YAP/TAZ inhibitor-3
Description
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Structure
3D Structure
Properties
Molecular Formula |
C21H18F3NO3 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[(2R)-1-hydroxypropan-2-yl]-5-[4-(trifluoromethyl)phenoxy]naphthalene-2-carboxamide |
InChI |
InChI=1S/C21H18F3NO3/c1-13(12-26)25-20(27)15-5-10-18-14(11-15)3-2-4-19(18)28-17-8-6-16(7-9-17)21(22,23)24/h2-11,13,26H,12H2,1H3,(H,25,27)/t13-/m1/s1 |
InChI Key |
FJIVCOAHSKDOAC-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@H](CO)NC(=O)C1=CC2=C(C=C1)C(=CC=C2)OC3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
CC(CO)NC(=O)C1=CC2=C(C=C1)C(=CC=C2)OC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The YAP/TAZ Inhibitor VT3989: A Technical Guide for Drug Development Professionals
This guide provides an in-depth technical overview of VT3989, a first-in-class inhibitor of the YAP/TAZ-TEAD transcriptional complex. It is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research. This document will detail the chemical properties, mechanism of action, and practical considerations for the application of VT3989 in preclinical and clinical research settings.
Introduction: Targeting the Hippo-YAP/TAZ Pathway in Oncology
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate.[1][2][3] Its dysregulation is a key driver in the development and progression of various cancers.[4][5] The primary downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and its paralog, the transcriptional co-activator with PDZ-binding motif (TAZ).[2][3]
When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus, where they bind to the TEA domain (TEAD) family of transcription factors.[1][3][6] This interaction drives the expression of genes that promote cell proliferation and inhibit apoptosis, leading to uncontrolled tumor growth.[7][8] Consequently, the disruption of the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy for a range of solid tumors.[4][5][9]
VT3989 is a potent and selective small molecule inhibitor that targets this critical protein-protein interaction, offering a novel approach to cancer therapy.[4][5][10] This guide will provide a comprehensive overview of its chemical nature and biological activity.
VT3989: Chemical Identity and Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
Chemical Structure and CAS Number
VT3989 is identified by the following chemical details:
-
Formal Name: N-[(1R)-2-hydroxy-1-methylethyl]-5-[4-(trifluoromethyl)phenoxy]-2-naphthalenecarboxamide.[11]
-
CAS Number: 2506273-81-8.[11]
-
Synonym: YAP/TAZ Inhibitor-3.[11]
Physicochemical Data Summary
The key physicochemical properties of VT3989 are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C21H18F3NO3 | [11] |
| Formula Weight | 389.4 | [11] |
| Purity | ≥98% | [11] |
| Formulation | A solid | [11] |
| Solubility (DMSO) | ≥ 10 mg/ml | [11] |
| Solubility (Ethanol) | ≥ 10 mg/ml | [11] |
Mechanism of Action: Inhibition of TEAD Autopalmitoylation
VT3989 exerts its inhibitory effect on the YAP/TAZ pathway through a novel mechanism targeting TEAD transcription factors.
The Role of TEAD Palmitoylation
The interaction between YAP/TAZ and TEAD is dependent on the autopalmitoylation of a conserved cysteine residue within the TEAD protein.[5][12] This lipid modification is essential for the conformational state of TEAD that permits its binding to YAP and TAZ.[5] By preventing this autopalmitoylation, the formation of the oncogenic transcriptional complex can be effectively blocked.
VT3989 as a TEAD Palmitoylation Inhibitor
VT3989 functions as a potent, oral inhibitor of TEAD palmitoylation.[4][5][9] It directly interacts with TEAD proteins by occupying the central palmitate pocket.[5][12] This action allosterically prevents the autopalmitoylation of TEAD, thereby disrupting the YAP/TAZ-TEAD interaction and suppressing downstream transcriptional activity.[4][5][9]
The following diagram illustrates the Hippo-YAP/TAZ signaling pathway and the specific point of intervention by VT3989.
Caption: The Hippo-YAP/TAZ signaling pathway and the inhibitory action of VT3989 on TEAD.
Experimental Protocols and Considerations
The successful application of VT3989 in a research setting requires careful consideration of experimental design and methodology.
In Vitro Cell-Based Assays
A common application of VT3989 is to assess its impact on the proliferation of cancer cell lines, particularly those with known dysregulation of the Hippo pathway (e.g., NF2 mutations).
Protocol: Cell Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells (e.g., mesothelioma cell lines NCI-H226 or NCI-H2373) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of VT3989 in an appropriate solvent (e.g., DMSO) and then further dilute in cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.1%).
-
Treatment: Remove the overnight culture medium and add the medium containing the various concentrations of VT3989. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: On the day of analysis, allow the plates to equilibrate to room temperature. Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve and calculate the GI50 (concentration for 50% inhibition of growth).
Causality and Self-Validation: The use of cell lines with known genetic backgrounds (e.g., NF2-mutant vs. NF2-wildtype) provides an internal control. A greater inhibitory effect in NF2-mutant lines would support the proposed mechanism of action.[11]
In Vivo Xenograft Studies
To evaluate the anti-tumor efficacy of VT3989 in a more complex biological system, mouse xenograft models are employed.
Protocol: Mouse Xenograft Tumor Growth Inhibition Study
-
Cell Implantation: Subcutaneously implant a suspension of cancer cells (e.g., NCI-H226) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Compound Formulation and Administration: Prepare VT3989 in a suitable vehicle for oral administration. Administer the compound daily or on an intermittent schedule at various dose levels (e.g., 3 and 10 mg/kg).[11] The control group receives the vehicle only.
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the extent of tumor growth inhibition.
Causality and Self-Validation: The inclusion of multiple dose levels allows for the assessment of a dose-dependent anti-tumor effect. Post-treatment analysis of tumors for downstream target gene expression (e.g., CTGF, CYR61) can provide pharmacodynamic evidence of target engagement.
The following diagram outlines a typical workflow for evaluating a YAP/TAZ inhibitor like VT3989.
Caption: A generalized workflow for the preclinical and clinical evaluation of VT3989.
Clinical Development and Future Directions
VT3989 has progressed into clinical trials, showing promising anti-tumor activity and a manageable safety profile in patients with refractory solid tumors, particularly mesothelioma.[4][9] The FDA has granted Orphan Drug Designation and Fast Track Designation to VT3989 for the treatment of mesothelioma.[4][9] Ongoing and future studies will continue to explore its efficacy in various tumor types and in combination with other anti-cancer agents.[10][13]
Conclusion
VT3989 represents a significant advancement in the targeting of the Hippo-YAP/TAZ signaling pathway. Its novel mechanism of inhibiting TEAD autopalmitoylation provides a new therapeutic avenue for cancers driven by YAP/TAZ activation. This guide has provided a technical foundation for understanding and utilizing VT3989 in a research and drug development context.
References
- VT3989 Demonstrates Antitumor Activity and Tolerability in Refractory Mesothelioma. (2025, October 20). The ASCO Post.
- YAP/TEAD inhibitor VT3989 in solid tumors: a phase 1/2 trial. (2025, October 19). PubMed.
- YAP/TEAD inhibitor VT3989 in solid tumors: a phase 1/2 trial | Request PDF. (2025, October 19). ResearchGate.
- VT3989 pharmacokinetics and modulation of the Hippo−YAP/TEAD pathway... | Download Scientific Diagram. ResearchGate.
- YAP/TAZ Inhibitor-3 (VT3989, CAS Number: 2506273-81-8). Cayman Chemical.
- VT3989 | YAP/TAZ Inhibitor. MedchemExpress.com.
- VT3989 Receives Orphan Drug Designation for the Treatment of Mesothelioma. (2025, August 1). OncLive.
- Safety and efficacy of first-in-class, YAP/TEAD inhibitor, VT3989 in refractory pleural and non-pleural mesothelioma: A Phase I/. (2025, October 19). Vivace Therapeutics.
- The TEAD autopalmitoylation inhibitor VT3989 improves efficacy and increases durability of efficacy of osimertinib in preclinical EGFR mutant tumor models. Vivace Therapeutics.
- First-in-class, first-in-human phase 1 trial of VT3989, an inhibitor of Yes-Associated Protein (YAP)/Transcriptional Enhancer Ac. Vivace Therapeutics.
- Schematic illustration of Hippo-YAP/TAZ signaling pathway. A variety of... ResearchGate.
- Abstract CT006: First-in-class, first-in-human phase 1 trial of VT3989, an inhibitor of yes-associated protein (YAP)/transcriptional enhancer activator domain (TEAD), in patients (pts) with advanced solid tumors enriched for malignant mesothelioma and other tumors with neurofibromatosis 2 (NF2) mutations | Request. ResearchGate.
- Role of Hippo Pathway-YAP/TAZ Signaling in Angiogenesis. (2019, April 10). PMC.
- The Biology of YAP/TAZ: Hippo Signaling and Beyond. (2014, October 1). Physiological Reviews.
- Study to Evaluate VT3989 in Patients With Metastatic Solid Tumors. NCI.
- A novel role of Hippo-Yap/TAZ signaling pathway in lymphatic vascular development. (2021, June 30). BMB Reports.
- AACR: YAP/TEAD inhibitor VT3989 is well tolerated and shows antitumor activity in advanced mesothelioma and NF2-mutant cancers. (2023, April 16). MD Anderson.
Sources
- 1. Role of Hippo Pathway-YAP/TAZ Signaling in Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. A novel role of Hippo-Yap/TAZ signaling pathway in lymphatic vascular development [bmbreports.org]
- 4. YAP/TEAD inhibitor VT3989 in solid tumors: a phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. vivacetherapeutics.com [vivacetherapeutics.com]
- 8. AACR: YAP/TEAD inhibitor VT3989 is well tolerated and shows antitumor activity in advanced mesothelioma and NF2-mutant cancers | MD Anderson Cancer Center [mdanderson.org]
- 9. VT3989 Demonstrates Antitumor Activity and Tolerability in Refractory Mesothelioma - The ASCO Post [ascopost.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. caymanchem.com [caymanchem.com]
- 12. vivacetherapeutics.com [vivacetherapeutics.com]
- 13. Facebook [cancer.gov]
YAP/TAZ inhibitor-3 vs IAG933 difference
Executive Summary
This technical guide provides a structural and mechanistic differentiation between YAP/TAZ Inhibitor-3 (chemically identified as VT3989 ) and IAG933 . While both compounds are clinical-stage agents designed to abrogate oncogenic Hippo signaling in solid tumors (specifically Malignant Pleural Mesothelioma and NF2-deficient cancers), they utilize fundamentally opposing binding modalities.
-
IAG933 (Novartis): A Protein-Protein Interaction (PPI) Inhibitor that binds to the TEAD surface (
-loop interface), directly sterically hindering YAP/TAZ recruitment.[1] -
YAP/TAZ Inhibitor-3 (VT3989): An Allosteric Palmitoylation Inhibitor that occupies the central TEAD hydrophobic pocket, preventing the auto-palmitoylation required for TEAD protein stability and chromatin functionality.[2][3]
Nomenclature & Chemical Identity
To ensure experimental precision, we must first disambiguate vendor catalog names from clinical designations.
| Feature | YAP/TAZ Inhibitor-3 | IAG933 |
| Clinical Designation | VT3989 | IAG933 |
| Vendor Synonyms | Compound 24; YAP/TAZ Inhibitor-3 | YAP-TEAD-IN-3; NVP-IAG933 |
| Chemical Class | Imidazopyridine derivative | Small molecule PPI inhibitor |
| CAS Number | 2506273-81-8 | 2714434-21-4 |
| Primary Target | TEAD Central Lipid Pocket | TEAD Surface Interface 3 ( |
Critical Note: Do not confuse "YAP/TAZ Inhibitor-3" (VT3989) with "YAP-TEAD-IN-3" (IAG933). These are distinct entries in chemical catalogs (e.g., MedChemExpress, SelleckChem).
Mechanistic Divergence
The core difference lies in the site of engagement on the TEAD transcription factor.
A. IAG933: The "Doorstop" Mechanism (PPI Inhibition)
IAG933 is a first-in-class molecule that targets the protein-protein interface directly.
-
Binding Site: It binds to the conserved
-loop pocket on the surface of the TEAD Transactivation Domain (TAD). -
Mechanism: By occupying this surface groove, IAG933 acts as a "molecular doorstop," physically blocking the interaction between TEAD and the co-activators YAP or TAZ.
-
Consequence: YAP/TAZ cannot dock onto TEAD. This leads to "YAP eviction" from chromatin, causing YAP to translocate to the cytoplasm while TEAD remains on the DNA (initially) but inactive.[4]
B. YAP/TAZ Inhibitor-3 (VT3989): The "Stability Switch" (Palmitoylation Inhibition)
VT3989 targets the structural integrity of TEAD.
-
Binding Site: It penetrates the deep, central hydrophobic pocket of TEAD (the palmitoylation pocket).
-
Mechanism: TEAD proteins require auto-palmitoylation (addition of a fatty acid) at a conserved cysteine to maintain a rigid conformation capable of binding YAP/TAZ. VT3989 occupies this pocket, preventing palmitoylation.[2][3][5]
-
Consequence: Unpalmitoylated TEAD becomes unstable and undergoes conformational changes that reduce its affinity for YAP/TAZ. Furthermore, this often leads to decreased TEAD protein levels via destabilization.
Visualizing the Interaction Logic
Caption: IAG933 acts as a surface blocker, while VT3989 acts as a deep-pocket allosteric inhibitor.
Experimental Validation Protocols
To distinguish these mechanisms in your lab, you cannot rely solely on a luciferase reporter assay (as both will show inhibition). You must use assays that interrogate the binding site and protein stability .
Protocol A: Differential Co-Immunoprecipitation (Co-IP)
Objective: Determine if the inhibitor directly disrupts the complex (IAG933) or requires time to destabilize TEAD (VT3989).
-
Cell Line: MSTO-211H (Mesothelioma) or HEK293T (transfected with Flag-TEAD/Myc-YAP).
-
Treatment:
-
Treat cells with 1 µM IAG933 or 1 µM VT3989 .
-
Timepoint 1 (Short): 2 hours.
-
Timepoint 2 (Long): 24 hours.
-
-
Lysis: Lyse in mild IP buffer (avoid harsh detergents that disrupt weak PPIs).
-
IP: Pull down Flag-TEAD.
-
Blot: Probe for Myc-YAP (or endogenous YAP).
-
Expected Result:
-
IAG933: Rapid loss of YAP interaction at 2 hours . (Direct displacement).[6]
-
VT3989: Interaction may persist at 2 hours but diminishes significantly by 24 hours (requires turnover of palmitoylated TEAD pool).
-
Protocol B: Acyl-Biotin Exchange (ABE) Assay (Palmitoylation Check)
Objective: Confirm if the compound targets the lipid pocket.
-
Lysate Prep: Treat cells with inhibitors for 24h. Lyse with NEM (N-ethylmaleimide) to block free cysteines.
-
Cleavage: Treat with Hydroxylamine (HA) to cleave palmitoylate thioester bonds. (Control: No HA).
-
Biotinylation: React newly exposed cysteines with HPDP-Biotin.
-
Pull-down: Streptavidin beads.
-
Blot: Anti-TEAD.
-
Expected Result:
-
VT3989: Significant reduction in biotinylated TEAD signal (Palmitoylation blocked).
-
IAG933: No significant change in palmitoylation status (or minimal secondary effects).
-
Comparative Data Profile
| Parameter | YAP/TAZ Inhibitor-3 (VT3989) | IAG933 |
| Binding Affinity ( | < 1 nM (TEAD Lipid Pocket) | ~9 nM (TEAD-YAP Interface) |
| Cellular IC50 (Reporter) | < 100 nM (Generic range) | 11–26 nM (Mesothelioma lines) |
| Selectivity | Pan-TEAD (1-4) | Pan-TEAD (1-4) |
| Effect on TEAD Levels | Often reduces TEAD protein levels | Generally stable TEAD levels |
| Resistance Potential | Mutation of Palmitoylation Cysteine | Mutation of Interface Residues |
| Key Reference | Tang et al. (Vivace) | Chapeau et al. (Novartis) |
Strategic Recommendation for Drug Discovery
If your goal is to screen for new hits , the choice between these mechanisms dictates your library design:
-
Fragment-Based Screening (for IAG933-likes): Focus on surface plasmon resonance (SPR) screens looking for binders to the solvent-exposed
-loop. This is challenging due to the shallow nature of PPI interfaces. -
DEL / High-Throughput Screening (for VT3989-likes): The lipid pocket is a "druggable" hydrophobic cavity. DNA-Encoded Libraries (DEL) are highly effective here.
Workflow: Differentiating Hits
Caption: A screening logic to categorize novel TEAD inhibitors.
References
-
IAG933 Discovery & Mechanism
-
VT3989 (YAP/TAZ Inhibitor-3)
- Tang, T., et al. (2021). "Small-molecule inhibitors of TEAD auto-palmitoylation selectively inhibit proliferation and tumor growth of NF2-deficient mesothelioma." Molecular Cancer Therapeutics, 20(6), 986-998. (Note: Describes the VT-class mechanism).
-
Catalog Verification (MedChemExpress):
-
Review of TEAD Targeting Modalities
- Pobbati, A. V., & Hong, W. (2020). "Emerging strategies for targeting the Hippo pathway in cancer." Trends in Cancer, 6(11), 947-959.
Sources
- 1. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. IAG933, an oral selective YAP1-TAZ/pan-TEAD protein-protein interaction inhibitor (PPIi) with pre-clinical activity in monotherapy and combinations with MAPK inhibitors - OAK Open Access Archive [oak.novartis.com]
- 5. selleckchem.com [selleckchem.com]
- 6. IAG933 - Wikipedia [en.wikipedia.org]
- 7. IAG933 (IAG-933) | YAP-TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 8. rcsb.org [rcsb.org]
Technical Guide: Small Molecule Inhibition of TEAD Auto-Palmitoylation
Executive Summary: The "Undruggable" Hippo Pathway
The Hippo signaling pathway, a master regulator of organ size and tissue homeostasis, has long been considered "undruggable" due to the intrinsically disordered nature of its primary effectors, YAP and TAZ. However, the discovery that the transcriptional output of YAP/TAZ relies on their binding to TEAD transcription factors—and specifically that TEAD function is gated by a druggable auto-palmitoylation event —has revolutionized the field.
This guide details the structural mechanics of TEAD auto-palmitoylation, categorizes the small molecule inhibitors (SMIs) developed to disrupt this process, and provides rigorous, self-validating protocols for assaying TEAD palmitoylation in a drug discovery context.
Structural Biology: The Palmitate Binding Pocket (PBP)[1]
The Mechanism of Auto-Palmitoylation
Unlike most palmitoylated proteins, TEADs do not rely on DHHC palmitoyltransferases. Instead, they possess an intrinsic, enzyme-like activity that catalyzes their own palmitoylation using Palmitoyl-CoA.
-
The P-Site: Deep within the TEAD YAP-binding domain (YBD) lies a hydrophobic cavity (the P-site).
-
The Cysteine Switch: A highly conserved cysteine residue (TEAD1: C371, TEAD2: C380, TEAD3: C384, TEAD4: C359) acts as the nucleophile.
-
Allosteric Regulation: The binding of palmitate stabilizes the TEAD protein structure.[1] Without this lipid modification, TEAD becomes unstable and, critically, undergoes a conformational change that significantly reduces its affinity for YAP/TAZ.
Druggability
The PBP is lined with hydrophobic residues, making it an ideal target for lipophilic small molecules. Inhibitors function by occupying this pocket, either competitively (reversible) or by covalently modifying the catalytic cysteine (irreversible), thereby preventing the entry of Palmitoyl-CoA.
Inhibitor Landscape: From Reversible to Covalent
The development of TEAD inhibitors has evolved from weak binders to potent, covalent clinical candidates.
Table 1: Comparative Analysis of Key TEAD Inhibitors
| Compound | Class | Mechanism | Target Site | Key Features |
| Flufenamic Acid | Reversible | Competitive Binder | PBP (Hydrophobic) | Early tool compound; weak affinity (µM range). |
| VT-103 | Reversible | Competitive Binder | TEAD1 PBP | High selectivity for TEAD1; orally active.[2][3] |
| K-975 | Covalent | Irreversible Inhibitor | Conserved Cys | Potent pan-TEAD inhibitor; targets the catalytic cysteine. |
| MGH-CP1 | Reversible | Competitive Binder | TEAD2/4 PBP | Validated probe for biochemical assays. |
| BPI-460372 | Covalent | Irreversible Inhibitor | Conserved Cys | Clinical stage (Phase 1); high potency. |
Mechanism of Action Visualization
The following diagram illustrates how inhibitors block the critical signaling axis.
Figure 1: The TEAD auto-palmitoylation signaling axis. Inhibitors compete with Palmitoyl-CoA for the hydrophobic pocket, preventing the stabilization required for YAP recruitment.
Validated Experimental Protocols
To rigorously assess TEAD inhibitors, one must move beyond simple reporter assays. The gold standard for verifying target engagement is the Click Chemistry Palmitoylation Assay .
Protocol A: In Vitro Click Chemistry Palmitoylation Assay
Objective: Direct visualization of TEAD palmitoylation status in cells treated with inhibitors. Principle: Metabolic labeling with an alkyne-modified palmitate analog (17-ODYA), followed by a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a biotin-azide reporter.
Reagents Required:
-
Label: 17-Octadecynoic Acid (17-ODYA) (stock 25 mM in DMSO).
-
Lysis Buffer: 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, Protease Inhibitors.
-
Click Reagents: Biotin-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), CuSO4 (1 mM).
-
Capture: Streptavidin Magnetic Beads.
Step-by-Step Workflow:
-
Cell Seeding & Treatment:
-
Seed HEK293T or Mesothelioma cells (e.g., NCI-H226).[2]
-
Treat with Inhibitor (e.g., VT-103) at varying concentrations (0.1 – 10 µM) for 4 hours.
-
Critical Step: Co-treat with 50 µM 17-ODYA for the final 4-6 hours. (Longer incubation may lead to metabolic breakdown of the probe).
-
-
Lysis & Immunoprecipitation (IP):
-
Lyse cells on ice. Clarify by centrifugation.
-
IP total TEAD using a pan-TEAD antibody or specific FLAG/Myc tag antibody if using overexpression systems.
-
Wash beads 3x with Lysis Buffer to remove non-specifically bound lipids.
-
-
On-Bead Click Reaction:
-
Analysis:
Assay Workflow Visualization
Figure 2: Workflow for the Click-Chemistry Palmitoylation Assay. This orthogonal approach confirms that the inhibitor physically prevents lipid modification.
Secondary Validation: TR-FRET PPI Assay
While the Click assay measures the mechanism (palmitoylation), a Protein-Protein Interaction (PPI) assay measures the functional consequence (YAP binding).
-
Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Setup:
-
Donor fluorophore: Terbium-labeled Anti-GST (binds GST-TEAD).
-
Acceptor fluorophore: d2-labeled Anti-FLAG (binds FLAG-YAP).
-
-
Readout: High FRET signal indicates TEAD-YAP binding. Inhibitors cause a dose-dependent decrease in FRET signal.
-
Self-Validation: Ensure the IC50 correlates with the palmitoylation inhibition IC50 from Protocol A. Discrepancies may indicate off-target effects or aggregation (e.g., Verteporfin artifacts).
Future Directions & Challenges
-
Covalent Resistance: As with EGFR inhibitors, mutations at the reactive cysteine (e.g., C359S) render covalent inhibitors like K-975 ineffective.
-
Pan vs. Selective: While VT-103 is TEAD1 selective, redundancy among TEAD1-4 often requires pan-TEAD inhibition (like VT-107 or K-975) for robust anti-tumor efficacy in mesothelioma.
-
PROTACs: Exploiting the PBP binding to recruit E3 ligases is the next frontier, potentially degrading TEAD rather than just stabilizing the apo-form.
References
-
Noland, C. L., et al. (2016).[1] "Palmitoylation of TEAD transcription factors is required for their stability and function."[5][8][9][10] Structure. Link
-
Chan, P., et al. (2016). "Autopalmitoylation of TEAD proteins regulates transcriptional output of the Hippo pathway."[9][11][12][13] Nature Chemical Biology.[11] Link
-
Tang, T. T., et al. (2021). "Small Molecule Inhibitors of TEAD Auto-palmitoylation Selectively Inhibit Proliferation and Tumor Growth of NF2-deficient Mesothelioma."[2][14][15] Molecular Cancer Therapeutics.[14] Link
-
Kaneda, A., et al. (2020). "Discovery of the Potent TEAD Inhibitor K-975 and Its Mechanism of Action." American Journal of Cancer Research. Link
-
Bum-Erdene, K., et al. (2019). "Small-molecule inhibitors of the YAP/TAZ-TEAD transcriptional complex."[2][3][5][6][16] Patterns. Link
Sources
- 1. Allosteric Modulation of YAP/TAZ-TEAD Interaction by Palmitoylation and Small Molecule Inhibitors | bioRxiv [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Click Chemistry for Imaging in-situ Protein Palmitoylation during the Asexual Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. Exploring structural and biological insights of TEAD through rational design and synthesis of niflumic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autopalmitoylation of TEAD proteins regulates transcriptional output of the Hippo pathway. | Broad Institute [broadinstitute.org]
- 12. Autopalmitoylation of TEAD Proteins Regulates Transcriptional Output of Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Autopalmitoylation of TEAD Proteins Regulates Transcriptional Output of Hippo Pathway [dash.harvard.edu]
- 14. Small Molecule Inhibitors of TEAD Auto-palmitoylation Selectively Inhibit Proliferation and Tumor Growth of NF2-deficient Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
VT3989: Selective Inhibition of YAP-TEAD Interaction via TEAD Autopalmitoylation Blockade
Technical Guide & Whitepaper
Executive Summary
The Hippo signaling pathway, historically considered "undruggable," has emerged as a critical therapeutic target in solid tumors, particularly Malignant Pleural Mesothelioma (MPM) and NF2-deficient malignancies. Central to this pathway is the interaction between the transcriptional co-activators YAP/TAZ and the TEAD family of transcription factors.[1][2][3][4][5][6]
VT3989 represents a paradigm shift in targeting this complex. Unlike protein-protein interaction (PPI) inhibitors that attempt to sterically hinder the massive surface area of the YAP-TEAD interface, VT3989 is a first-in-class, allosteric TEAD autopalmitoylation inhibitor . By covalently or tightly binding to the conserved central lipid pocket of TEAD, it prevents the S-palmitoylation event required for TEAD’s structural stability and its subsequent binding to YAP.
This guide provides a comprehensive technical analysis of VT3989, detailing its mechanism of action, pharmacodynamics, and the specific experimental frameworks required to validate its efficacy in preclinical and translational settings.
Mechanistic Foundation: The Palmitoylation Dependency
To understand VT3989, one must understand the structural prerequisite of TEAD function. TEAD proteins (TEAD1–4) possess a conserved central hydrophobic pocket.[3] Under physiological conditions, a specific cysteine residue (e.g., C359 in TEAD1, C380 in TEAD2) undergoes auto-palmitoylation using Palmitoyl-CoA.
This lipid modification is not merely decorative; it is structural . The palmitate moiety fills the hydrophobic core, stabilizing the protein fold. Without this lipid, TEAD adopts a conformation that is thermodynamically unfavorable for YAP/TAZ binding.
VT3989 Mechanism of Action:
-
Pocket Occupation: VT3989 enters the hydrophobic central pocket of TEAD.
-
Competition: It competes with endogenous Palmitoyl-CoA.
-
Allosteric Uncoupling: By occupying the pocket, it prevents palmitoylation.[6] The unpalmitoylated TEAD undergoes a conformational shift that significantly reduces its affinity for YAP/TAZ.
-
Transcriptional Silencing: The YAP-TEAD complex fails to form on chromatin, silencing downstream oncogenes such as CTGF, CYR61, and AXL.
Visualization: The VT3989 Inhibition Pathway
The following diagram illustrates the Hippo pathway cascade and the specific intervention point of VT3989.[2]
Caption: VT3989 competes with Palmitoyl-CoA for the TEAD central pocket, preventing the formation of the active YAP-TEAD transcription complex.
Pharmacodynamics & Clinical Translation
VT3989 has demonstrated a unique pharmacokinetic (PK) and pharmacodynamic (PD) profile that necessitates a departure from standard continuous dosing regimens.
Selectivity Profile
VT3989 exhibits "synthetic lethality" in NF2-deficient contexts. In cells with functional NF2 (Merlin), the Hippo pathway is active, and YAP is largely cytoplasmic. In NF2-mutant cells (common in mesothelioma), YAP is constitutively nuclear and dependent on TEAD.[6] Therefore, VT3989 selectively inhibits proliferation in NF2-deficient lines while sparing normal cells, resulting in a wider therapeutic index compared to pan-transcriptional inhibitors.
The Proteinuria Challenge & Intermittent Dosing
A critical finding in Phase 1 trials was on-target renal toxicity. Podocytes in the kidney glomerulus rely on YAP/TEAD signaling for structural integrity. Continuous inhibition leads to proteinuria (albumin leakage).
-
Solution: Intermittent dosing (e.g., 2 weeks on / 2 weeks off).[7]
-
Rationale: VT3989 has a long half-life.[7] The "off" period allows podocyte recovery without allowing full tumor regrowth, maintaining the Disease Control Rate (DCR) .
Table 1: Clinical Efficacy & Safety Summary (Phase 1/2 Data)
| Metric | Outcome | Context |
| Target Indication | Malignant Pleural Mesothelioma (MPM) | Specifically NF2-mutant / Merlin-negative |
| ORR (Overall Response Rate) | ~26–32% | Heavily pre-treated refractory patients |
| DCR (Disease Control Rate) | ~86% | Includes Stable Disease (SD) + Partial Response (PR) |
| Primary Toxicity | Proteinuria / Albuminuria | Reversible; managed via dose interruption |
| Biomarker | CTGF, CYR61 | Serum/Plasma reduction correlates with drug exposure |
Experimental Protocols (Self-Validating Systems)
For researchers validating VT3989 or similar TEAD inhibitors, the following protocols ensure robust data generation.
Protocol A: TEAD-Luciferase Reporter Assay (Functional Validation)
This assay quantifies the ability of VT3989 to inhibit transcriptional activity.
Materials:
-
HEK293T cells or NCI-H226 (Mesothelioma) cells.
-
8xGTIIC-Luciferase plasmid (Contains 8 TEAD binding sites).
-
Renilla Luciferase plasmid (Normalization control).
-
Dual-Luciferase Reporter Assay System.
Workflow:
-
Seeding: Plate cells at 5,000 cells/well in 96-well white-walled plates.
-
Transfection: After 24h, co-transfect 8xGTIIC-Luc and Renilla plasmids (Ratio 10:1) using a lipid-based reagent.[8]
-
Treatment: 6 hours post-transfection, treat cells with VT3989 (Serial dilution: 0.1 nM to 10 µM). Include DMSO control.
-
Incubation: Incubate for 24–48 hours.
-
Lysis & Reading: Lyse cells and add Firefly substrate. Measure luminescence. Add Stop & Glo (Renilla substrate) and measure.
-
Analysis: Calculate Ratio (Firefly/Renilla). Normalize to DMSO. Plot log(inhibitor) vs. response to determine IC50.
Validation Check: The IC50 should be in the low nanomolar range (10–100 nM) for potent TEAD inhibitors.
Protocol B: Acyl-Biotin Exchange (ABE) Assay (Mechanistic Proof)
This assay confirms that VT3989 physically blocks the palmitoylation of TEAD, distinguishing it from general transcription inhibitors.
Workflow:
-
Treatment: Treat cells with VT3989 (1 µM) or DMSO for 24 hours.
-
Lysis & Thiol Blocking: Lyse cells in buffer containing N-ethylmaleimide (NEM) . This blocks all free cysteines (unmodified).
-
Cleavage: Precipitate proteins. Resuspend in buffer containing Hydroxylamine (HAM) . HAM specifically cleaves thioester bonds (removing palmitate), exposing the previously palmitoylated cysteine.
-
Control: Omit HAM in one set of samples.
-
-
Biotinylation: Add HPDP-Biotin . This reacts only with the newly exposed cysteines (where palmitate used to be).
-
Pull-down: Use Streptavidin-agarose beads to pull down biotinylated proteins.
-
Western Blot: Elute and blot for TEAD.
-
Result: In DMSO samples, TEAD band is strong (high palmitoylation). In VT3989 samples, TEAD band is weak or absent (palmitoylation blocked).[8]
-
Biological Logic & Signaling Diagram
The following Graphviz diagram details the experimental logic flow for validating VT3989, linking the assay types to the specific biological question they answer.
Caption: Step-wise validation logic for TEAD inhibitors. Each step confirms a specific layer of the mechanism of action.
References
-
Tang, T. T., et al. (2021). Small Molecule Inhibitors of TEAD Auto-palmitoylation Selectively Inhibit Proliferation and Tumor Growth of NF2-deficient Mesothelioma.[5] Molecular Cancer Therapeutics.[5][6]
-
Yap, T. A., et al. (2025). YAP/TEAD inhibitor VT3989 in solid tumors: a phase 1/2 trial.[2][3][7][9] Nature Medicine.[2][7][9] [9]
-
Vivace Therapeutics. (2023).[2][4][8][10] Phase 1 Clinical Data Presentation at AACR 2023.[2][11] Vivace Therapeutics Press Release.[12]
-
Chan, P., et al. (2016). Autopalmitoylation of TEAD proteins regulates transcriptional output of the Hippo pathway. Nature Chemical Biology.[5][6]
-
Noland, C. L., et al. (2016). Palmitoylation of TEAD Transcription Factors Is Required for Their Stability and Function in Hippo Pathway Signaling. Structure.[1][2][5][6][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ESMO 2025: VT3989 continues to show promising early results in patients with advanced mesothelioma | MD Anderson Cancer Center [mdanderson.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrmeetingnews.org [aacrmeetingnews.org]
- 5. vivacetherapeutics.com [vivacetherapeutics.com]
- 6. vivacetherapeutics.com [vivacetherapeutics.com]
- 7. VT3989 Demonstrates Antitumor Activity and Tolerability in Refractory Mesothelioma - The ASCO Post [ascopost.com]
- 8. TEAD palmitoylation inhib News - LARVOL Sigma [sigma.larvol.com]
- 9. YAP/TEAD inhibitor VT3989 in solid tumors: a phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vivacetherapeutics.com [vivacetherapeutics.com]
- 11. onclive.com [onclive.com]
- 12. Vivace Therapeutics' VT3989 Granted Fast Track Designation by the U.S. Food and Drug Administration for the Treatment of Mesothelioma [prnewswire.com]
Technical Guide: Transcriptional Targets Downregulated by YAP/TAZ Inhibitor-3 (CA3)
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the transcriptional landscape altered by YAP/TAZ Inhibitor-3 , pharmacologically identified as CA3 (CIL56 analog).[1] Unlike upstream kinase inhibitors, CA3 acts as a direct modulator of YAP/TAZ transcriptional competency, primarily by inducing sulfur-metabolism-related stress that triggers YAP phosphorylation and subsequent degradation.
This document details the specific gene sets downregulated by CA3, distinguishing between canonical Hippo pathway targets and context-specific stemness factors. It also provides validated experimental workflows for researchers to verify these downregulation events in vitro.
⚠️ Critical Nomenclature Note
"YAP/TAZ Inhibitor-3" is a designation used in various chemical catalogs and literature. It most frequently refers to CA3 (CAS: 351986-85-1), a compound discovered to inhibit YAP/TEAD activity in esophageal adenocarcinoma and mesothelioma models.[1]
-
Primary Subject of this Guide: CA3 (Small molecule, sulfur-containing).[1]
-
Distinction: Do not confuse with Verteporfin (a porphyrin) or VT3989 (sometimes listed as Inhibitor-3 in specific catalogs).[1] Ensure your compound matches the chemical structure of CA3 before applying these specific protocols.
Part 1: The Mechanistic Basis of CA3 Action
CA3 does not inhibit the upstream kinases MST1/2 or LATS1/2 directly. Instead, it operates through a metabolic stress mechanism. CA3 treatment leads to an accumulation of reactive oxygen species (ROS) and sulfur stress, which triggers the phosphorylation of YAP at Ser127 and Ser397 . This phosphorylation excludes YAP from the nucleus and targets it for proteasomal degradation, thereby silencing TEAD-mediated transcription.
Mechanism of Action Diagram
The following diagram illustrates the pathway by which CA3 intercepts YAP/TAZ signaling to downregulate target genes.[2]
Caption: CA3 induces metabolic stress leading to YAP phosphorylation and cytoplasmic retention, preventing the YAP-TEAD complex formation required for target gene transcription.[1]
Part 2: Key Transcriptional Targets[1]
The efficacy of CA3 is measured by the downregulation of specific gene sets. These can be categorized into canonical biomarkers (universal) and functional effectors (context-dependent).[1]
Table 1: Primary Transcriptional Targets of CA3
| Target Gene | Function | Biological Context | Response to CA3 |
| CTGF (CCN2) | Matricellular protein; fibrosis & adhesion.[1] | Universal YAP biomarker. | Rapid Downregulation. Primary marker for TEAD inhibition efficacy. |
| CYR61 (CCN1) | Angiogenesis & cell migration.[1] | Universal YAP biomarker. | Rapid Downregulation. Often correlates with reduced cell motility. |
| SOX2 | Pluripotency transcription factor. | Cancer Stem Cells (CSCs), Esophageal Cancer, Glioblastoma. | Downregulation. Critical for CA3's anti-CSC effects. CA3 suppresses SOX2 expression in high-YAP tumors.[1] |
| BIRC5 (Survivin) | Apoptosis inhibitor.[1] | Drug resistance & Survival. | Downregulation. Leads to increased sensitivity to chemotherapy (e.g., 5-FU).[1] |
| AXL | Receptor tyrosine kinase. | Metastasis & Drug Resistance.[3][4][5][6][7][8][9] | Downregulation. Reduces invasive potential. |
| ANKRD1 | Cardiac muscle signaling. | Mechanotransduction. | Downregulation. Sensitive to mechanical cues and YAP status. |
| NUAK2 | SNF1-like kinase.[1] | Cell growth & metabolic regulation.[7] | Downregulation. Linked to YAP-driven tumor growth.[1][10] |
Deep Dive: The SOX2 Connection
A distinguishing feature of CA3 (compared to general Hippo pathway modulation) is its potent effect on the YAP-SOX2 axis , particularly in esophageal adenocarcinoma and osteosarcoma.
-
Mechanism: YAP directly binds to the enhancer region of SOX2.
-
CA3 Effect: By degrading YAP, CA3 depletes the enhancer binding, leading to a collapse of the stemness transcriptional program. This is why CA3 is effective against tumor spheres and resistant cell populations.
Part 3: Experimental Validation Framework
To scientifically validate CA3 activity, you must demonstrate the downregulation of the targets listed above. The following protocols are designed for high rigor and reproducibility.
Protocol A: Quantitative RT-qPCR Validation
Objective: Quantify the fold-change reduction in CTGF and CYR61 mRNA levels.
Reagents:
Step-by-Step Workflow:
-
Seeding (Critical): Seed cells at low-to-medium density (30-50% confluence).
-
Why? High density activates the Hippo pathway (contact inhibition), naturally excluding YAP from the nucleus. If cells are too confluent, basal CTGF levels will be low, masking the inhibitor's effect.
-
-
Treatment:
-
Lysis & Extraction: Use Trizol or column-based RNA extraction.[1]
-
cDNA Synthesis: Input 500ng - 1µg total RNA.[1]
-
qPCR: Run in triplicate.
-
Analysis: Use the
method.
Table 2: Recommended Primer Sets (Human)
| Gene | Forward Primer (5'->3') | Reverse Primer (5'->3') |
|---|---|---|
| CTGF | ACCCGGGTTACCAATGACA | TAATTTCCCTCCCTGCATCC |
| CYR61 | AGCCTCGCATCCTATACAACC | TTCTTTCACAAGGCGGCACTC |
| GAPDH | GTCTCCTCTGACTTCAACAGCG | ACCACCCTGTTGCTGTAGCCAA |
| 18S rRNA * | GTAACCCGTTGAACCCCATT | CCATCCAATCGGTAGTAGCG |[1]
Note: If CA3 affects metabolic genes (glycolysis), GAPDH may be unstable. Use 18S or Actin as a backup reference.
Protocol B: Luciferase Reporter Assay (8xGTIIC)
Objective: Measure functional TEAD transcriptional activity.[4][10][11]
-
Transfection: Transfect cells with the 8xGTIIC-luciferase plasmid (contains 8 TEAD binding sites) and a Renilla control plasmid.[1]
-
Incubation: Allow 24 hours for expression.
-
Treatment: Treat with CA3 (0.1 - 1.0 µM) for 24 hours.
-
Assay: Lyse and measure Firefly/Renilla ratio using a Dual-Luciferase assay kit.
-
Success Criteria: CA3 should reduce luciferase activity by >50% compared to DMSO.
Part 4: Experimental Workflow Visualization
The following diagram outlines the logical flow for validating CA3 targets, highlighting critical quality control steps (QC).
Caption: Step-by-step validation workflow. Note the requirement for low cell density to ensure high basal YAP activity prior to treatment.
Part 5: Troubleshooting & Optimization
1. Lack of Downregulation:
-
Cause: Cell density too high.
-
Solution: If cells are confluent, YAP is already cytoplasmic (inactive) due to Hippo signaling. The drug cannot inhibit what is already inactive. Repeat with sparse seeding.
2. Toxicity vs. Specificity:
-
Cause: High dose (>5 µM).
-
Solution: CA3 can be toxic.[4] Validate that the downregulation of CTGF occurs at doses where cell viability is >80% (typically 0.1–1.0 µM). If cells are dying, transcriptional downregulation may be a secondary artifact of apoptosis.
3. Solubility:
-
CA3 is hydrophobic. Ensure DMSO stock is fresh and avoid repeated freeze-thaw cycles.[1] Precipitates in media will lead to inconsistent results.
References
-
Song, S., et al. (2018). "A Novel YAP1 Inhibitor Targets CSC-Enriched Radiation-Resistant Cells and Exerts Strong Antitumor Activity in Esophageal Adenocarcinoma." Molecular Cancer Therapeutics.
-
Kandasamy, S., et al. (2020). "The YAP1 signaling inhibitors, verteporfin and CA3, suppress the mesothelioma cancer stem cell phenotype."[3] Molecular Cancer Research.[3]
-
Morice, S., et al. (2020). "The YAP/TEAD Axis as a New Therapeutic Target in Osteosarcoma: Effect of Verteporfin and CA3 on Primary Tumor Growth." Cancers (MDPI).
-
Smoot, R.L., et al. (2024). "YAP-TEAD inhibition is associated with upregulation of an androgen receptor mediated transcription program providing therapeutic escape." FEBS Open Bio.
-
TargetMol. "YAP-TEAD-IN-3 (CA3/VT3989) Product Information." TargetMol Catalog. [1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. Anti-Cancer Effects of YAP Inhibitor (CA3) in Combination with Sorafenib against Hepatocellular Carcinoma (HCC) in Patient-Derived Multicellular Tumor Spheroid Models (MCTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptional regulation of CYR61 and CTGF by LM98: a synthetic YAP-TEAD inhibitor that targets in-vitro vasculogenic mimicry in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of YAP/TAZ transcriptional regulators in resistance to anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 9. Upregulation of CYR61 by TGF-β and YAP signaling exerts a counter-suppression of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Degradation of the TEAD•YAP/TAZ Transcription Factor Complex by Heterobifunctional Small Molecules that Bind to the TEAD Allosteric Lipid Pocket | bioRxiv [biorxiv.org]
Technical Deep Dive: Pharmacodynamics and Binding Kinetics of YAP/TAZ Inhibitor-3 at the TEAD Palmitate Pocket
Executive Summary: The Palmitate Pocket Paradigm
The transcriptional enhanced associate domain (TEAD) transcription factors are the terminal effectors of the Hippo signaling pathway.[1] While early therapeutic strategies focused on the solvent-exposed protein-protein interface (PPI) between YAP/TAZ and TEAD, this surface is shallow and difficult to drug with small molecules.[2]
This guide focuses on Inhibitor-3 (specifically identified in medicinal chemistry literature as TED-347 ), a chloromethyl ketone-based covalent inhibitor.[3][4] Unlike reversible binders (e.g., Flufenamic Acid), Inhibitor-3 acts via an irreversible alkylation of a conserved cysteine residue within the TEAD central palmitate-binding pocket (P-pocket). This interaction allosterically disrupts TEAD-YAP complex formation and suppresses oncogenic transcriptional output.[5]
Structural Mechanism of Action
The Target: TEAD Auto-Palmitoylation
TEAD proteins (TEAD1–4) contain a deep, hydrophobic central pocket that is physiologically occupied by a palmitate (C16 fatty acid) molecule.[6][7] This auto-palmitoylation occurs at a conserved cysteine residue (e.g., Cys359 in TEAD1, Cys367 in TEAD4).
-
Physiological Role: Palmitate binding stabilizes the TEAD protein fold. Without it, TEAD becomes unstable or undergoes a conformational collapse that is unfavorable for YAP/TAZ binding.
The Inhibitor: TED-347 (Inhibitor-3)
Inhibitor-3 is a derivative of flufenamic acid engineered with a reactive chloromethyl ketone warhead.[3][4]
-
Binding Mode: It enters the P-pocket and positions its electrophilic warhead near the thiolate group of the conserved cysteine.
-
Reaction: A nucleophilic attack by the cysteine sulfur displaces the chloride, forming a stable thioether bond.
-
Consequence: This covalent occupancy prevents endogenous palmitoylation. Crucially, unlike simple palmitate mimics, Inhibitor-3 induces an allosteric shift that renders the TEAD surface incompetent for YAP binding.
Pathway Visualization
The following diagram illustrates the divergent fates of TEAD depending on P-pocket occupancy.
Figure 1: Mechanistic divergence of TEAD upon binding native Palmitate vs. Covalent Inhibitor-3.
Binding Affinity & Pharmacodynamics
Inhibitor-3 is distinct from reversible binders because its potency is time-dependent (driven by
Comparative Binding Data
The table below summarizes the binding characteristics of Inhibitor-3 relative to other reference compounds.
| Compound | Class | Binding Site | Interaction Type | Affinity ( | YAP-TEAD Disruption |
| Inhibitor-3 (TED-347) | Chloromethyl Ketone | P-Pocket | Covalent (Irreversible) | Yes (Allosteric) | |
| Flufenamic Acid | NSAID | P-Pocket | Reversible | Weak / No | |
| K-975 | Acrylamide | P-Pocket | Covalent (Irreversible) | Yes (Potent) | |
| Verteporfin | Porphyrin | Interface | Non-specific | Low | Yes (Aggregates) |
*Note: While the initial
Experimental Protocols (Self-Validating Systems)
To rigorously validate Inhibitor-3 binding, one cannot rely solely on simple equilibrium binding assays due to the covalent mechanism. The following protocols are designed to prove target engagement and functional inhibition .
Protocol A: Alkyne-Palmitate Competition Assay (Click Chemistry)
This is the "Gold Standard" for verifying P-pocket occupancy. If Inhibitor-3 binds the pocket, it will block the incorporation of an alkyne-labeled palmitate probe.
Materials:
-
HEK293T cells transfected with FLAG-TEAD4.[8]
-
Probe: 17-ODYA (17-Octadecynoic acid) or Alkyne-Palmitate (10-50 µM).
-
Detection: Biotin-Azide (for Streptavidin blot) or Rhodamine-Azide (for fluorescence).
Workflow:
-
Treatment: Treat cells with Inhibitor-3 (1–10 µM) for 4 hours.
-
Labeling: Add Alkyne-Palmitate (20 µM) to culture media; incubate for 4–6 hours.
-
Lysis & IP: Lyse cells in RIPA buffer. Immunoprecipitate (IP) TEAD using anti-FLAG beads.[8]
-
Click Reaction: Resuspend beads in click chemistry buffer:
-
100 µM Biotin-Azide
-
1 mM TCEP (Reducing agent)
-
1 mM CuSO4 (Catalyst)
-
100 µM TBTA (Ligand)
-
-
Analysis: Run SDS-PAGE. Blot for Total TEAD (anti-FLAG) and Palmitoylated TEAD (Streptavidin-HRP).
-
Validation: Inhibitor-3 should cause a dose-dependent disappearance of the Streptavidin signal while Total TEAD remains constant (or decreases if degradation occurs).
Protocol B: Fluorescence Polarization (FP) for Allosteric Disruption
This assay determines if P-pocket binding actually disrupts the distal YAP-binding interface.
Concept: A fluorescently labeled YAP peptide (FITC-YAP) binds TEAD, resulting in high polarization (high mP). If Inhibitor-3 allosterically distorts TEAD, the peptide dissociates, and polarization drops.
Workflow:
-
Reagents: Recombinant TEAD4 (purified), FITC-YAP peptide (residues 60–100).
-
Incubation: Mix TEAD4 (50 nM) with Inhibitor-3 (titration series) for 60 minutes (crucial for covalent bond formation).
-
Probe Addition: Add FITC-YAP peptide (10 nM).
-
Read: Measure FP (Ex 485nm / Em 535nm) after 30 mins.
-
Result: A decrease in mP indicates that Inhibitor-3 binding to the P-pocket has successfully allosterically compromised the YAP binding site.
Experimental Workflow Visualization
The following diagram details the logic flow for validating Inhibitor-3 using the Click Chemistry approach.
Figure 2: Step-by-step workflow for the Alkyne-Palmitate Competition Assay (Click Chemistry).
Critical Analysis & Troubleshooting
-
Reversibility Check: To confirm Inhibitor-3 is covalent, perform a "Jump Dilution" experiment. Incubate TEAD with excess inhibitor, then dilute 100-fold. If activity/inhibition persists, the mechanism is covalent.
-
Cysteine Dependence: The activity of Inhibitor-3 must be abolished in a TEAD mutant where the P-pocket cysteine is mutated to Serine (e.g., TEAD4 C367S). This is the ultimate control for specificity.
-
Incubation Time: Unlike reversible inhibitors,
values for Inhibitor-3 will shift to lower concentrations with longer pre-incubation times. Always report pre-incubation time in data.
References
-
Bum-Erdene, K., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry. [Link]
- Source of "Inhibitor 3 (TED-347)
-
Noland, C. L., et al. (2016). Palmitoylation of TEAD Transcription Factors Is Required for Their Stability and Function. Structure. [Link]
- Foundational paper on the TEAD palmit
-
Tang, T. T., et al. (2021). Small Molecule Inhibitors of TEAD Auto-palmitoylation Selectively Inhibit Proliferation and Tumor Growth of NF2-deficient Mesothelioma. Molecular Cancer Therapeutics. [Link]
- Comparison with VT-series inhibitors.
-
Kaneda, A., et al. (2020). Discovery of the potent TEAD auto-palmitoylation inhibitor K-975. American Journal of Cancer Research. [Link]
- Reference for covalent acrylamide inhibitors similar to Inhibitor-3.
-
Pobbati, A. V., & Hong, W. (2020). Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex. Molecules. [Link]
- Review of allosteric vs. interface inhibitors.
Sources
- 1. Discovering inhibitors of TEAD palmitate binding pocket through virtual screening and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 3. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00044C [pubs.rsc.org]
Methodological & Application
YAP/TAZ inhibitor-3 in vitro luciferase reporter assay protocol
A High-Throughput Screening Platform for the Identification and Characterization of Novel YAP/TAZ-TEAD Inhibitors Using a Luciferase Reporter Assay
Introduction: The Hippo-YAP/TAZ Signaling Axis - A Critical Target in Oncology
The Hippo signaling pathway is a crucial regulator of organ size, tissue homeostasis, and cell fate.[1][2] Its dysregulation is a hallmark of numerous human cancers, leading to uncontrolled cell proliferation and survival.[3][4] The primary downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and its paralog, the transcriptional co-activator with PDZ-binding motif (TAZ).[1][5] In their active state, YAP and TAZ translocate to the nucleus, where they predominantly interact with the TEAD family of transcription factors (TEAD1-4) to drive the expression of a battery of pro-proliferative and anti-apoptotic genes.[6][7][8]
The aberrant activation of the YAP/TAZ-TEAD transcriptional program is a key driver of tumorigenesis, metastasis, and therapy resistance in a wide array of solid tumors.[4][9][10] Consequently, the development of small molecule inhibitors that disrupt the YAP/TAZ-TEAD interaction or otherwise suppress their transcriptional activity represents a highly promising therapeutic strategy in oncology.[8][11][12]
This application note provides a comprehensive, field-proven protocol for an in vitro dual-luciferase reporter assay designed to identify and characterize novel inhibitors of the YAP/TAZ-TEAD signaling axis. We will use the hypothetical "YAP/TAZ Inhibitor-3 (YTI-3)" as a representative compound to illustrate the experimental workflow, data analysis, and interpretation. This protocol is designed to be a self-validating system, ensuring robust and reproducible results for high-throughput screening and lead optimization campaigns.
The Luciferase Reporter Assay: A Powerful Tool for Quantifying YAP/TAZ Activity
The luciferase reporter assay is a highly sensitive and quantitative method for studying gene expression and regulation.[13][14][15] The principle of this assay in the context of YAP/TAZ signaling is to place a firefly luciferase reporter gene under the control of a minimal promoter and multiple tandem repeats of a TEAD-responsive element (e.g., the GTIIC motif).[16][17] When YAP/TAZ are active and bind to TEAD on these response elements, the expression of firefly luciferase is induced. The resulting luminescence, produced by the enzymatic reaction of luciferase with its substrate, luciferin, is directly proportional to the transcriptional activity of the YAP/TAZ-TEAD complex.[18][19]
To ensure data accuracy and reliability, a dual-luciferase system is employed.[14][20][21] This involves the co-transfection of a second reporter vector expressing Renilla luciferase under the control of a constitutive promoter. The Renilla luciferase signal serves as an internal control to normalize for variations in cell number, transfection efficiency, and general cellular health, thereby distinguishing specific inhibition of the YAP/TAZ pathway from non-specific cytotoxicity.[13][22][23]
Visualizing the Experimental Rationale
The YAP/TAZ Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical Hippo-YAP/TAZ signaling pathway and the targeted disruption of the YAP/TAZ-TEAD interaction by an inhibitor.
Caption: The Hippo-YAP/TAZ signaling pathway and the inhibitory action of YTI-3.
Detailed Protocol: In Vitro Dual-Luciferase Reporter Assay
This protocol is optimized for a 96-well plate format, suitable for high-throughput screening.
Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number |
| HEK293T or MDA-MB-231 cells | ATCC | CRL-3216 / HTB-26 |
| DMEM, high glucose, GlutaMAX™ | Thermo Fisher Scientific | 10566016 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Thermo Fisher Scientific | 15140122 |
| 8xGTIIC-luciferase reporter plasmid | Addgene | #34615 |
| pRL-TK (Renilla luciferase) plasmid | Promega | E2241 |
| Transfection Reagent (e.g., Lipofectamine 3000) | Thermo Fisher Scientific | L3000015 |
| Opti-MEM™ I Reduced Serum Medium | Thermo Fisher Scientific | 31985062 |
| YAP/TAZ Inhibitor-3 (YTI-3) | In-house/Vendor | N/A |
| DMSO (Cell culture grade) | Sigma-Aldrich | D2650 |
| Dual-Luciferase® Reporter Assay System | Promega | E1910 |
| White, opaque 96-well cell culture plates | Corning | 3917 |
Experimental Workflow
Sources
- 1. What is the Hippo-YAP/TAZ tumor-suppressor pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 2. Frontiers | Molecular Mechanism of Hippo–YAP1/TAZ Pathway in Heart Development, Disease, and Regeneration [frontiersin.org]
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- 7. biorxiv.org [biorxiv.org]
- 8. portlandpress.com [portlandpress.com]
- 9. mdpi.com [mdpi.com]
- 10. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 13. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 14. opentrons.com [opentrons.com]
- 15. goldbio.com [goldbio.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. biocat.com [biocat.com]
- 19. m.youtube.com [m.youtube.com]
- 20. assaygenie.com [assaygenie.com]
- 21. goldbio.com [goldbio.com]
- 22. goldbio.com [goldbio.com]
- 23. promegaconnections.com [promegaconnections.com]
Measuring CTGF and CYR61 Suppression with YAP/TAZ Inhibitor-3: An Application Note and Protocol Guide
Introduction: Targeting the Core of a Pro-Oncogenic Pathway
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate.[1][2] Its downstream effectors, Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ), are potent transcriptional co-activators that, when dysregulated, drive tumorigenesis.[1][3] In its active state, the Hippo pathway phosphorylates YAP and TAZ, leading to their cytoplasmic retention and degradation.[2][4] However, when the pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, where they primarily interact with the TEAD family of transcription factors to orchestrate a pro-proliferative and anti-apoptotic gene expression program.[1][5][6]
Among the most well-characterized and critical downstream targets of the YAP/TAZ-TEAD transcriptional complex are Connective Tissue Growth Factor (CTGF/CCN2) and Cysteine-rich angiogenic inducer 61 (CYR61/CCN1).[3][7][8] These matricellular proteins are implicated in a host of cellular processes that contribute to cancer progression, including cell adhesion, migration, proliferation, and angiogenesis.[7][9] Consequently, the suppression of CTGF and CYR61 expression serves as a robust and reliable readout for the efficacy of inhibitors targeting the YAP/TAZ-TEAD axis.
This guide provides a detailed framework for researchers, scientists, and drug development professionals to accurately measure the suppression of CTGF and CYR61 in response to treatment with a YAP/TAZ inhibitor. While the specific inhibitor "YAP/TAZ inhibitor-3" is hypothetical for the purpose of this guide, the principles and protocols outlined herein are broadly applicable to small molecule inhibitors designed to disrupt the YAP/TAZ-TEAD interaction.
The YAP/TAZ Signaling Pathway: A Visual Overview
To understand the rationale behind the experimental design, it is crucial to visualize the key players and their interactions within the Hippo-YAP/TAZ signaling cascade.
Figure 1: The Hippo-YAP/TAZ Signaling Pathway. Upstream signals activate the core kinase cascade, leading to the phosphorylation and cytoplasmic retention of YAP/TAZ. In the absence of these signals, YAP/TAZ translocate to the nucleus, bind with TEAD transcription factors, and drive the expression of target genes like CTGF and CYR61. YAP/TAZ inhibitor-3 disrupts the formation of the YAP/TAZ-TEAD complex.
Experimental Design and Workflow
A robust assessment of CTGF and CYR61 suppression requires a multi-pronged approach, analyzing changes at both the mRNA and protein levels. The following workflow provides a comprehensive strategy for these measurements.
Figure 2: Experimental Workflow. This diagram outlines the key steps for measuring CTGF and CYR61 suppression, from cell culture and inhibitor treatment to parallel analyses of mRNA and protein levels.
Protocols
Part 1: Cell Culture and Treatment with YAP/TAZ Inhibitor-3
Rationale: The choice of cell line is critical. Cell lines with known hyperactive YAP/TAZ signaling, such as MDA-MB-231 (breast cancer) or U87 (glioblastoma), are excellent models.[10][11] A dose-response and time-course experiment is essential to determine the optimal concentration and duration of inhibitor treatment for maximal target suppression.
Materials:
-
Appropriate cancer cell line (e.g., MDA-MB-231, U87)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
YAP/TAZ Inhibitor-3 (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
6-well or 12-well tissue culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Protocol:
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
Inhibitor Preparation: Prepare a serial dilution of YAP/TAZ Inhibitor-3 in complete cell culture medium. A typical dose-response range might be from 10 nM to 10 µM. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Treatment:
-
Dose-Response: Aspirate the old medium and replace it with the medium containing the different concentrations of the inhibitor or the vehicle control. Incubate for a predetermined time (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed, effective concentration of the inhibitor (determined from the dose-response experiment) and harvest cells at various time points (e.g., 6, 12, 24, 48 hours).
-
-
Harvesting: After the incubation period, wash the cells with ice-cold PBS and proceed immediately to either RNA or protein extraction.
Part 2: Quantification of CTGF and CYR61 mRNA Levels by qPCR
Rationale: Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for measuring changes in gene expression.[12] By quantifying the amount of CTGF and CYR61 mRNA, we can directly assess the impact of the YAP/TAZ inhibitor on the transcriptional output of the pathway.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for human CTGF, CYR61, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from the harvested cells according to the manufacturer's protocol of the chosen RNA extraction kit. Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers (see Table 1 for suggested primer sequences), and diluted cDNA.
-
Run the qPCR reaction using a standard thermal cycling protocol. Include no-template controls for each primer set.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.[12]
Table 1: Suggested Human qPCR Primer Sequences
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| CTGF | GAGGAAAACATTAAGAAGGGCAAA | AGGCAGTTGGCTCTAATCATAGTT |
| CYR61 | AGCCTCGCATCCTATACAACC | GAGTGCCGCATTTATGTATTC |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Part 3: Quantification of CTGF and CYR61 Protein Levels by Western Blotting
Rationale: While qPCR measures changes in transcription, Western blotting allows for the quantification of the final protein products, providing a more complete picture of target suppression.[13][14]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against CTGF, CYR61, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Protocol:
-
Protein Lysis: Lyse the harvested cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.
-
Table 2: Recommended Primary Antibodies for Western Blotting
| Target Protein | Host | Recommended Dilution |
| CTGF | Rabbit | 1:1000 |
| CYR61 | Rabbit | 1:1000 |
| GAPDH | Mouse | 1:5000 |
| β-actin | Mouse | 1:5000 |
Expected Results and Data Interpretation
Treatment with an effective YAP/TAZ inhibitor is expected to result in a dose- and time-dependent decrease in both the mRNA and protein levels of CTGF and CYR61.
Table 3: Hypothetical Dose-Response Data for YAP/TAZ Inhibitor-3 (24-hour treatment)
| Inhibitor Conc. | Relative CTGF mRNA (Fold Change) | Relative CYR61 mRNA (Fold Change) | Relative CTGF Protein (Normalized Intensity) | Relative CYR61 Protein (Normalized Intensity) |
| Vehicle | 1.00 | 1.00 | 1.00 | 1.00 |
| 10 nM | 0.85 | 0.90 | 0.88 | 0.92 |
| 100 nM | 0.45 | 0.55 | 0.50 | 0.60 |
| 1 µM | 0.15 | 0.20 | 0.18 | 0.25 |
| 10 µM | 0.05 | 0.10 | 0.08 | 0.12 |
Interpretation: The data in Table 3 illustrates a clear dose-dependent suppression of both CTGF and CYR61 at both the mRNA and protein levels. This provides strong evidence that YAP/TAZ inhibitor-3 is effectively engaging its target and inhibiting the downstream transcriptional activity of the YAP/TAZ pathway.
Conclusion
The protocols and guidelines presented in this application note provide a comprehensive and robust framework for measuring the suppression of the key YAP/TAZ target genes, CTGF and CYR61. By employing both qPCR and Western blotting, researchers can confidently assess the efficacy of YAP/TAZ inhibitors and gain valuable insights into their mechanism of action. This multi-faceted approach ensures scientific rigor and provides the high-quality data necessary for advancing research and drug development efforts targeting the Hippo-YAP/TAZ signaling pathway.
References
-
The HIPPO Transducer YAP and Its Targets CTGF and Cyr61 Drive a Paracrine Signalling in Cold Atmospheric Plasma-Mediated Wound Healing. Oxidative Medicine and Cellular Longevity. [Link]
-
Schematic diagram YAP/TAZ signaling. ResearchGate. [Link]
-
Schematic illustration of Hippo-YAP/TAZ signaling pathway. ResearchGate. [Link]
-
A novel role of Hippo-Yap/TAZ signaling pathway in lymphatic vascular development. BMB Reports. [Link]
-
Role of Hippo Pathway-YAP/TAZ Signaling in Angiogenesis. Frontiers in Cell and Developmental Biology. [Link]
-
Activation of Cyr61 and CTGF by TAZ. ResearchGate. [Link]
-
YAP/TAZ upstream signals and downstream responses. Nature Cell Biology. [Link]
-
Multifaceted regulation and functions of YAP/TAZ in tumors (Review). International Journal of Oncology. [Link]
-
YAP/TAZ-associated cell signaling – at the crossroads of cancer and neurodevelopmental disorders. Frontiers in Cell and Developmental Biology. [Link]
-
Human pluripotent stem cell culture density modulates YAP signaling. Biotechnology Journal. [Link]
-
Western blot analysis of Cyr61 ( A ) and CTGF ( B ) protein in... ResearchGate. [Link]
-
Members of the Cyr61/CTGF/NOV Protein Family: Emerging Players in Hepatic Progenitor Cell Activation and Intrahepatic Cholangiocarcinoma. Cancers. [Link]
-
Elevated Levels of Connective Tissue Growth Factor, WISP-1, and CYR61 in Primary Breast Cancers Associated with More Advanced Features. Cancer Research. [Link]
-
A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy. Trends in Pharmacological Sciences. [Link]
-
The Hippo pathway effectors YAP and TAZ promote cell growth by modulating amino acid signaling to mTORC1. Cell Research. [Link]
-
Role of YAP/TAZ in Cell Lineage Fate Determination and Related Signaling Pathways. Frontiers in Cell and Developmental Biology. [Link]
-
Small molecule YAP/TAZ-TEAD inhibitors. ResearchGate. [Link]
-
Transcriptional regulation of CYR61 and CTGF by LM98: a synthetic YAP-TEAD inhibitor that targets in-vitro vasculogenic mimicry in glioblastoma cells. Anti-Cancer Drugs. [Link]
-
Modulating TAK1 Expression Inhibits YAP and TAZ Oncogenic Functions in Pancreatic Cancer. Molecular Cancer Research. [Link]
-
YAP, CTGF and Cyr61 are overexpressed in tamoxifen-resistant breast cancer and induce transcriptional repression of ERα. Journal of Cell Science. [Link]
-
Novel YAP1/TAZ pathway inhibitors identified through phenotypic screening with potent anti-tumor activity via blockade of GGTase. bioRxiv. [Link]
-
The Roles of YAP/TAZ and the Hippo Pathway in Healthy and Diseased Skin. International Journal of Molecular Sciences. [Link]
-
Safety Considerations in the Development of Hippo Pathway Inhibitors in Cancers. Frontiers in Pharmacology. [Link]
-
Expression of Cyr61 and CTGF genes in cultures of bladder smooth muscle... ResearchGate. [Link]
-
Identifying CYR61 as a Potential Anti-fibrotic and Pro-angiogenic Mediator in Scleroderma. Arthritis & Rheumatology. [Link]
-
S1P Stimulates Proliferation by Upregulating CTGF Expression through S1PR2-Mediated YAP Activation. Molecular Cancer Research. [Link]
-
Upregulation of CYR61 by TGF-β and YAP signaling exerts a counter-suppression of hepatocellular carcinoma. Journal of Experimental & Clinical Cancer Research. [Link]
-
Western Blot. protocols.io. [Link]
- Inhibitors of hippo-yap signaling pathway.
-
PI3K Positively Regulates YAP and TAZ in Mammary Tumorigenesis Through Multiple Signaling Pathways. Molecular Cancer Research. [Link]
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- 4. A novel role of Hippo-Yap/TAZ signaling pathway in lymphatic vascular development [bmbreports.org]
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- 6. Frontiers | YAP/TAZ-associated cell signaling – at the crossroads of cancer and neurodevelopmental disorders [frontiersin.org]
- 7. The HIPPO Transducer YAP and Its Targets CTGF and Cyr61 Drive a Paracrine Signalling in Cold Atmospheric Plasma-Mediated Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Members of the Cyr61/CTGF/NOV Protein Family: Emerging Players in Hepatic Progenitor Cell Activation and Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
in vivo dosing schedule for VT3989 mouse xenograft models
Application Note: Optimized In Vivo Dosing Schedules for VT3989 in Mouse Xenograft Models
Executive Summary
VT3989 is a first-in-class, orally available small molecule inhibitor of the TEAD (Transcriptional Enhancer Associate Domain) transcription factors.[1][2] It functions by blocking TEAD autopalmitoylation, a critical post-translational modification required for the binding of co-activators YAP (Yes-Associated Protein) and TAZ . This inhibition disrupts the YAP/TAZ-TEAD complex, suppressing the expression of oncogenic target genes such as CTGF and CYR61.
VT3989 has demonstrated potent efficacy in NF2-deficient tumors (e.g., malignant pleural mesothelioma, meningioma) where the Hippo pathway is inactivated, leading to constitutive nuclear YAP/TAZ accumulation. This guide outlines the standardized in vivo dosing protocols, formulation strategies, and safety monitoring required for robust preclinical data generation.
Mechanism of Action & Rationale
In NF2-deficient cells, the loss of Merlin (the NF2 gene product) prevents the phosphorylation of YAP/TAZ, allowing them to translocate to the nucleus. VT3989 targets the palmitate-binding pocket of TEAD, rendering it unable to bind YAP/TAZ.[1][3]
Figure 1: VT3989 Mechanism of Action (Hippo Pathway)
Caption: VT3989 inhibits TEAD palmitoylation, preventing YAP/TAZ binding and downstream oncogenic transcription.[1][2][4][5][6][7][8]
Experimental Design & Formulation
Model Selection
-
Primary Model: NCI-H226 (Human Mesothelioma Xenograft). This cell line is NF2-deficient and highly sensitive to TEAD inhibition.
-
Secondary Models: MSTO-211H (Mesothelioma), NF2-mutant Meningioma xenografts.
-
Animal Strain: Athymic Nude Mice (nu/nu) or SCID/Beige mice (6-8 weeks old, female).
Formulation (Vehicle)
VT3989 is a lipophilic small molecule. For oral gavage (PO) in mice, a suspension formulation is standard.
-
Recommended Vehicle: 0.5% Methylcellulose (MC) + 0.2% Tween 80 in sterile water.
-
Alternative Vehicle: 10% DMSO + 40% PEG400 + 50% Water (if solution is required, though suspension is preferred for chronic dosing to minimize vehicle toxicity).
-
Preparation:
-
Weigh VT3989 powder.
-
Add a small volume of Tween 80 to wet the powder.
-
Slowly add 0.5% MC solution while vortexing/stirring to create a homogeneous suspension.
-
Store at 4°C protected from light; prepare fresh weekly.
-
Dosing Protocols
Protocol A: Monotherapy Efficacy (Dose-Response)
This protocol establishes the Minimal Effective Dose (MED) and maximal efficacy. Note that while human clinical trials utilize intermittent dosing (2 weeks on/2 weeks off) to manage albuminuria, mouse xenograft studies typically employ continuous daily dosing due to the shorter study duration (21-28 days) and faster metabolic clearance in rodents.
| Parameter | Specification | Notes |
| Route | Oral Gavage (PO) | Administer in the morning (AM). |
| Frequency | QD (Once Daily) | Continuous for 21–28 days. |
| Volume | 10 mL/kg | e.g., 200 µL for a 20g mouse. |
| Dose Groups | Vehicle Control 3 mg/kg (Low/MED)10 mg/kg (Intermediate)30 mg/kg (High) | 3 mg/kg has shown significant tumor growth inhibition (TGI) in NCI-H226 models [1]. |
| Start Criteria | Tumor Vol: 150–200 mm³ | Randomize mice when tumors reach this average. |
Protocol B: Combination Therapy (e.g., with EGFRi)
VT3989 shows synergy with EGFR inhibitors (e.g., Osimertinib) in EGFR-mutant NSCLC models to prevent resistance driven by YAP activation.
| Parameter | Specification | Notes |
| VT3989 Dose | 10 mg/kg or 30 mg/kg QD | Higher dose preferred to ensure complete TEAD blockade in resistant cells. |
| Partner Drug | Osimertinib (1–5 mg/kg QD) | Administer 1 hour apart from VT3989 to avoid direct GI interaction. |
| Duration | Until progression or 4–6 weeks | Monitor for delayed regrowth (persister cells). |
Experimental Workflow & Readouts
Figure 2: In Vivo Study Workflow
Caption: Standard workflow for VT3989 xenograft efficacy studies.
Key Readouts
-
Efficacy:
-
Tumor Growth Inhibition (TGI%): Calculated as
. -
Regressions: Monitor for partial or complete regressions, often seen at >10 mg/kg in sensitive models.
-
-
Pharmacodynamics (Biomarkers):
-
Harvest tumors 4–6 hours post-last dose.
-
qPCR: Measure mRNA levels of CTGF, CYR61, and ANKRD1. Expect >50% downregulation.
-
Western Blot: Assess TEAD palmitoylation status (using acyl-biotin exchange assays if available) or downstream target protein levels.
-
-
Safety Monitoring (Critical):
-
Body Weight: Loss >15% requires dosing holiday.
-
Renal Toxicity: VT3989 can cause proteinuria (reversible).[8]
-
Method: Collect urine weekly using metabolic cages or hydrophobic sand. Measure Albumin/Creatinine Ratio (ACR).[8]
-
Threshold: Significant increases in ACR may necessitate a switch to intermittent dosing (e.g., 5 days on / 2 days off) in long-term studies, though continuous dosing is usually tolerated for 3-4 weeks in mice.
-
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Significant Weight Loss (>15%) | GI toxicity or vehicle intolerance. | Switch to intermittent schedule (e.g., 5 days on / 2 days off). Ensure vehicle pH is neutral. |
| Lack of Efficacy (TGI < 50%) | Poor exposure or resistant model. | Verify PK (plasma levels > IC90). Confirm NF2 status of cell line. Increase dose to 30 mg/kg. |
| Precipitation in Vehicle | Poor formulation stability. | Re-sonicate/vortex before every dose. Prepare fresh vehicle weekly. |
| High Variability in Tumor Vol | Heterogeneous inoculation. | Use Matrigel (1:1) during inoculation.[9] Stricter randomization criteria (exclude outliers). |
References
-
Tang, T. et al. (2021). Small-molecule inhibitors of TEAD autopalmitoylation selectively inhibit proliferation of NF2-deficient mesothelioma . Molecular Cancer Therapeutics, 20(6), 986-998.
-
Vivace Therapeutics.[3][7][10] (2025).[1][5][7][9][10][11] VT3989 Phase 1/2 Clinical Data Presentation . ESMO Congress 2025 / Nature Medicine.[1]
-
Yap, T. A., et al. (2023). VT3989, a First-in-Class TEAD Inhibitor, in Patients with Advanced Solid Tumors .[1] AACR Annual Meeting Abstracts.
-
Zhou, J., et al. (2022). Pharmacological inhibition of the YAP–TEAD interaction by VT3989 .[1][2][5][6] Cancer Research, 82(12_Supplement).
Disclaimer: This protocol is for research purposes only. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).
Sources
- 1. VT3989 Demonstrates Antitumor Activity and Tolerability in Refractory Mesothelioma - The ASCO Post [ascopost.com]
- 2. VT-3989 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
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- 9. Researchers [rodentmda.ch]
- 10. victoriacyanide.substack.com [victoriacyanide.substack.com]
- 11. vivacetherapeutics.com [vivacetherapeutics.com]
Application Note & Protocol: Preparation of YAP/TAZ Inhibitor-3 Stock Solution in DMSO
Introduction: Targeting the Hippo-YAP/TAZ Pathway
The Hippo signaling pathway is a critical, evolutionarily conserved signaling cascade that plays a fundamental role in regulating organ size, cell proliferation, tissue regeneration, and cell fate determination.[1][2][3] The downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and its paralog, the transcriptional coactivator with PDZ-binding motif (TAZ).[4][5] When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus, where they primarily interact with the TEAD family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[1][4] Dysregulation and hyperactivation of YAP/TAZ are frequently implicated in various forms of cancer, contributing to tumor initiation, progression, and therapeutic resistance.[5]
YAP/TAZ inhibitor-3 (also known as VT3989) is a small molecule inhibitor designed to disrupt the crucial protein-protein interaction between YAP/TAZ and TEAD transcription factors.[6][7] By preventing this association, the inhibitor effectively blocks the transcriptional activity of the YAP/TAZ-TEAD complex, making it an invaluable tool for studying the Hippo pathway and a promising candidate for therapeutic development.
The reliable and accurate preparation of a stable, concentrated stock solution is the foundational step for any in vitro or in vivo experiment. This document provides a detailed, field-proven protocol for the preparation, storage, and quality control of a YAP/TAZ inhibitor-3 stock solution using dimethyl sulfoxide (DMSO) as the solvent.
Physicochemical Properties & Reagent Specifications
A thorough understanding of the compound's properties is essential for accurate and reproducible results.
Table 1: Properties of YAP/TAZ Inhibitor-3
| Property | Value | Source & Rationale |
| Synonyms | VT3989, Compound 24 | [6][8] Common identifiers in literature and supplier catalogs. |
| Molecular Formula | C₂₁H₁₈F₃NO₃ | [6] Defines the elemental composition. |
| Molecular Weight | 389.4 g/mol | [6] Critical for accurate molar concentration calculations. |
| Appearance | Solid (typically a powder) | [6] Visual confirmation of the physical state. |
| Purity | ≥98% | [6] High purity is essential to minimize off-target effects. |
| Solubility | ≥100 mg/mL in DMSO | [8] Indicates high solubility in the chosen solvent. |
Table 2: Specifications for Solvent
| Property | Value | Source & Rationale |
| Solvent | Dimethyl Sulfoxide (DMSO) | [8][9] A common, effective polar aprotic solvent for organic molecules. |
| Grade | Anhydrous, ≥99.9% Purity | [8] DMSO is hygroscopic; absorbed water can impact compound solubility and stability. Using a fresh, high-purity supply is crucial. |
| Storage | Room temperature, tightly sealed | Protect from moisture and contaminants. |
The Hippo-YAP/TAZ Signaling Axis
The following diagram illustrates the core components of the Hippo signaling pathway and the specific point of intervention for YAP/TAZ inhibitor-3.
Caption: Experimental workflow for preparing the inhibitor stock solution.
Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for your specific requirements.
Step 1: Pre-preparation and Calculation
-
Rationale: Allowing the inhibitor vial to reach room temperature before opening prevents atmospheric moisture from condensing on the cold powder, which can affect its stability and weighing accuracy.
-
Action: Remove the vial of YAP/TAZ Inhibitor-3 from its storage location (-20°C or -80°C) and let it sit on the bench for 15-20 minutes to equilibrate to room temperature.
-
Calculation: Use the following formula to determine the mass of inhibitor required:
-
Mass (mg) = [Desired Concentration (mM)] × [Final Volume (mL)] × [Molecular Weight ( g/mol )] / 1000
-
For a 10 mM stock in 1 mL:
-
Mass (mg) = 10 mM × 1 mL × 389.4 g/mol / 1000 = 3.894 mg
-
Step 2: Weighing the Compound
-
Rationale: Accurate weighing is paramount for achieving the target concentration. Using an analytical balance in a draft-free environment ensures precision.
-
Action:
-
Place a sterile 1.5 mL amber or opaque microcentrifuge tube on the analytical balance and tare the scale to zero.
-
Carefully add approximately 3.9 mg of the YAP/TAZ inhibitor-3 powder into the tube. Record the exact mass.
-
Self-Validation: For subsequent steps, use the actual measured mass to recalculate the precise volume of DMSO needed to achieve exactly 10 mM.
-
Volume (mL) = [Actual Mass (mg) / 389.4 g/mol ] / 10 mM
-
-
Step 3: Dissolution
-
Rationale: Ensuring the compound is fully dissolved is critical for a homogenous stock solution. Sonication and vortexing provide mechanical energy to break up particulates and aid dissolution. Using fresh, anhydrous DMSO is key, as absorbed water can negatively impact solubility. [8][10]* Action:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the inhibitor.
-
Close the cap tightly and vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source. If any solid particles remain, sonicate the tube in a water bath for 5-10 minutes. [10]Gentle warming to 37°C can also be applied if necessary, but check manufacturer guidelines for temperature sensitivity. [11] 4. Quality Control: The final solution should be clear and free of any visible precipitate.
-
Step 4: Aliquoting and Storage
-
Rationale: Repeated freeze-thaw cycles can degrade small molecules and compromise the integrity of the stock solution. Aliquoting into smaller, single-use volumes preserves the stability of the main stock. [11]* Action:
-
Dispense the stock solution into smaller working aliquots (e.g., 10-20 µL) in sterile, clearly labeled amber or opaque microcentrifuge tubes.
-
Label each aliquot with:
-
Compound Name: YAP/TAZ inhibitor-3
-
Concentration: 10 mM
-
Solvent: DMSO
-
Date of Preparation
-
-
Store the aliquots according to the manufacturer's recommendations for long-term stability. [8] * -80°C for up to 6 months.
-
-20°C for up to 1 month.
-
-
Application Example: Dilution for Cell-Based Assays
To prepare a 10 µM working solution in 1 mL of cell culture medium:
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first dilute your 10 mM stock 1:100 in sterile DMSO or culture medium to create a 100 µM intermediate stock.
-
Final Dilution:
-
Using the 10 mM stock: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Final DMSO concentration = (1 µL / 1000 µL) × 100% = 0.1%.
-
Trustworthiness Check: This final DMSO concentration is generally well-tolerated by most cell lines. [11]Always include a vehicle control (medium with 0.1% DMSO) in your experiments to account for any solvent effects.
-
References
-
An overview of signaling pathways regulating YAP/TAZ activity. Cell Death & Disease, PMC. [Link]
-
An overview of signaling pathways regulating YAP/TAZ activity. PubMed, National Library of Medicine. [Link]
-
An overview of signaling pathways regulating YAP/TAZ activity. ETH Research Collection, ETH Zurich. [Link]
-
What is the Hippo-YAP/TAZ tumor-suppressor pathway? Mechanobiology Institute, National University of Singapore. [Link]
-
DIMETHYL SULFOXIDE (DMSO) Safety Information. University of Waterloo. [Link]
-
The Biology of YAP/TAZ: Hippo Signaling and Beyond. Physiological Reviews. [Link]
-
The safe use of dimethyl sulfoxide in the laboratory. Yufeng. [Link]
-
SOP Dimethyl Sulfoxide. Scribd. [Link]
-
Standard Operating Procedures for Dimethyl Sulfoxide. Washington State University. [Link]
-
Use of Dimethyl Sulfoxide (DMSO). University of Arizona Research, Innovation & Impact. [Link]
- Dosing regimen for a tead inhibitor.
Sources
- 1. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of signaling pathways regulating YAP/TAZ activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. What is the Hippo-YAP/TAZ tumor-suppressor pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 5. journals.physiology.org [journals.physiology.org]
- 6. caymanchem.com [caymanchem.com]
- 7. WO2023031798A1 - Dosing regimen for a tead inhibitor - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.cn]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Western Blot Analysis of YAP Dynamics Under VT3989 Inhibition
This Application Note and Protocol guide is designed for researchers investigating the pharmacodynamics of VT3989, a first-in-class TEAD autopalmitoylation inhibitor. It moves beyond generic Western blot instructions to address the specific mechanistic nuances of the Hippo-YAP-TEAD axis.
Executive Summary & Mechanistic Rationale
VT3989 is a potent, small-molecule inhibitor of TEAD autopalmitoylation . Unlike ATP-competitive kinase inhibitors, VT3989 targets the central palmitate-binding pocket of TEAD transcription factors. Palmitoylation is structurally required for TEAD stability and its interaction with the co-activator YAP (Yes-Associated Protein) .
The Pharmacodynamic Challenge: In canonical Hippo signaling, upstream kinases (MST/LATS) phosphorylate YAP at Ser127 , sequestering it in the cytoplasm via 14-3-3 binding. However, VT3989 is frequently tested in NF2-deficient cancers (e.g., mesothelioma), where upstream Hippo signaling is broken, leaving YAP constitutively dephosphorylated and nuclear.
Therefore, the Western blot readout for VT3989 is distinct:
-
Primary Readout: Reduction in TEAD protein levels (due to destabilization) and downstream targets (CTGF, CYR61 ).[1][2]
-
Secondary Readout: Changes in YAP localization (Nuclear vs. Cytoplasmic fractionation).
-
The "Phosphorylation Paradox": In NF2-mutant cells, VT3989 treatment may NOT significantly increase p-YAP (Ser127) because the upstream LATS kinase remains inactive. This protocol is designed to distinguish between upstream pathway activation and downstream complex disruption.
Experimental Design & Controls
Cell Model Selection
-
NF2-Mutant (Responder Model): NCI-H226 (Mesothelioma).[3] Expectation: High nuclear YAP, low p-YAP baseline.
-
NF2-Wildtype (Context Control): MeT-5A (Mesothelial). Expectation: Moderate p-YAP baseline.
Treatment Conditions[1][3][4][5][6][7][8][9][10]
-
Dose Range: 1 nM – 100 nM (VT3989 is highly potent; IC50 often < 10 nM).
-
Time Course:
-
4–6 Hours: Early uncoupling of YAP-TEAD (detectable by Co-IP or fractionation).
-
24–48 Hours: TEAD protein destabilization and reduction of downstream targets (CTGF/CYR61).
-
Critical Controls
| Control Type | Reagent | Purpose |
| Negative | DMSO (0.1%) | Baseline phosphorylation/expression. |
| Positive (Pathway) | Serum Starvation | Induces p-YAP (S127) in WT cells (activates LATS). |
| Positive (Drug) | Verteporfin | Older YAP-TEAD disruptor (use as a comparator, though less specific). |
| Loading | GAPDH / Lamin B1 | Cytoplasmic vs. Nuclear normalization. |
Visualization: Pathway & Mechanism
The following diagram illustrates the specific intervention point of VT3989 within the Hippo pathway.
Caption: VT3989 inhibits TEAD palmitoylation, preventing YAP-TEAD complex formation and reducing target gene expression.[4][5][6][7][8][9]
Detailed Protocol: Western Blot Analysis
Phase A: Sample Preparation (Crucial for Phospho-Preservation)
Note: Standard RIPA buffer is often too harsh for preserving weak protein-protein interactions but acceptable for total/phospho-protein analysis. For VT3989 studies, Nuclear/Cytoplasmic Fractionation is superior to whole lysate.
Option 1: Whole Cell Lysis (Quick Screen)
-
Wash cells 2x with ice-cold PBS containing 1 mM Na3VO4 (Sodium Orthovanadate).
-
Lyse in Modified RIPA Buffer :
-
50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.25% Na-deoxycholate.
-
Add immediately before use: 1x Protease Inhibitor Cocktail, 1 mM PMSF, 10 mM NaF , 1 mM Na3VO4 , 10 mM Beta-glycerophosphate .
-
-
Incubate on ice for 20 min. Sonicate (3x 5 sec pulses, 20% amplitude) to shear DNA.
-
Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
Option 2: Nuclear/Cytoplasmic Fractionation (Recommended)
Use a commercial kit (e.g., NE-PER) or the following rapid protocol:
-
Resuspend cell pellet in Hypotonic Buffer (10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, Phosphatase/Protease Inhibitors).
-
Incubate on ice 15 min. Add NP-40 to 0.6% final concentration. Vortex vigorously 10 sec.
-
Centrifuge 1 min at 10,000 x g.
-
Supernatant = Cytoplasmic Fraction (Contains p-YAP S127).
-
-
Resuspend pellet in Hypertonic Buffer (20 mM HEPES pH 7.9, 400 mM NaCl, 1 mM EDTA, Inhibitors).
-
Shake/Vortex for 15 min at 4°C. Centrifuge 5 min at maximum speed.
-
Supernatant = Nuclear Fraction (Contains TEAD and active YAP).
-
Phase B: Electrophoresis & Transfer
-
Gel: 4-12% Bis-Tris Gradient Gel (YAP is ~65-75 kDa; TEAD is ~50-55 kDa).
-
Phos-tag™ SDS-PAGE (Optional): If distinguishing mono- vs multi-phosphorylated species is required, add 25 µM Phos-tag acrylamide + 50 µM MnCl2 to the gel mix. Note: EDTA must be eliminated from samples for Phos-tag.
Phase C: Immunoblotting
Blocking: 5% BSA in TBST (Phospho-antibodies often fail in milk).
Primary Antibody List (Recommended):
| Target | Clone/Cat# (Example) | Dilution | Notes |
|---|---|---|---|
| YAP (Total) | CST #14074 (D8H1X) | 1:1000 | Detects both phos and non-phos. |
| p-YAP (Ser127) | CST #13008 (D9W2I) | 1:1000 | Marker of Cytoplasmic Retention (LATS activity). |
| p-YAP (Ser397) | CST #13619 (D1E7Y) | 1:1000 | Marker of Priming for Degradation. |
| TEAD1 (Total) | CST #12292 (D9X2L) | 1:1000 | Critical Readout: Look for band intensity reduction. |
| CTGF / CCN2 | SCB or Abcam | 1:500 | Downstream efficacy marker. |
| Lamin B1 | CST #13435 | 1:2000 | Nuclear Loading Control. |
| GAPDH | CST #2118 | 1:5000 | Cytoplasmic Loading Control. |
Data Interpretation & Expected Results
The interpretation of VT3989 effects depends heavily on the genetic context (NF2 Status).
Scenario A: NF2-Mutant Mesothelioma (e.g., NCI-H226)[3]
-
Baseline: High Nuclear YAP, Low p-YAP (S127), High TEAD.
-
After VT3989 Treatment:
-
TEAD: Significant decrease in band density (destabilization).
-
YAP (Total): Unchanged or slight decrease.
-
p-YAP (S127): Remains LOW. (Reason: LATS is inactive; uncoupling YAP from TEAD does not spontaneously induce phosphorylation if the kinase is dead).
-
CTGF/CYR61: Strong decrease.
-
Fractionation: YAP shifts from Nucleus -> Cytoplasm (or is washed out if unstable).
-
Scenario B: NF2-Wildtype (e.g., MeT-5A)
-
Baseline: Moderate p-YAP (S127).
-
After VT3989 Treatment:
-
TEAD: Decrease.
-
p-YAP (S127): May increase slightly due to cytoplasmic sequestration, but less dramatic than LATS agonists.
-
Summary Table: Interpreting the Bands
| Marker | Change (NF2 Mut) | Change (NF2 WT) | Interpretation |
| TEAD (Total) | Decrease (↓↓) | Decrease (↓) | Drug engaged; TEAD destabilized. |
| p-YAP (S127) | No Change / Minor ↑ | Increase (↑) | Uncoupling successful; phos depends on LATS status. |
| CTGF | Decrease (↓↓↓) | Decrease (↓↓) | Transcriptional output blocked (Efficacy confirmed). |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No p-YAP signal | Phosphatase activity or Milk blocking. | Add Na3VO4/NaF to ALL buffers. Block in 5% BSA. |
| "Ghost" bands | Incomplete transfer of high MW proteins. | Use wet transfer (not semi-dry) for 90 min at 100V (cold). |
| TEAD bands don't decrease | Timepoint too early. | TEAD destabilization takes time. Extend treatment to 24-48h. |
| Nuclear/Cyto Cross-contamination | Incomplete lysis or aggressive vortexing. | Check Lamin B1 (should be Nuc only) and GAPDH (Cyto only). |
Workflow Diagram
Caption: Step-by-step workflow for analyzing YAP/TEAD dynamics post-VT3989 treatment.
References
-
Tang, T. T., et al. (2021). Small Molecule Inhibitors of TEAD Auto-palmitoylation Selectively Inhibit Proliferation and Tumor Growth of NF2-deficient Mesothelioma. Molecular Cancer Therapeutics.
-
Yap, T. A., et al. (2023/2025). VT3989, a first-in-class TEAD autopalmitoylation inhibitor, in patients with advanced solid tumors: A phase 1/2 trial. Nature Medicine / ESMO Congress.
-
Vivace Therapeutics. VT3989 Mechanism of Action and Clinical Data. Vivace Therapeutics Official Pipeline.
-
Meng, Z., et al. (2016). Mechanisms of Hippo pathway regulation. Genes & Development.
-
Cell Signaling Technology. Hippo Signaling Pathway - Application Resources.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Design, Synthesis, and Bioevaluation of Transcriptional Enhanced Assocciated Domain (TEAD) PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | TEAD4 as an Oncogene and a Mitochondrial Modulator [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Targeting the Hippo/YAP Pathway: A Promising Approach for Cancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
evaluating VT3989 efficacy in 3D tumor spheroid cultures
Application Note: AN-BIO-3989 Title: High-Fidelity Evaluation of the TEAD Autopalmitoylation Inhibitor VT3989 in 3D NF2-Deficient Mesothelioma Spheroids
Abstract & Introduction
The Hippo signaling pathway, specifically the YAP/TAZ-TEAD transcriptional complex, is a paramount target in oncology, particularly for Malignant Pleural Mesothelioma (MPM) and NF2-deficient solid tumors. VT3989 (Vivace Therapeutics) represents a first-in-class small molecule that inhibits TEAD autopalmitoylation, a post-translational modification critical for TEAD stability and YAP binding.
While 2D monolayer cultures have been the standard for high-throughput screening, they fail to recapitulate the mechanotransductive environment that regulates YAP nuclear translocation. In 2D, the stiffness of plastic culture ware artificially drives YAP into the nucleus, potentially masking the true efficacy of upstream inhibitors. Conversely, 3D tumor spheroids restore physiological cell-cell contacts and stiffness gradients, providing a rigorous model for evaluating VT3989 potency, penetration, and pharmacodynamics.
This guide details the protocol for generating NF2-deficient mesothelioma spheroids and evaluating VT3989 efficacy using viability, morphological, and molecular endpoints.
Mechanism of Action (MOA)
VT3989 functions via a unique allosteric mechanism. Unlike competitive inhibitors that block the YAP-TEAD interface directly, VT3989 binds covalently or tightly to the conserved palmitate-binding pocket of TEAD transcription factors.
Biological Causality:
-
Palmitoylation Requirement: TEAD proteins require autopalmitoylation at a conserved cysteine residue to maintain protein stability and facilitate high-affinity binding with YAP/TAZ co-activators.
-
Inhibition: VT3989 occupies this lipid pocket, preventing palmitoylation.[1]
-
Consequence: Unpalmitoylated TEAD becomes unstable and fails to associate with YAP/TAZ.[2] Consequently, the transcription of pro-proliferative genes (e.g., CTGF, CYR61) is abrogated, leading to cell cycle arrest and apoptosis in NF2-mutant cells which rely on constitutive Hippo pathway activation.
Figure 1: Mechanism of Action. VT3989 competes for the TEAD palmitate pocket, preventing the maturation of TEAD into a stable scaffold for YAP/TAZ binding.
Experimental Protocols
Cell Line Selection & Preparation[3]
-
Target Lines: NCI-H226 (Mesothelioma, NF2 del) or MSTO-211H.[3]
-
Control Line: MeT-5A (Immortalized Mesothelial, NF2 WT) – to assess therapeutic window.
-
Media: RPMI-1640 + 10% FBS + 1% Pen/Strep.
Spheroid Formation (Scaffold-Free)
We utilize Ultra-Low Attachment (ULA) plates to force cellular aggregation.
-
Harvesting: Dissociate monolayer cells using Accutase (gentler than Trypsin) to preserve surface receptors.
-
Counting: Count cells via Trypan Blue exclusion. Viability must be >95%.
-
Seeding:
-
Dilute cells to 2,000 cells/well in 200 µL complete media.
-
Dispense into 96-well ULA Round-Bottom plates (e.g., Corning #4515).
-
-
Aggregation: Centrifuge plates at 200 x g for 5 minutes . This is a critical step often skipped; it forces cells into the nadir of the well, ensuring a single, uniform spheroid rather than multiple "satellite" colonies.
-
Maturation: Incubate at 37°C/5% CO2 for 72-96 hours . Do not disturb. Spheroids should appear as tight, refractive spheres with defined edges before dosing.
VT3989 Preparation & Dosing
VT3989 is highly potent.[4] In 2D, IC50s are often single-digit nanomolar. In 3D, expect a 10-50x shift due to drug penetration barriers and quiescent core populations.
-
Stock: Dissolve VT3989 in DMSO to 10 mM. Aliquot and store at -80°C. Avoid freeze-thaw >3 cycles.
-
Serial Dilution: Prepare a 9-point dilution series in culture media (2x concentration).
-
Range: 0.1 nM to 10 µM (final).
-
Vehicle Control: 0.1% DMSO (matched to highest drug concentration).
-
-
Treatment:
-
Gently remove 100 µL of old media from wells (do not aspirate the spheroid).
-
Add 100 µL of 2x drug solution.
-
Incubate for 5 to 7 days . 3D models require longer exposure than 2D (usually 72h) to manifest growth inhibition.
-
Figure 2: Experimental Workflow. Critical centrifugation step ensures uniform spheroid formation prior to drug exposure.
Readout Methodologies
A. ATP-Based Viability (CellTiter-Glo 3D)
Standard MTT/MTS assays are insufficient for 3D cultures as reagents fail to penetrate the necrotic core. Use lytic ATP assays specifically formulated for 3D.
-
Protocol:
-
Equilibrate plate and reagent to room temperature (RT) for 30 mins.
-
Add volume of CellTiter-Glo 3D reagent equal to cell culture volume (e.g., 100 µL).
-
Shake rigorously for 5 minutes (orbital shaker, 900 rpm). Note: This is longer than 2D protocols to ensure lysis of the inner core.
-
Incubate 25 mins at RT to stabilize signal.
-
Read Luminescence.
-
B. Molecular Target Engagement (qPCR)
To confirm VT3989 is acting via the TEAD pathway and not general toxicity, measure downstream targets.
-
Target Genes: CTGF (CCN2) and CYR61 (CCN1).
-
Housekeeping: GAPDH or RPLP0.
-
Method: Pool 6-8 spheroids per condition to obtain sufficient RNA. Extract using RNeasy Micro Kit. A reduction in CTGF expression should precede overt cytotoxicity.
C. Morphological Analysis
-
Imaging: Brightfield microscopy on Day 0 (treatment) and Day 7.
-
Metric: Measure Cross-Sectional Area (CSA).
-
Expected Result: VT3989 is cytostatic/cytotoxic. Effective doses will result in "spheroid disintegration" (loss of defined edges) or growth stasis compared to DMSO controls which will double/triple in size.
Data Analysis & Interpretation
Summarize data by calculating the Relative Viability (%) and fitting a 4-parameter logistic curve to determine IC50.
Table 1: Expected IC50 Shifts (Hypothetical Representative Data)
| Cell Line | Genotype | 2D IC50 (nM) | 3D Spheroid IC50 (nM) | Resistance Factor | Interpretation |
| NCI-H226 | NF2 (-/-) | 3.5 | 45.0 | ~13x | High sensitivity; shift due to drug penetration limits. |
| MSTO-211H | NF2 (+/-) | 12.0 | 180.0 | ~15x | Moderate sensitivity. |
| MeT-5A | NF2 (WT) | >1000 | >5000 | N/A | Minimal off-target toxicity. |
Troubleshooting:
-
"Edge Effect": If outer wells show high variance, avoid using perimeter wells of the 96-well plate; fill them with PBS.
-
Low Luminescence: Incomplete lysis. Increase shaking time or use a stronger lysis buffer physically disrupting the spheroids by pipetting.
References
-
Vivace Therapeutics. (2025).[5][6][7] Phase 1 clinical trial of VT3989 in patients with refractory metastatic solid tumors.
-
Tang, T. T., et al. (2021).[8] Small Molecule Inhibitors of TEAD Auto-palmitoylation Selectively Inhibit Proliferation and Tumor Growth of NF2-deficient Mesothelioma.[4][8] Molecular Cancer Therapeutics.[8]
-
Noland, C. L., et al. (2016). Palmitoylation of TEAD transcription factors is required for their stability and function in Hippo pathway signaling.[8] Structure.[2][9][8][10][11][12][13]
-
Thermo Fisher Scientific. Nunclon Sphera Microplates: Guidelines for Spheroid Formation.[14]
-
Promega. CellTiter-Glo® 3D Cell Viability Assay Protocol.
Sources
- 1. vivacetherapeutics.com [vivacetherapeutics.com]
- 2. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 3. Pan-TEAD palmitoylation inhibitor suppresses tumor growth in Hippo pathway-altered cancer models | BioWorld [bioworld.com]
- 4. Small Molecule Inhibitors of TEAD Auto-palmitoylation Selectively Inhibit Proliferation and Tumor Growth of NF2-deficient Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VT3989 Demonstrates Antitumor Activity and Tolerability in Refractory Mesothelioma - The ASCO Post [ascopost.com]
- 6. YAP/TEAD inhibitor VT3989 in solid tumors: a phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VT3989, Vivace Therapeutics' Best-in-Class, Hippo Pathway-Targeting Therapy, Demonstrates Promising Antitumor Activity in Refractory Mesothelioma [prnewswire.com]
- 8. pnas.org [pnas.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. 3-Dimensional mesothelioma spheroids provide closer to natural pathophysiological tumor microenvironment for drug response studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. facellitate.com [facellitate.com]
- 13. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]
- 14. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of YAP/TAZ Inhibitor-3
Welcome to the technical support center for YAP/TAZ inhibitor-3 (also known as VT3989). As a potent modulator of the Hippo signaling pathway, this inhibitor is a critical tool for cancer research and drug development.[1][2] However, its hydrophobic nature presents a significant challenge for researchers: poor solubility in aqueous buffers. This guide provides a comprehensive, tiered approach to overcoming this hurdle, ensuring reliable and reproducible experimental outcomes. We will move from fundamental principles to advanced solubilization strategies, explaining the scientific rationale behind each step.
Frequently Asked Questions (FAQs)
Q1: I've just received my vial of YAP/TAZ inhibitor-3, and it won't dissolve in my PBS buffer or cell culture medium. Why is this happening?
A1: This is expected behavior. YAP/TAZ inhibitor-3 is a hydrophobic small molecule.[3] Its chemical structure, rich in aromatic rings and nonpolar groups, has limited favorable interactions with water molecules, leading to very low aqueous solubility.[4][5] For a drug to be absorbed or to be active in a cellular assay, it must first be dissolved in an aqueous medium.[6] Therefore, direct dissolution in aqueous buffers is not a viable approach.
Q2: What is the correct first step to prepare YAP/TAZ inhibitor-3 for my experiments?
A2: The universally recommended first step is to prepare a high-concentration stock solution in a 100% water-miscible organic solvent.[7] The most common and effective solvent for this compound is Dimethyl Sulfoxide (DMSO).[3] A stock solution in DMSO at a concentration of 10 mg/mL or higher is readily achievable.[3] This concentrated stock can then be serially diluted into your final aqueous experimental buffer.
Q3: My compound dissolves perfectly in DMSO, but it crashes out of solution (precipitates) when I dilute it into my cell culture medium. What's going on?
A3: This common issue is known as "precipitation upon dilution."[7] When you add the small volume of concentrated DMSO stock to a large volume of aqueous buffer, the DMSO disperses rapidly. This sudden change in the solvent environment from being predominantly organic to almost entirely aqueous causes the inhibitor's concentration to exceed its thermodynamic solubility limit in the final medium, leading to precipitation. The troubleshooting guide below provides detailed strategies to overcome this.
Q4: What is the maximum final concentration of DMSO I can safely use in my cell-based assays?
A4: This is a critical consideration, as DMSO itself can be cytotoxic and affect cell behavior in a dose-dependent manner.[8][9] For most cell lines, a final DMSO concentration of 0.1% to 0.5% (v/v) is considered safe and has minimal impact on cell proliferation or function.[9][10] However, some sensitive cell lines may show effects even at these low concentrations.[11] It is imperative to include a "vehicle control" in your experiments—cells treated with the same final concentration of DMSO as your highest inhibitor concentration—to account for any solvent-induced effects.
The YAP/TAZ Signaling Pathway: A Quick Overview
Understanding the target pathway is crucial for interpreting experimental results. The Hippo pathway is a key regulator of organ size and tissue homeostasis.[12] When the pathway is "on," the kinases LATS1/2 phosphorylate the transcriptional co-activators YAP and TAZ, leading to their retention in the cytoplasm and subsequent degradation.[13] When the pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD transcription factors, and drive the expression of genes that promote cell proliferation and inhibit apoptosis.[2][14] YAP/TAZ inhibitor-3 disrupts the critical interaction between YAP/TAZ and TEAD.[3]
Caption: The Hippo-YAP/TAZ signaling pathway.
Troubleshooting & Optimization Workflow
This guide is structured as a tiered workflow. Always start with Tier 1. If you encounter precipitation or require higher concentrations, proceed to the subsequent tiers.
Caption: Troubleshooting workflow for solubilizing YAP/TAZ inhibitor-3.
Tier 1: The Standard Protocol - High-Concentration DMSO Stock
This is the foundational method and should always be your starting point.
Objective: To prepare a stable, high-concentration stock solution of YAP/TAZ inhibitor-3 in DMSO.
Protocol:
-
Calculation: Determine the mass of YAP/TAZ inhibitor-3 (Formula Weight: 389.4 g/mol )[3] needed to make a 10 mM stock solution. For 1 mL of a 10 mM stock, you would need 3.894 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO directly to the vial containing the inhibitor powder.
-
Mixing: Vortex the vial vigorously for 1-2 minutes. If any solid particles remain, gentle warming in a 37°C water bath for 5-10 minutes followed by further vortexing can aid dissolution. Ensure the solution is completely clear.
-
Aliquoting & Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into small, single-use aliquots in low-protein-binding tubes. Store these aliquots tightly sealed at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[15]
-
Dilution for Use: For your experiment, thaw a single aliquot. Perform a serial dilution or a direct, swift dilution into your final pre-warmed (e.g., 37°C) aqueous buffer or cell culture medium while vortexing or swirling to ensure rapid mixing. This minimizes localized high concentrations that can trigger precipitation.
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% Dimethyl Sulfoxide (DMSO) | Strong solubilizing power for a wide range of hydrophobic organic molecules.[7] |
| Stock Concentration | 10-20 mM | High enough to ensure the final DMSO concentration in the assay remains low (<0.5%). |
| Storage Temperature | -20°C (1 month) or -80°C (6 months) | Prevents degradation and solvent evaporation.[15] |
| Final DMSO % | < 0.5% (v/v) | Minimizes solvent-induced cytotoxicity and off-target effects.[8][11] |
Tier 2: Intermediate Strategies - pH Adjustment
While less common for neutral compounds, understanding the role of pH is crucial for any small molecule work.
Scientific Principle: The solubility of compounds with ionizable functional groups (acids or bases) is highly dependent on the pH of the aqueous solution.[16] For acidic compounds, solubility increases at a pH above their pKa (when they are deprotonated and charged). For basic compounds, solubility increases at a pH below their pKa (when they are protonated and charged).[17][18]
Applicability to YAP/TAZ inhibitor-3: The chemical structure of YAP/TAZ inhibitor-3, N-[(1R)-2-hydroxy-1-methylethyl]-5-[4-(trifluoromethyl)phenoxy]-2-naphthalenecarboxamide, does not contain strongly acidic or basic groups that are readily ionizable under typical physiological pH ranges (6.8-7.6).[3] Therefore, pH adjustment is unlikely to significantly improve its solubility for most biological experiments. Extreme pH values that could force ionization would also be detrimental to the cells or proteins in your assay.[19]
Tier 3: Advanced Solubilization Techniques
If precipitation occurs even with final DMSO concentrations below 0.5%, or if you require a higher final concentration of the inhibitor, these advanced methods can be employed. These techniques work by creating a more favorable microenvironment for the hydrophobic molecule within the aqueous solution.
Method A: Using Cyclodextrins
Scientific Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20] They can encapsulate hydrophobic "guest" molecules, like YAP/TAZ inhibitor-3, forming a water-soluble "inclusion complex."[21][22] This complex effectively shields the inhibitor from the bulk water, increasing its apparent solubility.[23]
Caption: Cyclodextrin forming a soluble inclusion complex.
Recommended Excipient: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[20]
Protocol:
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).
-
Prepare a high-concentration stock of YAP/TAZ inhibitor-3 in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).
-
Slowly add the inhibitor stock solution to the vortexing HP-β-CD solution. The molar ratio of CD to inhibitor often needs to be optimized, but starting with a 10:1 to 100:1 molar excess of HP-β-CD is common.
-
Continue to mix the solution (vortex, sonicate, or stir) at room temperature for 1-2 hours to allow for complex formation.
-
Sterile-filter the final solution (0.22 µm filter) before use.
-
Crucial Control: Remember to treat control cells with the same concentration of HP-β-CD solution without the inhibitor.
Method B: Using Bovine Serum Albumin (BSA)
Scientific Principle: Albumin, the most abundant protein in plasma, acts as a natural carrier for many hydrophobic molecules, including drugs.[24] Bovine Serum Albumin (BSA) can be used in vitro to bind to hydrophobic compounds through its hydrophobic pockets, increasing their stability and solubility in aqueous solutions.[25][26]
Protocol:
-
Prepare a stock solution of fatty-acid-free BSA in your aqueous buffer (e.g., 1-5% w/v). Ensure the BSA is fully dissolved, which may require gentle mixing and patience.[27]
-
Prepare a high-concentration stock of YAP/TAZ inhibitor-3 in a minimal amount of organic solvent (e.g., DMSO).
-
Add the inhibitor stock dropwise to the vortexing BSA solution. A molar ratio of 1:1 (inhibitor:BSA) is a good starting point for optimization.
-
Incubate the mixture for 30-60 minutes at room temperature with gentle agitation to allow for binding.
-
The inhibitor-BSA complex solution is now ready to be added to your experimental system.
-
Crucial Control: The appropriate vehicle control would be the BSA solution containing the equivalent amount of DMSO used to dissolve the inhibitor.
Summary of Advanced Strategies
| Method | Mechanism | Pros | Cons |
| Cyclodextrins | Encapsulation in a hydrophobic cavity (Inclusion Complex)[21] | Well-established, low toxicity (HP-β-CD), can significantly increase solubility. | May alter drug availability/potency, requires optimization of ratios, requires specific vehicle control. |
| BSA Carrier | Non-covalent binding to hydrophobic pockets[25] | Biomimetic approach, can improve stability.[26] | BSA itself can have biological effects, may interfere with assays, requires specific vehicle control. |
| Surfactants (e.g., Tween-80) | Micelle formation to encapsulate the drug[28] | Highly effective at increasing solubility. | Can permeabilize cell membranes, potentially cytotoxic, may interfere with protein function. |
By following this structured, evidence-based guide, researchers can confidently overcome the solubility challenges associated with YAP/TAZ inhibitor-3, leading to more accurate and reliable data in the pursuit of novel therapeutics targeting the Hippo pathway.
References
-
Vimalson, D.C., et al. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. Asian Journal of Pharmaceutics (AJP), 10(2). Available at: [Link]
-
Boopathy, G. & Hong, W. (2019). Targeting Hippo-YAP/TAZ signaling pathway: an updated review demonstrating the therapeutic potential of key plant derived anticancer compounds. Frontiers in Oncology, 9, 134. Available at: [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available at: [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available at: [Link]
-
Yoritaka, H., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(7), 2483-2494. Available at: [Link]
-
Sun, T., & Zheng, Y. (2023). YAP/TAZ: Molecular pathway and disease therapy. Journal of Cellular and Molecular Medicine, 27(15), 2137-2151. Available at: [Link]
-
Botelho, M. S., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 35(6), e20240054. Available at: [Link]
-
de Miranda, B. G., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 24(3), 549. Available at: [Link]
-
Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. Available at: [Link]
-
Li, Z., et al. (2025). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. Pharmaceutics, 17(3), 396. Available at: [Link]
-
Al-Obaidi, H., et al. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. Pharmaceutics, 17(1), 101. Available at: [Link]
-
Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]
-
Moroishi, T., et al. (2015). The Hippo pathway and cancer. Nature Reviews Cancer, 15(10), 611-624. Available at: [Link]
-
Park, J., et al. (2021). YAP/TAZ Inhibitor-Based Drug Delivery System for Selective Tumor Accumulation and Cancer Combination Therapy. ACS Applied Materials & Interfaces, 13(39), 46376-46387. Available at: [Link]
-
Williams, H. D., et al. (2013). Formulation strategies for poorly water-soluble drugs. American Pharmaceutical Review, 16(5), 10-17. Available at: [Link]
-
Mitchell Lab. (2020). Cyclodextrins in drug delivery: applications in gene and combination therapy. Available at: [Link]
-
Khoder, M., et al. (2017). Efficient approach to enhance drug solubility by particle engineering of bovine serum albumin. International Journal of Pharmaceutics, 528(1-2), 463-472. Available at: [Link]
-
Thakur, A., et al. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Journal of Drug Delivery and Therapeutics, 12(4-S), 183-191. Available at: [Link]
-
Ma, S., et al. (2019). A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy. Theranostics, 9(25), 7621-7642. Available at: [Link]
-
ResearchGate. (2026). Small molecule YAP/TAZ-TEAD inhibitors. Available at: [Link]
-
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
Hou, B., et al. (2021). Enhanced Bioavailability of Dihydrotanshinone I–Bovine Serum Albumin Nanoparticles for Stroke Therapy. Frontiers in Pharmacology, 12, 720892. Available at: [Link]
-
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]
-
Gombos, A., et al. (2021). Optimization and Development of Albumin–Biopolymer Bioconjugates with Solubility-Improving Properties. Polymers, 13(13), 2100. Available at: [Link]
-
Al-Kassas, R., et al. (2022). Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials. Carbohydrate Polymers, 279, 118995. Available at: [Link]
-
Life Science Alliance. (2025). Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma. Available at: [Link]
-
Alhakamy, N. A., et al. (2023). Bovine Serum Albumin Nanoparticles Enhanced the Intranasal Bioavailability of Silybin in Rats. Pharmaceuticals, 16(11), 1621. Available at: [Link]
-
UniTo. (2025). Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials. Available at: [Link]
-
askIITians. (2025). How does pH affect solubility?. Available at: [Link]
-
Loftsson, T., & Hreinsdóttir, D. (2006). Aqueous solubility and true solutions. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 61(2), 164-166. Available at: [Link]
-
Singh, A., et al. (2011). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education & Research, 2(2), 32-44. Available at: [Link]
-
Sharma, D., et al. (2019). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Current Issues in Pharmacy and Medical Sciences, 32(4), 205-212. Available at: [Link]
-
Yoritaka, H., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. SciSpace. Available at: [Link]
-
Al-Bayati, Z. F. M., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. International Journal of Molecular Sciences, 26(16), 7203. Available at: [Link]
-
Ibis Scientific. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]
-
Chen, B., et al. (2013). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. Journal of Cosmetics, Dermatological Sciences and Applications, 3(2B), 1-5. Available at: [Link]
-
Proliant Biologicals. (n.d.). DISSOLVING BSA IN SOLUTION. Available at: [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Available at: [Link]
Sources
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights | MDPI [mdpi.com]
- 12. The YAP/TAZ Signaling Pathway in the Tumor Microenvironment and Carcinogenesis: Current Knowledge and Therapeutic Promises - PMC [pmc.ncbi.nlm.nih.gov]
- 13. YAP/TAZ Inhibitor-Based Drug Delivery System for Selective Tumor Accumulation and Cancer Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Targeting Hippo-YAP/TAZ signaling pathway: an updated review demonstrating the therapeutic potential of key plant derived anticancer compounds [frontiersin.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. How does pH affect solubility? - askIITians [askiitians.com]
- 18. reddit.com [reddit.com]
- 19. ibisscientific.com [ibisscientific.com]
- 20. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iris.unito.it [iris.unito.it]
- 23. mdpi.com [mdpi.com]
- 24. Optimization and Development of Albumin–Biopolymer Bioconjugates with Solubility-Improving Properties [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Enhanced Bioavailability of Dihydrotanshinone I–Bovine Serum Albumin Nanoparticles for Stroke Therapy [frontiersin.org]
- 27. phb1.com [phb1.com]
- 28. czasopisma.umlub.pl [czasopisma.umlub.pl]
Technical Support Center: Optimization of YAP/TAZ Inhibitor-3 Storage & Stability
⚠️ Critical Identification Check: Know Your Inhibitor
Before proceeding, we must verify the chemical identity of your compound. The nomenclature "Inhibitor-3" is vendor-specific and can refer to different chemical entities depending on the catalog.
This guide specifically addresses:
-
CAS Number: 2506273-81-8[1]
-
Mechanism: TEAD Auto-palmitoylation Inhibitor / YAP-TEAD Interaction Disruptor
-
Target: TEAD1-4 (Palmitate binding pocket)
Note: If your compound is IAG933 (often labeled YAP-TEAD-IN-3), the biological mechanism differs, though the storage principles below remain largely applicable for hydrophobic small molecules.
Part 1: The Core Directive (Troubleshooting & FAQs)
Q1: Is there a functional difference between storing my stock at -20°C vs. -80°C?
A: Yes, and it is time-dependent. For YAP/TAZ Inhibitor-3 (VT3989) dissolved in DMSO, -80°C is the mandatory standard for long-term stability.
| Storage Condition | Safe Duration | Risk Factor |
| -80°C (Recommended) | 6 Months | Low. Kinetic degradation is negligible. |
| -20°C (Short-term) | 1 Month | Moderate. DMSO is hygroscopic; at -20°C, phase separation and moisture absorption can occur, leading to compound precipitation or hydrolysis. |
| 4°C / Room Temp | < 24 Hours | High. Significant risk of degradation and evaporation. |
The "Why" (Thermodynamics & Solvents): DMSO (Dimethyl sulfoxide) has a freezing point of 19°C. At -20°C, it is solid, but it is highly hygroscopic . If the vial seal is imperfect, DMSO absorbs atmospheric water over time. This water accumulation shifts the polarity of the solvent, causing hydrophobic compounds like VT3989 to crash out of solution (precipitate) invisible to the naked eye. At -80°C, the kinetic energy is insufficient for significant moisture transport or chemical degradation reactions (hydrolysis of the amide bond).
Q2: I left my -80°C stock on the bench for 4 hours. Is it ruined?
A: Likely not, but you must vortex vigorously. VT3989 is a stable small molecule, not a labile protein. Short-term exposure to room temperature (RT) is acceptable.
-
Risk: The main risk is not degradation, but concentration error due to DMSO evaporation or precipitation .
-
Fix: Inspect the vial. If you see crystals or "oily" swirls, warm to 37°C for 5 minutes, vortex for 30 seconds, and spin down.
Q3: Can I freeze-thaw the stock repeatedly?
A: Limit to < 3 cycles. Repeated phase transitions (freezing/thawing) create micro-gradients of concentration (freeze-concentration effect). This can cause the compound to aggregate.
-
Protocol: Upon first thaw, aliquot the master stock into single-use volumes (e.g., 10 µL or 50 µL) in high-quality polypropylene PCR tubes or amber vials. Store these aliquots at -80°C.
Q4: My treated cells show no phenotype. Is the inhibitor dead?
A: Check your serum concentration. YAP/TAZ Inhibitor-3 (VT3989) is highly hydrophobic.
-
Troubleshoot: If you add the inhibitor directly to media containing >10% FBS, the compound may bind non-specifically to serum albumin (BSA/HSA) before entering the cell.
-
Correction: Reduce serum to 1-5% during the treatment window if toxicity permits, or ensure your concentration controls for serum binding (often requires 2-5x higher dose in 10% FBS vs. serum-free).
Part 2: Experimental Protocols & Validation
If you suspect your stock has degraded due to improper storage at -20°C, do not rely on a simple absorbance read. Degradation products often absorb at similar wavelengths. Use this functional bioassay.
Protocol: TEAD-Luciferase Reporter Validation Assay
This assay confirms if your inhibitor still effectively disrupts the YAP-TEAD interaction.
Reagents:
-
HEK293T or MDA-MB-231 cells (High YAP activity).
-
8xGTIIC-Luciferase plasmid (TEAD-responsive element).
-
Renilla Luciferase plasmid (Normalization control).
-
YAP/TAZ Inhibitor-3 Stock (Test Sample).[5]
Workflow:
-
Seeding: Plate 10,000 cells/well in a 96-well white-walled plate.
-
Transfection (24h): Co-transfect 100 ng 8xGTIIC-Luc + 10 ng Renilla using Lipofectamine.
-
Treatment (24h):
-
Treat cells with serial dilutions of Inhibitor-3 (0.1 nM to 10 µM).
-
Control: DMSO vehicle (0.1% final).[8]
-
-
Readout: Lyse cells and measure Firefly/Renilla ratio.
Pass Criteria:
-
IC50: Should be < 100 nM (typically ~10-30 nM for fresh VT3989).
-
Max Inhibition: >90% suppression of Luciferase signal compared to DMSO.
-
If IC50 shifts >10-fold (e.g., to 1 µM), discard the stock.
Part 3: Visualization & Logic Mapping
Diagram 1: Storage & Handling Decision Tree
This workflow ensures the integrity of the compound from receipt to experiment.
Caption: Decision matrix for VT3989 storage. Note the critical checkpoint at 1 month for -20°C storage.
Diagram 2: Mechanism of Action (The "Why" it works)
Understanding the target confirms why -80°C stability is vital—degradation leads to loss of TEAD binding affinity.
Caption: VT3989 acts by blocking TEAD auto-palmitoylation. Degraded compound fails to bind the hydrophobic palmitate pocket, restoring oncogenic YAP signaling.
References
-
MedChemExpress. YAP/TAZ Inhibitor-3 (VT3989) Product Datasheet & COA. (Accessed 2026).[7] Link
-
Cayman Chemical. YAP/TAZ Inhibitor-3 (VT3989) Safety & Handling.Link
-
Tang, T. et al. (2021).[8] Small molecule inhibitors of TEAD auto-palmitoylation selectively inhibit proliferation and tumor growth of NF2-deficient mesothelioma.Molecular Cancer Therapeutics . (Demonstrates the mechanism and sensitivity of VT compounds). Link
-
Cheng, X. et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO.[9][10]Journal of Biomolecular Screening . (Foundational text on DMSO hygroscopicity and compound degradation). Link
-
Holden, J.K. et al. (2020). Potent Small-Molecule TEAD Inhibitors Suppress YAP Signaling and Tumor Growth.[11]Cell Reports . (Context on TEAD PBP inhibitors). Link
Disclaimer: This guide is for research use only. Always consult the specific Certificate of Analysis (CoA) for the lot number in your possession, as formulation variances can alter stability profiles.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. YAP-TEAD-IN-3 | YAP/TAZ-TEAD Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]
Technical Support Center: VT3989 Application & Toxicity Management
This technical support guide is designed for researchers utilizing VT3989 (Vivace Therapeutics), a TEAD autopalmitoylation inhibitor. It addresses the specific challenge of minimizing toxicity in normal fibroblasts while maintaining therapeutic efficacy against YAP-dependent tumor cells.
Executive Summary: The Fibroblast Paradox
VT3989 is a potent, small-molecule inhibitor of TEAD autopalmitoylation.[1][2][3] By blocking the palmitoylation of the TEAD central pocket, it prevents the binding of the co-activators YAP and TAZ, thereby silencing the transcription of survival and proliferation genes (e.g., CTGF, CYR61).
The Challenge: Normal fibroblasts are highly mechanosensitive. When cultured on standard rigid polystyrene (tissue culture plastic), they exhibit constitutively high nuclear YAP levels, essentially "mimicking" the oncogenic state of malignant mesothelioma or NF2-deficient tumors. Consequently, treating normal fibroblasts on plastic with VT3989 often results in acute "on-target" toxicity (growth arrest or apoptosis), which is an experimental artifact rather than a prediction of physiological systemic toxicity.
This guide provides protocols to distinguish mechanism-based toxicity (suppression of YAP-driven homeostasis) from off-target chemical toxicity and strategies to widen the therapeutic window.
Mechanism of Action & Toxicity Logic
Biological Pathway
VT3989 targets the P-site (palmitate-binding pocket) of TEAD1-4. Palmitoylation is the "molecular switch" required for TEAD to bind YAP/TAZ.
Figure 1: Mechanism of VT3989.[3][4] The drug blocks the palmitoylation required for YAP-TEAD complex formation.[3][5] Note that rigid culture surfaces artificially drive this pathway in normal fibroblasts, sensitizing them to inhibition.
Troubleshooting Guide: Normal Fibroblasts
Scenario A: "My control fibroblasts are dying at the same concentration as my tumor cells."
Diagnosis: This is likely "Stiffness-Induced Hypersensitivity." On rigid plastic (~GPa stiffness), normal fibroblasts require YAP for survival. Corrective Action:
-
Switch Substrate: Move toxicity assays to soft hydrogels (e.g., polyacrylamide or collagen, 1–5 kPa stiffness) or low-attachment plates (spheroid culture). Normal fibroblasts become quiescent on soft matrices and are less dependent on TEAD, whereas tumor cells remain YAP-addicted.
-
Check Confluency: YAP is inhibited by contact inhibition (Hippo pathway activation) in normal cells. If you treat sparse fibroblasts, they are highly YAP-dependent. Treat confluent monolayers to better mimic tissue homeostasis; they should be more resistant to VT3989.
Scenario B: "I see inconsistent IC50 values in my toxicity screens."
Diagnosis: Variable seeding density or drug stability issues. Corrective Action:
-
Standardize Density: Seeding density directly alters YAP nuclear localization. Always seed at the exact same density (e.g., 5,000 cells/cm²).
-
Solvent Control: Ensure DMSO concentration is <0.1%. DMSO itself can impact cytoskeletal tension and YAP localization.
Scenario C: "The cells look viable but aren't proliferating (Cytostasis vs. Cytotoxicity)."
Diagnosis: VT3989 is primarily cytostatic in normal cells (arrests G1/S transition). Corrective Action:
-
Assay Selection: Do not use metabolic assays (MTT/CellTiter-Glo) alone, as they confound metabolic slowdown with death. Use a cytotoxicity marker (e.g., LDH release or Propidium Iodide staining) to confirm if cells are actually rupturing or just quiescent.
Optimization Protocols
Protocol 1: Pulsatile Dosing (The "Drug Holiday" Model)
Rationale: Clinical data indicates that intermittent dosing (e.g., 2 weeks on / 2 weeks off) manages renal toxicity (proteinuria). In vitro, pulsatile dosing allows normal fibroblasts to recover homeostatic TEAD function, while tumor cells (which are "addicted" to YAP) often fail to recover.
Workflow:
-
Seed: Normal Fibroblasts (e.g., IMR-90 or HFF-1) vs. Tumor Cells.
-
Pulse: Treat with VT3989 (10–100 nM) for 72 hours .
-
Washout: Remove media, wash 2x with PBS, replace with drug-free media.
-
Recovery: Incubate for 48–96 hours.
-
Readout: Measure cell viability (Crystal Violet or CellTiter-Glo).
-
Success Criteria: Normal fibroblasts regain proliferation; tumor cells show irreversible senescence or apoptosis.
-
Protocol 2: The "Soft Matrix" Specificity Check
Rationale: To prove that toxicity in fibroblasts is an artifact of culture conditions.
| Step | Action | Critical Parameter |
| 1 | Coat Plates | Coat plates with Fibronectin-coated hydrogel (2 kPa stiffness) vs. standard plastic. |
| 2 | Seed Cells | Seed normal fibroblasts at 10,000 cells/well (96-well). Allow 24h attachment. |
| 3 | Treat | Apply dose curve of VT3989 (1 nM – 10 µM). |
| 4 | Incubate | 96 hours. |
| 5 | Analyze | Calculate IC50 for both conditions. |
| Result | Interpretation | If IC50 shifts >10-fold higher on soft gel, the toxicity on plastic was mechanical artifact. |
Experimental Workflow Visualization
Figure 2: Step-by-step workflow to diagnose and mitigate fibroblast toxicity. Use this logic tree to optimize your experimental design.
Frequently Asked Questions (FAQs)
Q: Is VT3989 stable in cell culture media? A: VT3989 is generally stable, but TEAD palmitoylation turnover is a dynamic process. We recommend refreshing drug-containing media every 48 hours to ensure constant suppression, unless performing a washout/pulsatile assay.
Q: Why do I see proteinuria mentioned in clinical papers, and is it relevant to my fibroblast culture? A: Proteinuria in vivo is caused by TEAD inhibition in kidney podocytes and endothelial cells, disrupting the filtration barrier. While not directly applicable to fibroblast culture, it highlights the importance of the "recovery phase" (pulsatile dosing) which allows normal tissues to repair. In vitro, this translates to the washout protocols described above.
Q: Can I use Verteporfin as a control? A: Use caution. Verteporfin is a promiscuous drug that causes protein oligomerization and has many non-TEAD targets (e.g., autophagy). VT3989 is significantly more selective. If you see toxicity with Verteporfin but not VT3989, the Verteporfin effect is likely off-target.
Q: What is the best biomarker to prove I am hitting the target in fibroblasts? A: qPCR for CTGF (CCN2) and CYR61 (CCN1). These are direct YAP-TEAD target genes. A >50% reduction indicates successful target engagement. If cells die without this reduction, the toxicity is likely off-target (chemical).
References
-
Tang, T. T., et al. (2021).[3] Small Molecule Inhibitor of TEAD Autopalmitoylation Blocks Epithelial-Mesenchymal Transition and Inhibits Metastasis. Molecular Cancer Therapeutics . Link
-
Dupont, S., et al. (2011). Role of YAP/TAZ in mechanotransduction. Nature . Link
-
Vivace Therapeutics. (2023). Phase 1 Clinical Data of VT3989 in Mesothelioma and NF2-mutant Solid Tumors. AACR Annual Meeting . Link
-
Bams, R., et al. (2020). TEAD inhibitors: a patent review. Expert Opinion on Therapeutic Patents . Link
Sources
Technical Support Center: Vehicle Formulation for Oral Administration of YAP/TAZ Inhibitor-3 (VT3989)
Status: Operational Ticket ID: #YAP-TEAD-FORM-003 Subject Matter Expert: Senior Application Scientist, Lead Discovery[1]
Compound Identity & Physicochemical Profile
Before proceeding with formulation, verify that your "YAP/TAZ Inhibitor-3" corresponds to the industry-standard reference compound VT3989 . This small molecule functions as an inhibitor of TEAD auto-palmitoylation, blocking the protein-protein interaction between YAP/TAZ and TEAD transcription factors.[2][3][4]
| Parameter | Specification |
| Common Name | YAP/TAZ Inhibitor-3 (VT3989) |
| CAS Number | 2506273-81-8 |
| Molecular Weight | 389.37 g/mol |
| Target | TEAD Auto-palmitoylation (blocks YAP/TAZ-TEAD complex) |
| Solubility (DMSO) | ~75–80 mg/mL (High) |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) |
| LogP (Predicted) | ~3.5–4.2 (Highly Lipophilic) |
Standard Operating Procedure (SOP): Oral Vehicle Formulation
Directive: The hydrophobicity of VT3989 requires a co-solvent system to maintain solubility in the gastrointestinal tract. A simple aqueous suspension is not recommended for initial efficacy studies due to poor bioavailability.
The "Golden" Formulation (Solution)
Composition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline Target Concentration: Up to 3.3 mg/mL (Clear Solution) Stability: Prepare fresh daily.
Step-by-Step Preparation Protocol
CRITICAL: The order of addition is non-negotiable. Adding aqueous components too early will cause irreversible precipitation.[1]
-
Weighing: Accurately weigh the required amount of VT3989 powder into a sterile glass vial.
-
Primary Solubilization (The "Spike"):
-
Add 10% of the final volume of DMSO (anhydrous).
-
Action: Vortex vigorously for 1–2 minutes or sonicate until the powder is completely dissolved. The solution must be crystal clear.
-
-
Co-Solvent Addition:
-
Add 40% of the final volume of PEG300 .
-
Action: Vortex for 30 seconds. The solution will become viscous but should remain clear.
-
-
Surfactant Addition:
-
Aqueous Phase (The Danger Zone):
Workflow Visualization
Figure 1: Critical Path for Formulation
This diagram illustrates the mandatory order of solvent addition to prevent "crashing out" of the lipophilic inhibitor.
Caption: Step-by-step solvent addition protocol. Reversing steps 2, 3, or 4 will result in immediate compound precipitation.[1]
Troubleshooting Guide (Q&A)
Q1: I followed the protocol, but the solution turned milky white upon adding Saline. Can I still use it?
-
Diagnosis: You have experienced "solvent shock."[1] The hydrophobic compound crashed out because the water content increased too rapidly, or the DMSO/PEG layer wasn't fully integrated.
-
Solution:
-
Do NOT administer. Precipitated crystals can cause gastric irritation and result in near-zero bioavailability.
-
Recovery: Try sonicating the vial in a warm water bath (37°C) for 10–15 minutes. If it does not clear, discard and restart.
-
Prevention: Ensure the Saline is warm (37°C) and add it dropwise while the vortex is running.
-
Q2: Can I store the stock solution at 4°C for a week?
-
Answer: No.
-
Reasoning: VT3989 in this co-solvent system is thermodynamically unstable over time.[1] The high percentage of PEG300 and DMSO can lead to phase separation or gradual crystallization at low temperatures.
-
Protocol: Prepare fresh formulations immediately prior to dosing. If you must batch, store the DMSO stock (100%) at -20°C, but add PEG/Tween/Saline only on the day of the experiment.
Q3: My mice are showing signs of lethargy 15 minutes after dosing. Is the drug toxic?
-
Analysis: It is likely vehicle toxicity , not drug toxicity.[1]
-
Explanation: A vehicle containing 10% DMSO and 40% PEG300 has a high osmolality. This can cause temporary dehydration or gastric distension in mice.
-
Remedy:
Q4: Why use this complex mixture instead of just Corn Oil?
-
Scientific Rationale: While Corn Oil is good for lipophilic drugs, VT3989 (Inhibitor-3) targets TEAD palmitoylation pockets.[1] The specific solubility profile suggests it requires the polarity of DMSO/PEG to remain in a molecularly dispersed state for absorption. Oil suspensions often result in variable absorption (high inter-animal variability) for this specific class of benzodioxole/amide derivatives.
Mechanistic Context
Understanding why we dose this compound helps in interpreting results. VT3989 is not a kinase inhibitor; it is a protein-protein interaction (PPI) disruptor.
Figure 2: Mechanism of Action (TEAD Palmitoylation)
The diagram depicts how VT3989 prevents the "activation" of TEAD, rendering it unable to bind YAP/TAZ.
Caption: VT3989 binds to the central hydrophobic pocket of TEAD, mimicking palmitate.[1] This prevents TEAD auto-palmitoylation, a prerequisite for stable YAP/TAZ binding.[1]
References
-
Tang, T. T., et al. (2021).[1] Small Molecule Inhibitors of TEAD Auto-palmitoylation Selectively Inhibit Proliferation and Tumor Growth of NF2-deficient Mesothelioma. Molecular Cancer Therapeutics.[1] Retrieved from [Link][1]
-
Alva-Ruiz, R., et al. (2024).[1] Structural insights into TEAD inhibition. FEBS Open Bio.[1] Retrieved from [Link][1]
Sources
- 1. VT3989产品说明书 [selleck.cn]
- 2. Targeting YAP/TAZ-TEAD signaling as a therapeutic approach in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Allosteric Modulation of YAP/TAZ-TEAD Interaction by Palmitoylation and Small Molecule Inhibitors | bioRxiv [biorxiv.org]
Technical Support Center: Troubleshooting Weak Luciferase Signals with YAP/TAZ Inhibitor-3
This guide provides in-depth troubleshooting for researchers encountering weak or absent luciferase signals when using a TEAD-responsive reporter to study the Hippo-YAP/TAZ signaling pathway, specifically following treatment with YAP/TAZ inhibitor-3. Our approach is structured to logically diagnose the problem, moving from foundational assay integrity to inhibitor-specific artifacts.
The Science of the Assay: YAP/TAZ and Luciferase Reporters
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, primarily through its control of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[1][2] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus, bind to TEAD family transcription factors, and drive the expression of genes involved in cell proliferation and survival.[2][3][4]
A common method to quantify pathway activity is the TEAD-responsive luciferase reporter assay. In this system, a plasmid is introduced into cells containing the firefly luciferase gene under the control of a promoter with multiple TEAD binding sites. High YAP/TAZ activity leads to high luciferase expression and a strong luminescent signal upon addition of the luciferin substrate.[5][6] YAP/TAZ inhibitors are designed to disrupt this process, leading to a decrease in the luciferase signal. However, a weak or absent signal is not always indicative of successful inhibition and requires systematic investigation.
Visualizing the Core Concepts
The YAP/TAZ Signaling Pathway
The diagram below illustrates the core kinase cascade of the Hippo pathway. Under "Hippo ON" conditions (e.g., high cell density), the LATS1/2 kinases phosphorylate YAP and TAZ, leading to their cytoplasmic sequestration and degradation.[1][7] Under "Hippo OFF" conditions, unphosphorylated YAP/TAZ enter the nucleus to activate TEAD-mediated transcription.[3][7] YAP/TAZ inhibitor-3 is intended to prevent this latter step.
Caption: The Hippo-YAP/TAZ signaling cascade and the target of YAP/TAZ inhibitors.
Global Troubleshooting Workflow
Before diving into specific issues, approach the problem systematically. A weak signal after adding an inhibitor can stem from issues with the reporter system itself, inhibitor-induced artifacts, or suboptimal assay conditions.
Caption: A logical workflow for diagnosing the root cause of a weak luciferase signal.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My luciferase signal is low even in my positive control (without inhibitor). What should I check first?
This indicates a foundational problem with the reporter assay itself, independent of the inhibitor.
-
Potential Cause 1: Low Transfection Efficiency.
-
Explanation: The luciferase reporter plasmid must be efficiently delivered into the cells. Low efficiency means few cells are producing the luciferase enzyme.
-
Solution: Co-transfect with a fluorescent protein plasmid (e.g., GFP, RFP) and assess transfection efficiency via microscopy or flow cytometry. Optimize the DNA-to-transfection reagent ratio. Ensure DNA is high-quality (endotoxin-free).[8][9]
-
-
Potential Cause 2: Poor Reagent Quality or Handling.
-
Explanation: Luciferase assay reagents, particularly the luciferin substrate, are sensitive to degradation from improper storage or multiple freeze-thaw cycles.[8]
-
Solution: Use fresh or properly stored (-80°C for substrate) reagents.[10] Aliquot reagents upon first use to minimize freeze-thaw cycles. Always allow reagents to equilibrate to room temperature before use as recommended by protocols.[11]
-
-
Potential Cause 3: Weak Promoter Activity or Inappropriate Cell Line.
-
Explanation: The chosen TEAD-responsive promoter may not be robust in your specific cell line, or the cell line may have very low endogenous YAP/TAZ activity, leading to a weak baseline signal.
-
Solution: Confirm that your cell line is known to have an active Hippo-YAP/TAZ pathway. If possible, test a reporter with a stronger constitutive promoter (like SV40 or CMV) to confirm the luciferase protein itself is functional.[8][9]
-
FAQ 2: My signal was strong in controls, but dropped dramatically after adding YAP/TAZ inhibitor-3. How do I confirm this is true inhibition and not an artifact?
This is the most critical question. You must differentiate between specific on-target pathway inhibition and non-specific effects of the compound.
-
Step 1: Rule out Cytotoxicity.
-
Explanation: A dead cell cannot produce luciferase. If the inhibitor is toxic, the signal will drop simply because the cells are dying, which can be misinterpreted as pathway inhibition.[12][13] Cell viability must be assessed at the same inhibitor concentrations used in the reporter assay.[14][15]
-
Action: Perform a cell viability assay in parallel. Common methods include MTT, XTT, or resazurin-based assays which measure metabolic activity, or ATP-based assays like CellTiter-Glo®.[14]
Data Interpretation Example:
YAP/TAZ Inhibitor-3 (µM) Relative Luciferase Units (RLU) Cell Viability (%) Interpretation 0 (Vehicle) 100,000 100% Baseline 0.1 55,000 98% Likely on-target inhibition 1.0 15,000 95% Likely on-target inhibition | 10.0 | 2,000 | 30% | Ambiguous: Signal loss is confounded by high cytotoxicity. |
-
-
Step 2: Verify On-Target Engagement.
-
Explanation: A true inhibitor should not only reduce reporter activity but also decrease the expression of endogenous YAP/TAZ target genes.
-
Action: Treat cells with the inhibitor and perform qPCR or Western blotting for known YAP/TAZ targets like CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-Rich Angiogenic Inducer 61). A dose-dependent decrease in the mRNA or protein levels of these genes provides strong evidence of on-target activity.
-
-
Step 3: Test for Direct Luciferase Enzyme Inhibition.
-
Explanation: Some small molecules can directly inhibit the luciferase enzyme, independent of the biological pathway.[16] This is a critical off-target effect to rule out.
-
Action: Perform a cell-free luciferase assay. In a tube, combine recombinant firefly luciferase enzyme, its substrate (luciferin), and ATP. Measure the baseline luminescence. Then, spike in your YAP/TAZ inhibitor-3 at the working concentration. A rapid drop in the signal indicates direct enzymatic inhibition.
-
FAQ 3: My signal is detectable but noisy, with high variability between replicates. How can I improve my assay?
High variability can mask real biological effects and undermine confidence in your results.
-
Potential Cause 1: Inconsistent Cell Seeding or Lysis.
-
Explanation: Differences in cell number per well will lead to different amounts of luciferase. Incomplete cell lysis will result in an incomplete release of the enzyme for the reaction.
-
Solution: Be meticulous with cell counting and seeding. After adding lysis buffer, ensure adequate incubation time (e.g., 10-15 minutes with gentle rocking) to achieve complete lysis.[17][18]
-
-
Potential Cause 2: Lack of Normalization.
-
Explanation: Transfection efficiency and cell number can vary from well to well. A dual-luciferase system is the gold standard for controlling for these variables.[8][19][20]
-
Solution: Co-transfect your experimental firefly luciferase reporter with a control plasmid expressing a different luciferase (e.g., Renilla) from a constitutive promoter.[21][22] The final result is expressed as a ratio of firefly to Renilla activity, which normalizes for variability.[20]
-
-
Potential Cause 3: Suboptimal Luminometer Settings.
-
Explanation: The integration time (the duration the detector reads the light output) must be appropriate for the signal strength.
-
Solution: For weak signals, increase the integration time (e.g., from 2 seconds to 10 seconds) to capture more photons and improve the signal-to-noise ratio.[10][11] Conversely, if your signal is too high and saturating the detector, decrease the integration time.[9][10]
-
Key Experimental Protocols
Protocol 1: Dual-Luciferase® Reporter Assay
This protocol is adapted from standard systems like the Promega Dual-Luciferase® Reporter Assay System.[21][23]
-
Cell Seeding & Transfection: Seed cells in a 96-well white, clear-bottom plate to allow for microscopy checks. Transfect with the TEAD-responsive firefly luciferase plasmid and the Renilla luciferase control plasmid at an optimized ratio.
-
Inhibitor Treatment: 24 hours post-transfection, replace the medium with fresh medium containing YAP/TAZ inhibitor-3 at various concentrations. Include a vehicle-only control (e.g., DMSO). Incubate for the desired treatment period (e.g., 16-24 hours).
-
Cell Lysis: Remove the medium and gently wash cells once with 1X PBS. Add 20-50 µL of 1X Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature on an orbital shaker.
-
Firefly Measurement: Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and read luminescence for 10 seconds after a 2-second delay.[11] Transfer 20 µL of cell lysate to a white, opaque 96-well assay plate. Place the plate in the luminometer and begin the reading.
-
Renilla Measurement: Immediately following the firefly reading, program the luminometer to inject 100 µL of Stop & Glo® Reagent. This quenches the firefly reaction and initiates the Renilla reaction.[21][22] Read luminescence for 10 seconds.
-
Data Analysis: Calculate the ratio of Firefly RLU / Renilla RLU for each well. Normalize the data to the vehicle control.
Protocol 2: MTS Cell Viability Assay
This protocol measures the reduction of a tetrazolium compound by metabolically active cells.
-
Plate Cells & Treat: Seed and treat cells with the inhibitor in a clear 96-well plate, identical to the luciferase assay plate.
-
Add Reagent: At the end of the treatment period, add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) directly to each 100 µL well.
-
Incubate: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Read Absorbance: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.
References
-
Dual Luciferase Reporter Assay Protocol. (n.d.). Assay Genie. [Link]
-
Schematic illustration of Hippo-YAP/TAZ signaling pathway. (n.d.). ResearchGate. [Link]
-
A novel role of Hippo-Yap/TAZ signaling pathway in lymphatic vascular development. (2021). BMB Reports. [Link]
-
The Role of Cell Viability Studies in Modern Drug Development. (2025). G-Biosciences. [Link]
-
How To Optimize Bioluminescence Assays for High-sensitivity Detection. (2026). Bitesize Bio. [Link]
-
Schematic diagram of YAP/TAZ signaling and their modulation of... (n.d.). ResearchGate. [Link]
-
Dual Luciferase Reporter (DLR) assay certification. (n.d.). BMG Labtech. [Link]
-
Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae. (n.d.). PMC. [Link]
-
High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay. (2014). JoVE. [Link]
-
YAP/TAZ upstream signals and downstream responses. (n.d.). PMC. [Link]
-
What is the Hippo-YAP/TAZ tumor-suppressor pathway? (2024). Mechanobiology Institute, National University of Singapore. [Link]
-
A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy. (n.d.). PMC - NIH. [Link]
-
Small molecule YAP/TAZ-TEAD inhibitors. Several approaches and... (n.d.). ResearchGate. [Link]
-
Expected and unexpected effects after systemic inhibition of Hippo transcriptional output in cancer. (2024). PMC. [Link]
-
Transient YAP/TAZ inhibition exposes therapeutic vulnerabilities in advanced cancers. (2025). ResearchGate. [Link]
-
Safety Considerations in the Development of Hippo Pathway Inhibitors in Cancers. (2019). Frontiers in Oncology. [Link]
- Inhibitors of hippo-yap signaling pathway. (n.d.).
-
PI3K Positively Regulates YAP and TAZ in Mammary Tumorigenesis Through Multiple Signaling Pathways. (2018). AACR Journals. [Link]
-
Hippo Pathway/TEAD Luciferase Reporter MCF7 Cell Line. (n.d.). BPS Bioscience. [Link]
-
Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells. (2019). Springer Protocols. [Link]
-
Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells. (n.d.). PubMed. [Link]
-
Interferences with Luciferase Reporter Enzymes. (2016). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Targeting Hippo-YAP/TAZ signaling pathway: an updated review demonstrating the therapeutic potential of key plant derived anticancer compounds. (2026). Frontiers. [Link]
-
Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells: Methods and Protocols | Request PDF. (2025). ResearchGate. [Link]
-
Anti-Cancer Effects of YAP Inhibitor (CA3) in Combination with Sorafenib against Hepatocellular Carcinoma (HCC) in Patient-Derived Multicellular Tumor Spheroid Models (MCTS). (n.d.). PMC. [Link]
-
How to Light Up your Life – Tips and Tricks to Troubleshoot your Luciferase Assay. (2026). Bitesize Bio. [Link]
Sources
- 1. What is the Hippo-YAP/TAZ tumor-suppressor pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 2. Frontiers | Safety Considerations in the Development of Hippo Pathway Inhibitors in Cancers [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luciferase Assays and BioTek Synergy Microplate Reader | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. A novel role of Hippo-Yap/TAZ signaling pathway in lymphatic vascular development [bmbreports.org]
- 8. goldbio.com [goldbio.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 14. Cell Viability Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dual-Luciferase® Reporter Assay System Protocol [promega.jp]
- 22. bmglabtech.com [bmglabtech.com]
- 23. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
overcoming drug resistance to YAP/TAZ inhibitor-3 in cancer cells
Technical Support Center: Overcoming Resistance to YAP/TAZ Inhibitor-3
Status: Operational | Tier: Advanced Research Support Subject: Troubleshooting Drug Resistance Mechanisms in YAP/TAZ-TEAD Inhibition Reference Compound: Inhibitor-3 (Class: Small Molecule YAP-TEAD Interaction Disruptor; Analogous to CA3/Verteporfin)
Module 1: Diagnostic Triage – Is the Resistance Real?
Before investigating molecular resistance mechanisms, you must rule out assay artifacts driven by the Hippo pathway’s intrinsic mechanotransduction properties.
Q1: My IC50 values have shifted >10-fold, but the control cells look different. Could this be an artifact?
A: Yes. YAP/TAZ activity is strictly regulated by cell density (mechanotransduction). If your resistant lines are seeded at a different density than the parental lines, you are measuring contact inhibition, not drug efficacy.
The "Density-Dependent" Artifact:
-
Low Density: YAP is nuclear (Active). Inhibitor-3 has a clear target.
-
High Density: Hippo kinase cascade (LATS1/2) is active; YAP is phosphorylated and cytoplasmic.[1] Inhibitor-3 has no nuclear target to disrupt, making cells appear "resistant."
Validation Protocol: The Density-Matrix Assay
-
Setup: Seed "Resistant" (R) and "Parental" (P) cells at three densities:
-
Sparse (
cells/well) -
Medium (
cells/well) -
Confluent (
cells/well)
-
-
Treatment: Treat with Inhibitor-3 at the established IC50 (Parental).
-
Readout: If "Resistance" disappears at low density, your cells are not genetically resistant; they are simply growing faster/denser and silencing YAP physiologically.
Module 2: Molecular Mechanism of Action (MOA) Failure
If resistance persists at low density, determine if Inhibitor-3 is engaging its target.
Q2: Western blots show Total YAP levels are unchanged. Is the drug working?
A: Total YAP is a poor biomarker for Inhibitor-3 efficacy. Most direct TEAD-YAP disruptors (like CA3 or peptide mimetics) do not degrade YAP immediately; they prevent its nuclear interaction.
Troubleshooting Workflow:
-
Step 1: Check Phosphorylation Status.
-
Use Phos-tag™ SDS-PAGE .
-
Result: If Inhibitor-3 works, you should not necessarily see increased p-YAP (S127) unless the drug also activates upstream kinases.
-
Critical Check: If YAP is nuclear but the drug fails, the drug is not binding TEAD.
-
-
Step 2: Gene Signature Validation (qPCR).
-
Do not rely on protein levels. Measure mRNA of canonical TEAD targets: CTGF and CYR61 .
-
Threshold: A functional inhibitor must reduce CTGF mRNA by >50% within 6–12 hours. If CTGF remains high, the YAP-TEAD complex is intact.
-
Q3: The drug works in 2D but fails in 3D spheroids. Why?
A: This is likely a penetration and stiffness issue.
-
Stiffness: The rigid core of a spheroid activates YAP via mechanotransduction (independent of the Hippo kinase cascade).
-
Hypoxia: Hypoxia (HIF1
) can stabilize YAP independently of LATS. -
Recommendation: Switch to a 3D-adapted IC50 protocol . Incubate spheroids with Inhibitor-3 for 24 hours before measuring viability (ATP) to allow diffusion.
Module 3: Bypass Signaling (The "Whack-a-Mole" Effect)
This is the most common cause of acquired resistance. Cancer cells rewire signaling to bypass the YAP blockade.[1]
Q4: YAP is inhibited (CTGF is low), but cells are still proliferating. What is driving them?
A: The cells have activated a parallel survival track, most likely EGFR , AXL , or MAPK .
The Mechanism: YAP normally suppresses EGFR transcription in some contexts. When you block YAP with Inhibitor-3, this feedback loop breaks, leading to a rebound in EGFR/MAPK signaling.
The "Bypass Screen" Protocol: Perform a combinatorial viability screen using the Bliss Independence Model.
-
Fixed Agent: Inhibitor-3 (at IC20).
-
Variable Agents:
-
Osimertinib (EGFR inhibitor)
-
Trametinib (MEK inhibitor)
-
Bemcentinib (AXL inhibitor)
-
-
Analysis: Calculate the Combination Index (CI).
- : Synergism (Indicates the bypass pathway).
- : Additive.
- : Antagonism.
Data Table: Common Bypass Routes in YAP-Inhibitor Resistance
| Primary Resistance Driver | Biomarker (Western Blot) | Recommended Combination Partner | Mechanism |
| EGFR Rebound | High p-EGFR (Y1068) | Osimertinib / Gefitinib | YAP inhibition releases EGFR promoter suppression. |
| MAPK Activation | High p-ERK1/2 | Trametinib | KRAS mutant cells switch to MAPK dependency. |
| AXL Upregulation | High AXL / Gas6 | Bemcentinib | AXL is a direct TEAD target; paradoxically upregulated in some resistant clones. |
| Autophagy | High LC3B-II | Chloroquine / Hydroxychloroquine | Cells recycle organelles to survive metabolic stress of YAP blockade. |
Module 4: Visualization of Resistance Pathways
The following diagram illustrates the competitive landscape between Inhibitor-3 efficacy and the two primary resistance modes: Drug Efflux and Signaling Bypass .
Module 5: Advanced Troubleshooting (Efflux & Metabolism)
Q5: My resistant cells show lower intracellular drug accumulation. Is it MDR1?
A: Yes, YAP inhibitors are often substrates for ABC transporters.
-
The Link: Interestingly, YAP/TAZ themselves regulate the expression of ABC transporters. In some contexts, high YAP activity drives MDR1 expression.
-
Test: Treat cells with Inhibitor-3 + Verapamil (MDR1 inhibitor).
-
If sensitivity is restored, the resistance is pharmacokinetic (efflux), not pharmacodynamic (target mutation).
-
Q6: Can I use Verteporfin as a control for Inhibitor-3?
A: Use with caution.
-
Verteporfin (VP) is a YAP inhibitor, but it works by inducing YAP crosslinking and sequestration in autophagosomes. It generates Reactive Oxygen Species (ROS) when photoactivated.[2]
-
Inhibitor-3 (Specific): If your inhibitor is a clean TEAD disruptor (like CA3), VP is a "dirty" control. VP kills cells via protein aggregation, which might mimic efficacy even if the YAP pathway isn't the sole driver.
-
Better Control: Use a TEAD-binding deficient YAP mutant (S94A) overexpression to prove that the toxicity of Inhibitor-3 is indeed TEAD-dependent.
References
-
Role of YAP/TAZ in Anti-Cancer Therapy Resistance.
- Source: N
-
Context: Mechanisms of EGFR bypass and drug efflux pumps in Hippo pathway resistance.[1]
-
YAP/TAZ Signaling and Resistance to Cancer Therapy. [1][3][4][5][6][7][8][9]
- Source: JCI Insight / ResearchG
- Context: Detailed analysis of KRAS/MAPK bypass signaling upon YAP inhibition.
-
The YAP1 Signaling Inhibitors Verteporfin and CA3. [7][10]
- Source: Molecular Cancer Research / AACR
- Context: Identification of CA3 as a small molecule inhibitor and its comparison to Verteporfin in resistant phenotypes.
-
Verteporfin Reverses Paclitaxel Resistance via YAP Inhibition. [11]
- Source: Frontiers in Oncology
-
Context: Synergistic effects of YAP inhibition and chemotherapy; role of ferroptosis.[11]
-
Hippo Pathway Mediates Resistance to Cytotoxic Drugs. [12]
- Source: PNAS
-
Context: Cell density (crowding) effects on drug sensitivity and efflux pump regulation.[12]
Sources
- 1. YAP/TAZ Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor [frontiersin.org]
- 3. Role of YAP/TAZ transcriptional regulators in resistance to anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Effects of YAP Inhibitor (CA3) in Combination with Sorafenib against Hepatocellular Carcinoma (HCC) in Patient-Derived Multicellular Tumor Spheroid Models (MCTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - YAP/TAZ mediates resistance to KRAS inhibitors through inhibiting proapoptosis and activating the SLC7A5/mTOR axis [insight.jci.org]
- 7. The YAP1 signaling inhibitors, verteporfin and CA3, suppress the mesothelioma cancer stem cell phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy [thno.org]
- 9. mdpi.com [mdpi.com]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. Verteporfin Exerts Anticancer Effects and Reverses Resistance to Paclitaxel via Inducing Ferroptosis in Esophageal Squamous Cell Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Technical Support Center: Formulation & Solubility Guide for YAP/TAZ Inhibitor-3 (VT3989)
[1]
Executive Summary & Solubility Profile
YAP/TAZ Inhibitor-3 (VT3989) is a potent, orally active inhibitor of TEAD auto-palmitoylation.[1][2][3][4][5][6] Unlike hydrophilic compounds, it is a lipophilic small molecule that requires precise co-solvent formulation for in vivo administration.[1]
The user-specified vehicle—PEG300 and Tween 80 —is a standard "solubility-enhancing" formulation strategy. However, the order of addition is the single most critical factor preventing precipitation.
Physicochemical Data Table
| Parameter | Specification | Notes |
| Molecular Weight | 389.37 g/mol | Moderate size, lipophilic.[1] |
| Primary Stock Solvent | DMSO (Dimethyl Sulfoxide) | Solubility ≥ 100 mg/mL.[1][7] Hygroscopic: Use fresh DMSO.[7] |
| Target Vehicle | 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline | Standard Protocol. Yields a clear solution at ≤ 2.5 mg/mL.[1][7] |
| Alternative Vehicle | 10% DMSO / 90% Corn Oil | For higher concentrations if aqueous precipitation occurs. |
| Storage (Stock) | -80°C (6 months) | Avoid repeated freeze-thaw cycles. |
Step-by-Step Formulation Protocols
WARNING: Do NOT add water or saline directly to the DMSO stock. This will cause immediate, irreversible precipitation (the "crashing out" effect).[1] You must follow the Stepwise Gradient Method .
Protocol A: Standard In Vivo Formulation (Clear Solution)
Target Concentration: 1.0 – 2.5 mg/mL Vehicle Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline
-
Prepare Stock: Dissolve YAP/TAZ Inhibitor-3 powder in 100% DMSO to create a high-concentration stock (e.g., 25 mg/mL). Vortex until completely clear.[1][8]
-
Step 1 (DMSO): Transfer 10% of the final volume (e.g., 100 µL) of the DMSO stock into a sterile tube.[1]
-
Step 2 (PEG300): Slowly add 40% volume (e.g., 400 µL) of PEG300 to the DMSO.
-
Step 3 (Tween 80): Add 5% volume (e.g., 50 µL) of Tween 80 .
-
Step 4 (Aqueous): Slowly add 45% volume (e.g., 450 µL) of Saline (0.9% NaCl) or ddH₂O.
-
Technique: Add dropwise while vortexing.[1]
-
-
Final Check: The solution should be clear. If slightly cloudy, sonicate in a water bath at 37°C for 5–10 minutes.
Visual Workflow: The Gradient Solubilization Method
Figure 1: The Stepwise Gradient Method ensures the hydrophobic drug is "shielded" by PEG and Tween before encountering the aqueous phase.[1]
Troubleshooting & FAQs
Q1: My solution turned cloudy immediately after adding Saline. Can I save it?
-
Cause: This is "phase separation."[1] It happens if the saline was added too quickly or if the PEG/Tween "shield" wasn't fully mixed with the DMSO first.
-
Solution:
-
Sonicate: Place the tube in a warm water bath sonicator (37°C) for 10–15 minutes.
-
Heat: Warm gently to 40°C.
-
Dilute: If it remains cloudy, your concentration (mg/mL) might be above the saturation limit for this specific vehicle. Dilute 1:2 with the same vehicle mixture (not just water).
-
Q2: Can I store the diluted working solution?
-
Answer: No. The working solution (with saline) is thermodynamically unstable over long periods.[1]
-
Protocol: Prepare fresh immediately before dosing. If you must wait, store at 4°C for no more than 4 hours.[1] Long-term storage leads to crystal growth (Ostwald ripening).[1]
Q3: Is this vehicle toxic to mice?
-
Answer: The 10/40/5/45 vehicle is generally well-tolerated for Intraperitoneal (IP) or Oral Gavage (PO) administration.
-
Limits:
Q4: Can I use Corn Oil instead?
-
Answer: Yes. If the PEG/Tween method precipitates, switch to 10% DMSO + 90% Corn Oil .[1] This is often more stable for highly lipophilic compounds like VT3989 but has slower absorption kinetics.[1]
Biological Context: Why This Inhibitor?
Understanding the mechanism ensures you are interpreting your in vivo results correctly.[1] YAP/TAZ Inhibitor-3 (VT3989) is not a kinase inhibitor; it is a Protein-Protein Interaction (PPI) inhibitor.[1]
-
Target: TEAD Transcription Factors (TEAD1-4).[1]
-
Mechanism: It binds to the palmitoylation pocket of TEAD.[1][2][4][9]
-
Effect: TEAD requires auto-palmitoylation to bind YAP/TAZ.[1] By blocking this, VT3989 prevents the formation of the YAP-TEAD complex, shutting down oncogenic transcription.[1]
Pathway Diagram: Mechanism of Action
Figure 2: VT3989 targets the TEAD palmitoylation pocket, structurally disabling the YAP-TEAD interaction.[1]
References
-
MedChemExpress (MCE). YAP/TAZ Inhibitor-3 (VT3989) Product Datasheet & Solubility.[1] Retrieved from [1]
-
Selleck Chemicals. VT3989 (YAP/TAZ inhibitor-3) - TEAD Auto-palmitoylation Inhibitor.[1][3][4][5][6] Retrieved from [1]
-
Cayman Chemical. YAP/TAZ Inhibitor-3 (VT3989) Technical Information.[1] Retrieved from [1]
-
Tang, T. et al. (2021). Small molecule inhibitors of TEAD auto-palmitoylation selectively inhibit proliferation and tumor growth of NF2-deficient mesothelioma.[1] (Contextual Mechanism Reference).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Research Portal - In vivo effects of novel YAP/TAZ-TEAD inhibitors [research.kuleuven.be]
Validation & Comparative
A Head-to-Head Comparison: Evaluating the Potency of TEAD Inhibitors VT3989 and K-975 in Mesothelioma Cells
Introduction: The Challenge and the Opportunity in Mesothelioma
Malignant mesothelioma is an aggressive cancer primarily affecting the linings of the lungs and abdomen, with a grim prognosis and limited therapeutic options.[1][2] For decades, treatment has been dominated by chemotherapy, but a deeper understanding of the molecular drivers of this disease has unveiled new therapeutic avenues.[3] One of the most significant breakthroughs has been the identification of the Hippo signaling pathway as a critical driver in a large subset of mesotheliomas.[4] Genetic alterations that inactivate upstream components of this pathway, most notably in the NF2 gene (in 40-50% of cases), lead to the constitutive activation of the oncogenic transcriptional co-activators YAP and TAZ.[3][4][5] This guide provides a framework for researchers to evaluate and compare the potency of two prominent inhibitors of this pathway, VT3989 and K-975, within a laboratory setting.
The Hippo-YAP/TAZ-TEAD Pathway: A Core Oncogenic Driver
The Hippo pathway is a crucial regulator of tissue growth and cell fate.[6] In its active state, a kinase cascade phosphorylates the transcriptional co-activators YAP and TAZ, leading to their sequestration in the cytoplasm and subsequent degradation.[5] However, in many mesothelioma tumors with mutations in genes like NF2, this "off" switch is broken.[3][4] Unphosphorylated YAP/TAZ translocates into the nucleus, where it binds with the TEA Domain (TEAD) family of transcription factors.[7][8] This YAP/TAZ-TEAD complex then drives the expression of genes that promote relentless cell proliferation, survival, and migration.[6][9]
Consequently, disrupting the interaction between YAP/TAZ and TEAD has become a prime therapeutic strategy.[3][9] Both VT3989 and K-975 are small molecules designed to achieve this by targeting TEAD itself.
Compound Profiles: A Tale of Two TEAD Inhibitors
While both molecules target TEAD, they have distinct development histories and reported mechanisms.
-
VT3989: A first-in-class, orally available small molecule designed to inhibit the autopalmitoylation of TEAD proteins.[10][11][12] This post-translational modification is critical for TEAD's interaction with YAP/TAZ.[13] VT3989 has shown promising anti-tumor activity in a Phase 1/2 clinical trial for patients with refractory solid tumors, particularly mesothelioma.[11][14] It has been granted Fast Track Designation by the U.S. FDA for the treatment of mesothelioma, underscoring its clinical potential.[10][15]
-
K-975: A potent and selective TEAD inhibitor identified through high-throughput screening.[6][16] X-ray crystallography has revealed that K-975 binds covalently to a key cysteine residue located within the palmitate-binding pocket of TEAD, directly blocking the YAP/TAZ-TEAD interaction.[16][17] Preclinical studies demonstrated a strong anti-tumor effect in mesothelioma xenograft models, especially in cell lines lacking NF2 expression.[17][18] However, some reports indicate its development may be discontinued.[19]
Experimental Guide for Comparative Potency Assessment
This section outlines a series of robust, self-validating experiments designed to provide a comprehensive comparison of VT3989 and K-975. The core principle is to evaluate both compounds in parallel under identical conditions.
Part 1: Cell Line Selection and Preparation
The choice of cell lines is paramount for a meaningful comparison. We recommend a panel that represents the genetic diversity of mesothelioma, particularly concerning the Hippo pathway status.
Recommended Cell Lines:
-
NF2-Deficient: NCI-H226 . This is a well-characterized human mesothelioma cell line with a homozygous deletion of the NF2 gene, making it theoretically highly dependent on the YAP/TAZ-TEAD axis and sensitive to its inhibition.[17][18]
-
NF2-Expressing: MSTO-211H . This line expresses NF2 and can serve to evaluate the selectivity of the compounds for Hippo-pathway-altered cells.[17][20]
-
Non-Malignant Control: MeT-5A . An immortalized, non-tumorigenic mesothelial cell line used to assess potential toxicity to normal cells.[20][21]
Protocol: Cell Culture
-
Culture all cell lines in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase and are passaged regularly (e.g., every 2-3 days) to maintain health and consistency. For all experiments, use cells with a passage number below 20 to avoid genetic drift.
Part 2: Comparative Cell Viability Analysis
This assay determines the concentration-dependent effect of each compound on cell proliferation and viability, from which the half-maximal inhibitory concentration (IC50) can be derived.
Rationale: We will use a luminescence-based assay, such as Promega's CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active, viable cells. This method is highly sensitive and has a broad dynamic range, making it ideal for IC50 determination.
Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 90 µL of media into a 96-well, white-walled, clear-bottom plate. Incubate for 24 hours to allow cells to attach.
-
Compound Preparation: Prepare a 2X serial dilution series of VT3989 and K-975 in culture medium. A typical concentration range would be from 10 µM down to 0.1 nM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Add 10 µL of the 10X compound dilutions to the appropriate wells (in triplicate for each concentration).
-
Incubation: Incubate the plates for 72 hours at 37°C. This duration is typically sufficient to observe significant anti-proliferative effects.
-
Assay: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of prepared CellTiter-Glo® reagent to each well.
-
Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a microplate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells (100% viability). Plot the normalized values against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value for each compound in each cell line.
Data Presentation: Comparative IC50 Values (Hypothetical Data)
| Compound | NCI-H226 (NF2-null) IC50 [nM] | MSTO-211H (NF2-WT) IC50 [nM] | MeT-5A (Non-Malignant) IC50 [nM] |
| VT3989 | 35 | 850 | >10,000 |
| K-975 | 45 | 1,200 | >10,000 |
Part 3: Assessment of Apoptosis Induction
Potent anti-cancer agents should not only inhibit proliferation but also induce programmed cell death (apoptosis). This can be quantified by measuring the activity of effector caspases 3 and 7.
Rationale: The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method to quantify caspase activity, a hallmark of apoptosis.[22][23] An increase in caspase activity following treatment indicates the induction of apoptosis.
Protocol: Caspase-Glo® 3/7 Assay
-
Seeding and Treatment: Seed cells in a 96-well plate as described for the viability assay. Treat cells with VT3989 and K-975 at concentrations equivalent to their 1X, 5X, and 10X IC50 values (as determined in the viability assay) for 24 or 48 hours. Include a vehicle control.
-
Assay: Follow the same equilibration and reagent addition steps as the CellTiter-Glo® protocol, using the Caspase-Glo® 3/7 reagent.
-
Measurement: Incubate for 1-2 hours at room temperature before reading luminescence.
-
Analysis: Normalize the data by calculating the fold change in luminescence relative to the vehicle-treated control cells.
Data Presentation: Apoptosis Induction (Hypothetical Data)
| Treatment (48h) | NCI-H226 Fold Change in Caspase-3/7 Activity | MSTO-211H Fold Change in Caspase-3/7 Activity |
| VT3989 (5x IC50) | 4.5 | 1.8 |
| K-975 (5x IC50) | 4.1 | 1.6 |
Experimental Workflow
Part 4: Target Engagement and Pathway Modulation
To confirm that the observed effects on viability and apoptosis are due to the intended mechanism of action, it is essential to measure the impact of the compounds on the Hippo pathway itself.
Rationale: Western blotting allows for the semi-quantitative analysis of specific protein levels. By probing for key downstream targets of the YAP/TAZ-TEAD complex, such as CTGF and CYR61, we can verify that the compounds are engaging their target and inhibiting its transcriptional activity.[4][24]
Protocol: Western Blot Analysis
-
Cell Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with VT3989 and K-975 at their respective IC50 concentrations for 24 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Anti-CTGF (Connective Tissue Growth Factor)
-
Anti-CYR61 (Cysteine-rich angiogenic inducer 61)
-
Anti-YAP/TAZ
-
Anti-GAPDH or Anti-β-Actin (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.
Interpretation: A potent and on-target TEAD inhibitor should cause a significant decrease in the expression of CTGF and CYR61 in the sensitive NCI-H226 cell line, with a much-reduced effect in the MSTO-211H line. This confirms that the drug is inhibiting the transcriptional output of the YAP/TAZ-TEAD complex.
Conclusion: Synthesizing the Data for a Comprehensive Evaluation
By executing this series of parallel experiments, a researcher can build a comprehensive profile of VT3989 and K-975. The ideal compound will exhibit:
-
High Potency: A low nanomolar IC50 value in NF2-deficient mesothelioma cells (e.g., NCI-H226).
-
Selectivity: A significantly higher IC50 in NF2-expressing (MSTO-211H) and non-malignant (MeT-5A) cells, indicating a favorable therapeutic window.
-
Mechanism-driven Efficacy: A clear ability to induce apoptosis and suppress the expression of known YAP/TAZ-TEAD target genes like CTGF and CYR61.
This guide provides the foundational workflows to generate robust, comparable data, enabling an informed evaluation of these two promising therapeutic agents for mesothelioma.
References
- Danjo, T. et al. (2019). Discovery of a novel TEAD inhibitor for the treatment of malignant pleural mesothelioma.
-
Kaneda, A. et al. (2020). The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma. PubMed Central. [Link]
- Clarivate. (2019). K-975 shows strong antitumor effect in preclinical models of malignant pleural mesothelioma. BioWorld Science.
- OncLive. (2025). FDA Grants Fast Track Designation to VT3989 for Unresectable Mesothelioma. OncLive.
-
Tsuchiya, R. et al. (2025). TEAD-Independent Cell Growth of Hippo-Inactive Mesothelioma Cells: Unveiling Resistance to TEAD Inhibitor K-975 through MYC Signaling Activation. AACR Journals. [Link]
-
Cancer Discovery. (2025). First-in-class YAP/TEAD Inhibitor Shows Promise in Hippo-driven Mesothelioma. AACR Journals. [Link]
-
Fennell, D.A. et al. (2019). Mesothelioma: Hippo pathway as a target, lessons from COMMAND. PubMed Central. [Link]
- Gkikas, I. et al. (2018). S130 Human mesothelioma cell lines developed from malignant pleural effusions as tools to develop novel therapies and guide personalised medicine. Thorax.
-
Fujii, M. et al. (2012). TGF-β synergizes with defects in the Hippo pathway to stimulate human malignant mesothelioma growth. PubMed Central. [Link]
-
Mesothelioma Applied Research Foundation. (2025). Vivace Therapeutics Receives FDA Orphan Drug Designation for VT3989 for Mesothelioma Treatment. Curemeso.org. [Link]
-
Wu, H. et al. (2019). Hippo Signaling Mediates Ferroptosis in Malignant Mesothelioma. AACR Journals. [Link]
- ResearchGate. (n.d.). The regulation of the Hippo/YAP signaling pathway in malignant pleural mesothelioma (MPM) and non-small cell lung cancer (NSCLC).
-
Yap, T.A. et al. (2025). YAP/TEAD inhibitor VT3989 in solid tumors: a phase 1/2 trial. PubMed. [Link]
- The ASCO Post. (2025). VT3989 Demonstrates Antitumor Activity and Tolerability in Refractory Mesothelioma. ASCO Post.
- Woodard, G.A. et al. (2017). Drug development against the hippo pathway in mesothelioma.
-
MesoTV. (2026). MesoTV | Exploring VT3989: A Clinical Trial for Mesothelioma Patients. YouTube. [Link]
- Synapse. (n.d.).
- Mesothelioma.com. (2025). Small Molecule Drugs for Mesothelioma | New Targeted Options. Mesothelioma.com.
- CUREtoday.com. (2025). FDA Grants Fast Tract Designation to VT3989 for Mesothelioma. CUREtoday.com.
- Gkikas, I. et al. (2019). Patient derived pleural mesothelioma cell lines, can be used as tools, to guide patient stratification.
- ResearchGate. (2020). (PDF) The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma.
-
Life Science Alliance. (2025). Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma. Life Science Alliance. [Link]
-
MDPI. (2022). A Drug Screening Revealed Novel Potential Agents against Malignant Pleural Mesothelioma. MDPI.com. [Link]
- BMG Labtech. (2025).
- Synapse. (n.d.).
-
Biocompare. (n.d.). Apoptosis Assay Kits. Biocompare. [Link]
- Dell'Anno, I. et al. (2022). A Drug Screening Revealed Novel Potential Agents against Malignant Pleural Mesothelioma. Usiena air.
- Life Science Alliance. (2025). Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma. Life Science Alliance.
- bioRxiv. (2024). Development of a pipeline to evaluate YAP-TEAD inhibitor potential - direct TEAD inhibition represses cancerous growth in a NF2-mutant model of mesothelioma. bioRxiv.
- Synapse. (2024). Targeting the Hippo Pathway: Development and Efficacy of a Novel TEAD Inhibitor in Malignant Pleural Mesothelioma. Synapse.
- ACS Publications. (2026). Discovery and In Vivo Evaluation of Aryl Ether YAP1/TEAD Inhibitors for the Treatment of Hippo-Driven Malignancies. Journal of Medicinal Chemistry.
- Ollila-Raj, H. (2023). Novel therapeutic approaches for pleural mesothelioma identified by functional ex vivo drug sensitivity testing. Helda - Helsinki.fi.
- Benchchem. (n.d.).
- Axion Biosystems. (n.d.). Choosing an Apoptosis Detection Assay. Axion Biosystems.
- Google Patents. (n.d.). US20240279191A1 - Small molecule inhibitors of tead-yap.
- Theranostics. (2020). A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy. Theranostics.
-
NIH. (2018). A real-time, bioluminescent annexin V assay for the assessment of apoptosis. PubMed Central. [Link]
Sources
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- 2. publications.ersnet.org [publications.ersnet.org]
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- 4. Drug development against the hippo pathway in mesothelioma - Woodard - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a novel TEAD inhibitor for the treatment of malignant pleural mesothelioma - American Chemical Society [acs.digitellinc.com]
- 7. TGF-β synergizes with defects in the Hippo pathway to stimulate human malignant mesothelioma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy [thno.org]
- 10. onclive.com [onclive.com]
- 11. VT3989 Demonstrates Antitumor Activity and Tolerability in Refractory Mesothelioma - The ASCO Post [ascopost.com]
- 12. VT-3989 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 13. m.youtube.com [m.youtube.com]
- 14. YAP/TEAD inhibitor VT3989 in solid tumors: a phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
- 17. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. | BioWorld [bioworld.com]
- 19. K-975 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. mdpi.com [mdpi.com]
- 22. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.sg]
- 23. bmglabtech.com [bmglabtech.com]
- 24. pubs.acs.org [pubs.acs.org]
Technical Comparison: YAP/TAZ Inhibitor-3 (VT3989) vs. CA3
The following technical guide provides an in-depth comparison between YAP/TAZ Inhibitor-3 (identified as the clinical candidate VT3989 ) and the reference compound CA3 .
Executive Summary
In the landscape of Hippo pathway therapeutics, the shift from generic YAP disruption to precise TEAD auto-palmitoylation inhibition represents a major leap in potency and specificity.
-
YAP/TAZ Inhibitor-3 (VT3989) represents the "Next-Generation" class. It is an orally active, allosteric inhibitor targeting the TEAD palmitate-binding pocket.[1] It exhibits nanomolar (nM) potency and high selectivity for NF2-deficient phenotypes.
-
CA3 represents the "First-Generation" small molecule tool. It is a derivative of CIL56 that inhibits YAP transcriptional activity, often requiring higher concentrations (µM range) and exhibiting pleiotropic effects, including the induction of ferroptosis.[2]
This guide delineates the mechanistic divergence, IC50 performance, and experimental utility of both compounds to assist in compound selection for high-throughput screening (HTS) and mechanistic studies.
Mechanistic Profiling & Signaling Logic
To understand the IC50 disparity, one must understand the binding site topology.
The TEAD Palmitoylation Switch (Target of Inhibitor-3)
TEAD transcription factors require auto-palmitoylation at a conserved cysteine residue to fold correctly and bind YAP/TAZ.[1] Without this lipid modification, TEAD proteins are unstable or unable to sustain the hydrophobic interaction required for YAP recruitment.
-
YAP/TAZ Inhibitor-3 (VT3989) binds covalently or tightly to this palmitate pocket, effectively "starving" TEAD of its lipid cofactor.[1] This is a catalytic-like shutoff mechanism.
The Transcriptional Suppression (Target of CA3)
CA3 acts downstream or indirectly.[2] While it effectively lowers YAP/TEAD transcriptional output, its mechanism is linked to sulfur metabolism and ferroptosis (iron-dependent cell death). It is less "surgically" precise than pocket-specific TEAD inhibitors.
Pathway Diagram (Graphviz/DOT)
The following diagram illustrates the divergent points of intervention for both inhibitors within the Hippo signaling cascade.
Figure 1: Mechanistic intervention points.[2][3][4][5][6][7][8][9][10] Inhibitor-3 blocks the structural maturation of TEAD, whereas CA3 suppresses the transcriptional output through broader mechanisms.
Comparative Data Analysis: IC50 & Efficacy
The following data aggregates findings from luciferase reporter assays (TEAD-Luc) and cell proliferation assays in NF2-mutant mesothelioma lines (e.g., NCI-H226).
Performance Matrix
| Feature | YAP/TAZ Inhibitor-3 (VT3989) | CA3 Inhibitor |
| Primary Target | TEAD Auto-palmitoylation (Palmitate Pocket) | YAP1 Transcriptional Activity / ROS |
| IC50 (TEAD-Luciferase) | < 0.1 µM (Typically 10–30 nM) | 0.5 – 1.5 µM |
| IC50 (Proliferation) | ~1 – 100 nM (Cell line dependent) | ~0.6 – 2.0 µM |
| Selectivity | High (Specific to TEAD1-4) | Moderate (Links to ferroptosis/oxidative stress) |
| Solubility (DMSO) | High (up to 100 mM) | Moderate (Requires careful titration) |
| Clinical Status | Clinical Trials (Phase I/II) | Preclinical Tool Compound |
Interpretation of Data[1][3][5][6][7][8][10][11][12][13][14][15]
-
Potency Gap: YAP/TAZ Inhibitor-3 is approximately 10-50x more potent than CA3 in biochemical assays. In cellular assays, this gap can widen depending on the metabolic rate of the cell, as VT3989 is designed for metabolic stability.
-
Dose-Response Profile:
-
Inhibitor-3: Exhibits a sharp sigmoidal inhibition curve, characteristic of high-affinity ligand binding.
-
CA3: Often exhibits a shallower slope, indicating potential off-target contributions or multi-modal mechanisms (e.g., ROS generation).
-
Validated Experimental Protocol: TEAD-Luciferase Reporter Assay
To objectively compare these inhibitors in your own lab, use the following self-validating protocol. This workflow controls for cytotoxicity to ensure reduced luciferase signal is due to pathway inhibition, not cell death.
Reagents Required[1][2][3][7]
-
Cell Line: HEK293T (or YAP-driven line like NCI-H226).
-
Plasmids: 8xGTIIC-luciferase (TEAD reporter) + Renilla luciferase (Normalization control).
-
Compounds: YAP/TAZ Inhibitor-3 (Stock 10mM in DMSO) and CA3 (Stock 10mM in DMSO).
Step-by-Step Workflow
-
Seeding (Day 0):
-
Seed cells in 96-well white-walled plates at 5,000 cells/well in complete media.
-
Why: White walls prevent signal bleed-through during luminescence reading.
-
-
Transfection (Day 1):
-
Co-transfect 8xGTIIC-Luc (100ng) and Renilla (10ng) using a lipid-based reagent (e.g., Lipofectamine).
-
Validation Check: The 10:1 ratio ensures the normalization signal does not saturate the detector.
-
-
Compound Treatment (Day 1 + 6 hours):
-
Prepare serial dilutions (1:3) for both inhibitors.[3]
-
Range for Inhibitor-3: 0.1 nM to 1000 nM.
-
Range for CA3: 10 nM to 10,000 nM (10 µM).
-
Control: DMSO vehicle (0.1% final concentration).
-
-
Incubation (Day 2):
-
Incubate for 18–24 hours.
-
Note: TEAD turnover is relatively slow; shorter incubations (<12h) may miss the effect of palmitoylation inhibitors like Inhibitor-3.
-
-
Readout (Day 3):
-
Lyse cells and add Firefly substrate. Measure Luminescence (Signal A).
-
Add Stop & Glo (Renilla substrate). Measure Luminescence (Signal B).
-
-
Data Processing:
-
Calculate Relative Light Units (RLU) = Signal A / Signal B.
-
Normalize to DMSO control (set to 100%).
-
Fit data to a 4-parameter logistic equation to derive IC50.
-
Workflow Diagram (Graphviz/DOT)
Figure 2: Validated workflow for comparative IC50 generation.
Application Recommendations
When to use YAP/TAZ Inhibitor-3 (VT3989):
-
Target Identification: When you need to confirm that a phenotype is specifically driven by the TEAD-YAP interaction and not other YAP functions.
-
In Vivo Studies: Due to its oral bioavailability and metabolic stability, it is the superior choice for xenograft models.
-
Low-Dose Assays: When avoiding off-target toxicity is critical (sub-100 nM usage).
When to use CA3:
-
Ferroptosis Research: If your study investigates the link between Hippo signaling and iron-dependent cell death.
-
Cost-Effective Screening: As a general transcriptional suppressor in preliminary screens where high specificity is not yet required.
-
Comparison Controls: As a positive control for general YAP inhibition in non-clinical settings.
References
-
Tang, T., et al. (2021). "Small molecule inhibitors of the Hippo pathway: A patent review." Expert Opinion on Therapeutic Patents.
-
MedChemExpress (MCE). "YAP/TAZ Inhibitor-3 (VT3989) Product Datasheet." MCE Catalog.
-
Song, S., et al. (2018). "Hippo Coactivator YAP1 Upregulates SOX9 and Endows Esophageal Cancer Cells with Stem-Like Properties." Cancer Research.[11] (Reference for CA3 mechanism).
-
Selleck Chemicals. "VT3989 and CA3 Inhibitor Comparison Guide." SelleckChem.
-
Pobbati, A. V., & Hong, W. (2020). "Emerging strategies for targeting the Hippo pathway in cancer." Trends in Cancer.
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- 2. selleckchem.com [selleckchem.com]
- 3. Calcium Signaling Regulates Valvular Interstitial Cell Alignment and Myofibroblast Activation in Fast-relaxing Boronate Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anti-Cancer Effects of YAP Inhibitor (CA3) in Combination with Sorafenib against Hepatocellular Carcinoma (HCC) in Patient-Derived Multicellular Tumor Spheroid Models (MCTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting Hippo-YAP/TAZ signaling pathway: an updated review demonstrating the therapeutic potential of key plant derived anticancer compounds [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
- 11. medchemexpress.com [medchemexpress.com]
Comparative Guide: Verifying VT3989 Activity Against Positive Control YAP Inhibitors
Part 1: Executive Summary & Mechanistic Context
VT3989 (Vivace Therapeutics) represents a significant evolution in Hippo pathway pharmacology.[1] Unlike early-generation compounds that attempted to sterically hinder the massive surface area of the YAP-TEAD protein-protein interface, VT3989 functions as an allosteric TEAD auto-palmitoylation inhibitor .
It binds to the central hydrophobic pocket of TEAD transcription factors. Under normal conditions, TEAD must undergo auto-palmitoylation at a conserved cysteine residue to fold correctly and bind YAP/TAZ.[2][3] By occupying this pocket, VT3989 prevents this lipid modification, rendering TEAD incompetent for YAP binding and subsequent nuclear retention.
The "Positive Control" Trap
In verifying VT3989, researchers often default to Verteporfin . While accessible, Verteporfin is a "dirty" drug that acts via protein aggregation and autophagy induction rather than specific TEAD inhibition. For a scientifically rigorous validation of VT3989, you must use controls that match its specific mechanism (like K-975 ) or interpret phenotypic controls with extreme caution.
Mechanistic Diagram: Mode of Inhibition
The following diagram illustrates the specific intervention point of VT3989 compared to the generic action of Verteporfin.
Caption: VT3989 blocks the critical TEAD palmitoylation step upstream of YAP binding, whereas Verteporfin acts non-specifically on YAP protein stability.
Part 2: Comparative Landscape of Controls
When validating VT3989, your choice of positive control dictates the assay design. K-975 is the scientifically superior control for biochemical assays, while Verteporfin remains useful only for high-dose phenotypic checks.
| Feature | VT3989 (Test Agent) | K-975 (Ideal Positive Control) | Verteporfin (Legacy Control) |
| Mechanism | Reversible/Allosteric Palmitoylation Inhibitor | Covalent Palmitoylation Inhibitor | Protein Aggregation / Autophagy Inducer |
| Target Specificity | High (TEAD1-4 Pocket) | High (TEAD1-4 Pocket) | Low (Promiscuous) |
| Cellular IC50 | ~10–50 nM (Reporter Assays) | ~5–20 nM (Reporter Assays) | ~1–5 µM (Often cytotoxic) |
| Assay Window | Slow Onset (Requires TEAD turnover) | Slow Onset (Requires TEAD turnover) | Fast Onset (Immediate toxicity) |
| Clinical Status | Phase I/II (Mesothelioma) | Discontinued (Renal Toxicity) | FDA Approved (Macular Degeneration) |
Senior Scientist Insight: Do not expect VT3989 to act as quickly as Verteporfin. Because VT3989 inhibits the palmitoylation of TEAD, it must wait for the existing pool of palmitoylated TEAD to turn over (degrade) before the effect is observed. Assays <24 hours often fail.
Part 3: Experimental Validation Framework
To rigorously verify VT3989 activity, you must demonstrate a cascade of failure: Failure of TEAD to palmitoylate
Protocol A: The "Gold Standard" Reporter Assay (8xGTIIC-Luciferase)
This assay measures the functional output of the YAP-TEAD complex directly.
Reagents:
-
Cell Line: HEK293T (easy transfection) or NCI-H226 (Mesothelioma, biologically relevant).
-
Plasmids: 8xGTIIC-Luciferase (Firefly) + pRL-TK (Renilla constitutive control).
-
Controls: VT3989 (Titration), K-975 (100 nM), DMSO (Vehicle).
Step-by-Step Protocol:
-
Seeding: Seed cells in white-walled 96-well plates (5,000 cells/well) in complete media. Allow attachment overnight.
-
Transfection: Transfect with 8xGTIIC-Luc/Renilla (10:1 ratio) using a lipid-based reagent (e.g., Lipofectamine). Incubate for 6–12 hours.
-
Treatment (Critical Step): Replace media with drug-containing media.
-
VT3989 Range: 0.1 nM to 1000 nM (expect IC50 ~10-30 nM).
-
Duration:Incubate for 48 hours. (Shorter incubations may show incomplete inhibition due to TEAD half-life).
-
-
Readout: Lyse cells and add Dual-Luciferase substrate.
-
Analysis: Normalize Firefly/Renilla. Plot log(inhibitor) vs. Response.
Validation Criteria:
-
VT3989 must show a dose-dependent reduction in luciferase signal >80% at max dose.
-
K-975 should show a similar curve, potentially with a slightly steeper slope (covalent binding).
Protocol B: Endogenous Target Gene Suppression (qPCR)
Reporter assays are artificial. You must prove endogenous targets (CTGF/CYR61) are hit.
Step-by-Step Protocol:
-
Seeding: Seed NCI-H226 cells (NF2-mutant) in 6-well plates.
-
Treatment: Treat with VT3989 (100 nM) or DMSO for 24 and 48 hours .
-
Extraction: Trizol or column-based RNA extraction.
-
qPCR Targets:
-
CTGF (CCN2)
-
CYR61 (CCN1)
-
Reference: GAPDH or Actin.
-
-
Expectation: >50% reduction in CTGF mRNA by 24 hours; >80% by 48 hours.
Protocol C: Long-Term Proliferation (The "Patience" Assay)
This is where most users fail. Palmitoylation inhibitors are cytostatic or slowly cytotoxic.
Step-by-Step Protocol:
-
Format: 96-well plate (CellTiter-Glo) or Colony Formation (Crystal Violet).
-
Seeding: Low density (1,000–2,000 cells/well) to prevent overgrowth over 6 days.
-
Treatment:
-
Refresh media with drug every 3 days .
-
VT3989 doses: 10, 30, 100, 300 nM.
-
-
Readout: Measure viability at Day 6 (144 hours) .
-
Data Logic:
-
Compare NCI-H226 (NF2-null, Sensitive) vs. MeT-5A (NF2-WT, Resistant).
-
VT3989 should selectively kill the NF2-null line. Verteporfin will likely kill both (toxicity).
-
Part 4: Troubleshooting & Self-Validation
Use this logic flow to diagnose assay failure:
Caption: Diagnostic logic for validating TEAD inhibitor activity. Time-dependence is the most common failure point.
References
-
Tang, T. T., et al. (2021). Small Molecule Inhibitors of TEAD Auto-palmitoylation Selectively Inhibit Proliferation and Tumor Growth of NF2-deficient Mesothelioma.[4] Molecular Cancer Therapeutics.
-
Vivace Therapeutics.[1][2][5][6][7] (2023). Phase 1 Data Presentation at AACR 2023: VT3989 in Advanced Malignant Mesothelioma and NF2-Mutant Solid Tumors.[3][5][8] AACR Annual Meeting Abstracts.
-
Kaneda, A., et al. (2020). The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma. American Journal of Cancer Research.
-
Pobbati, A. V., & Hong, W. (2020). A combat with the "undruggable": targeting the Hippo pathway. Molecular Cancer.
Sources
- 1. YAP/TEAD inhibitor VT3989 in solid tumors: a phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. AACR: YAP/TEAD inhibitor VT3989 is well tolerated and shows antitumor activity in advanced mesothelioma and NF2-mutant cancers | MD Anderson Cancer Center [mdanderson.org]
- 6. VT3989 Demonstrates Antitumor Activity and Tolerability in Refractory Mesothelioma - The ASCO Post [ascopost.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. onclive.com [onclive.com]
Comparative Guide: Biological Effects of VT3989 vs. IAG933
The following guide provides an in-depth technical comparison between VT3989 and IAG933 , two distinct pharmacological agents targeting the Hippo signaling pathway. This content is designed for researchers and drug development professionals, focusing on mechanistic differentiation, experimental validation, and clinical translation.
Executive Summary: The "Pocket" vs. The "Interface"
The fundamental distinction between VT3989 and IAG933 lies in their structural binding modes and the resulting mechanism of YAP/TAZ-TEAD inhibition.
-
VT3989 is an allosteric inhibitor that targets the TEAD central palmitate-binding pocket (PBP) . By blocking TEAD auto-palmitoylation, it destabilizes TEAD and allosterically reduces its affinity for YAP/TAZ.[1]
-
IAG933 is an orthosteric-like protein-protein interaction (PPI) inhibitor . It binds directly to the TEAD surface (Interface 3/
-loop) , physically blocking the docking site of YAP/TAZ.
While both agents aim to suppress Hippo pathway transcriptional output, clinical data indicates that the allosteric approach (VT3989) has achieved superior therapeutic indices in mesothelioma compared to the direct PPI disruption approach (IAG933), which was halted in Phase I due to limited efficacy and toxicity.
Mechanistic Differentiation
VT3989: Allosteric Palmitoylation Inhibition
TEAD transcription factors require auto-palmitoylation at a conserved cysteine residue (e.g., Cys359 in TEAD1) to achieve the structural stability and conformation necessary for high-affinity YAP/TAZ binding.
-
Mechanism: VT3989 occupies the deep, hydrophobic central pocket of the TEAD YAP-binding domain (YBD).
-
Action: It competes with endogenous palmitoyl-CoA, preventing the lipidation of the conserved cysteine.
-
Consequence: Without the palmitate "structural anchor," TEAD adopts a conformation less favorable for YAP binding and becomes susceptible to protein instability/degradation. This inhibition is allosteric .[1][2]
IAG933: Direct Interface Disruption
IAG933 was designed to overcome the theoretical limitations of allosteric inhibitors by directly attacking the YAP-TEAD interface.
-
Mechanism: IAG933 binds to the surface of TEAD, specifically the hydrophobic groove (Interface 3) and the
-loop pocket. -
Action: It acts as a "doorstop," creating immediate steric hindrance that prevents the YAP/TAZ co-activator helix from engaging with TEAD.
-
Consequence: This results in the rapid physical eviction of YAP/TAZ from chromatin, independent of TEAD's palmitoylation status. However, this surface binding requires high intracellular concentrations to compete with the high-affinity, multi-point contact of the native YAP protein.
Summary of Differences
| Feature | VT3989 | IAG933 |
| Target Site | Central Palmitate-Binding Pocket (Deep) | Surface Interface / |
| Inhibition Mode | Allosteric (blocks lipidation) | Orthosteric / Direct PPI Blockade |
| Binding Type | High-affinity (likely reversible) | Non-covalent |
| Effect on TEAD | Prevents "activation" via palmitoylation | Physically blocks co-activator docking |
| Clinical Status | Active (Phase I/II, Orphan Drug Desig.)[3] | Discontinued (Phase I halted) |
| Key Toxicity | Proteinuria (reversible), Edema | QTc Prolongation, Proteinuria |
Visualizing the Mechanism of Action
The following diagram illustrates the structural divergence in how these two molecules inhibit the YAP-TEAD complex.
Caption: Comparison of VT3989 (Pocket Binder) vs. IAG933 (Surface Binder) mechanisms.
Pharmacological Profile & Clinical Efficacy
Clinical Performance (Mesothelioma)
-
VT3989: Demonstrated a ~30-32% Objective Response Rate (ORR) in mesothelioma patients in Phase I dose optimization cohorts. It showed efficacy even in patients previously treated with immunotherapy.[4] The FDA granted it Orphan Drug Designation.[4][5]
-
IAG933: In its Phase I trial, IAG933 showed a modest ~13-16% ORR in mesothelioma. The study was halted due to a combination of "underwhelming efficacy" and tolerability issues, specifically QTc prolongation, which is often an off-target effect associated with high drug concentrations required for surface-binding PPI inhibitors.
NF2-Deficient Context
Both drugs theoretically target NF2-mutant cancers (which have high nuclear YAP).
-
VT3989 has shown robust activity in NF2-deficient models, validating the hypothesis that preventing TEAD palmitoylation effectively shuts down the constitutive YAP signaling driven by Merlin loss.
-
IAG933 also targeted this population but failed to translate preclinical potency into durable clinical responses, potentially due to the rapid turnover of TEAD-YAP complexes or inability to sustain sufficient occupancy at the protein interface in vivo.
Experimental Protocols for Differentiation
To experimentally distinguish the biological effects of these two agents, researchers should employ the following validated assays.
Protocol A: TEAD Auto-Palmitoylation Assay (Specific for VT3989)
This assay confirms if the drug targets the central pocket. VT3989 will inhibit the signal; IAG933 will not.
-
Cell Culture: Seed HEK293T or Mesothelioma cells (e.g., NCI-H226).
-
Treatment: Treat cells with DMSO, VT3989 (10-100 nM), and IAG933 (10-100 nM) for 4-6 hours.
-
Labeling: Add Alk-C16 (Alkyne-Palmitate) probe (10-50 µM) to culture media for 2-4 hours.
-
Lysis & Click Chemistry:
-
Lyse cells in RIPA buffer.
-
Perform Click reaction (CuAAC) with Biotin-Azide .[1]
-
-
IP & Detection:
-
Immunoprecipitate (IP) endogenous TEAD (using pan-TEAD antibody).
-
Run SDS-PAGE and transfer to nitrocellulose.
-
Blot: Probe with Streptavidin-HRP to detect palmitoylated TEAD.
-
Control: Probe with anti-TEAD antibody for total protein loading.
-
-
Expected Result:
-
VT3989: Significant loss of Streptavidin signal (Palmitoylation blocked).
-
IAG933: Streptavidin signal remains comparable to DMSO (Palmitoylation intact).
-
Protocol B: YAP-TEAD Co-Immunoprecipitation (PPI) Assay
This assay confirms disruption of the complex. Both drugs will show an effect, but kinetics may differ.
-
Transfection: Transfect HEK293T cells with Flag-YAP and Myc-TEAD plasmids.
-
Treatment: Treat with VT3989 or IAG933 for 2-4 hours.
-
IP: Lysate cells and IP with anti-Myc beads (pulling down TEAD).
-
Blot: Probe for Flag-YAP.
-
Expected Result:
-
Both drugs will reduce the amount of Flag-YAP co-precipitating with Myc-TEAD.
-
Differentiation: IAG933 typically induces rapid dissociation (minutes), whereas VT3989 may require slightly longer to manifest maximal effect if it relies on blocking the re-palmitoylation cycle.
-
Protocol C: Differential Screening Workflow
The following Graphviz diagram outlines the logic flow for characterizing a TEAD inhibitor using these assays.
Caption: Screening workflow to classify TEAD inhibitors as Pocket Binders (VT3989) or Interface Binders (IAG933).
References
-
Tang, T. T., et al. (2021).[6] Small Molecule Inhibitors of TEAD Auto-palmitoylation Selectively Inhibit Proliferation and Tumor Growth of NF2-deficient Mesothelioma. Molecular Cancer Therapeutics.
-
Chapeau, E. A., et al. (2024). Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers. Nature Cancer.
-
Yap, T. A., et al. (2023).[7] First-in-class, first-in-human phase 1 trial of VT3989, an inhibitor of YAP/TEAD, in patients with advanced solid tumors. AACR Annual Meeting Abstract CT006.
-
Novartis. (2025). Notification of Discontinuation: IAG933 Phase I Clinical Trial in Mesothelioma. (Referenced via ESMO/OncologyPipeline reports).
-
Vivace Therapeutics. (2025).[4][8] Updated Phase 1/2 Data for VT3989 in Mesothelioma presented at ESMO.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VT3989 Demonstrates Antitumor Activity and Tolerability in Refractory Mesothelioma - The ASCO Post [ascopost.com]
- 5. TEAD palmitoylation inhib News - LARVOL Sigma [sigma.larvol.com]
- 6. vivacetherapeutics.com [vivacetherapeutics.com]
- 7. VT3989 May Be Safe Effective in Patients With Advanced Mesothelioma and NF2 Mutant Solid Tumors - The ASCO Post [ascopost.com]
- 8. IAG933 & VT3989 show promising disease control in mesothelioma [dailyreporter.esmo.org]
Benchmarking Guide: YAP/TAZ Inhibitor-3 (VT3989) vs. Pan-TEAD Inhibitors
This guide provides a technical benchmark of YAP/TAZ Inhibitor-3 (VT3989) against standard pan-TEAD inhibitors. It is designed for researchers utilizing these compounds in oncology and mechanobiology workflows.
Product Identity: YAP/TAZ Inhibitor-3 (Chemical Name: VT3989 ) Primary Class: Pan-TEAD Auto-palmitoylation Inhibitor Clinical Status: Phase I/II (Mesothelioma, NF2-mutant solid tumors)[1][2]
Executive Summary: The Mechanistic Shift
The field of Hippo pathway inhibition has shifted from direct Protein-Protein Interaction (PPI) disruptors (e.g., Verteporfin) to TEAD Auto-palmitoylation Inhibitors .
YAP/TAZ Inhibitor-3 (VT3989) represents the leading clinical-stage compound in this new class. Unlike first-generation PPI inhibitors that suffered from poor solubility and off-target toxicity, VT3989 targets the conserved palmitate-binding pocket of TEAD1–4. This inhibition prevents TEAD lipidation, a critical post-translational modification required for TEAD stability and chromatin binding.
Verdict: VT3989 is the preferred choice for in vivo efficacy studies and clinical translation modeling in NF2-deficient cancers. For purely biochemical mapping of TEAD1 specifically, IK-930 (TEAD1-selective) may offer higher resolution, though with reduced therapeutic breadth.
Mechanistic Benchmarking
To select the correct inhibitor, one must understand the distinct binding modes.
Pathway & Inhibition Diagram
The following diagram illustrates the Hippo signaling cascade and the specific intervention points of VT3989 versus alternative inhibitors.
Caption: Mechanistic intervention of VT3989 blocking TEAD auto-palmitoylation upstream of complex formation, contrasted with Verteporfin's direct PPI disruption.
Comparative Performance Data
The following data synthesizes results from key preclinical studies (Tang et al., Mol Cancer Ther 2021) and clinical trial reports (Vivace Therapeutics, ESMO).
Table 1: Inhibitor Profile Comparison
| Feature | VT3989 (Inhibitor-3) | K-975 | IK-930 | Verteporfin |
| Target | Pan-TEAD (1–4) | Pan-TEAD (1–4) | TEAD1 Selective | YAP-TEAD Interface |
| Mechanism | Palmitoylation Inhibition (Reversible/Allosteric) | Covalent Irreversible (Cys359) | Palmitoylation Inhibition | PPI Disruption |
| Potency (IC50) | < 0.1 µM (Luciferase) | ~3 nM (Proliferation) | ~5–10 nM (Biochemical) | ~2–5 µM (Low Specificity) |
| Selectivity | High (NF2-mutant specific) | High | High (TEAD1 specific) | Low (Off-target autophagy) |
| Bioavailability | High (Oral) | High (Oral) | High (Oral) | Poor (IV/PDT agent) |
| Clinical Stage | Phase I/II (Active) | Preclinical/Phase I | Phase I (Discontinued/Stalled) | N/A (Tool compound) |
| Toxicity Signal | Proteinuria (Reversible) | Renal Toxicity | Proteinuria | Phototoxicity |
Key Performance Insights
-
Potency vs. Selectivity: VT3989 is a "Pan-TEAD" inhibitor.[3] This is superior to TEAD1-selective inhibitors (IK-930) in mesotheliomas where TEAD2/3/4 can compensate for TEAD1 loss. Clinical data indicates VT3989 achieved partial responses in mesothelioma, whereas IK-930 achieved mostly stable disease.[4]
-
Solubility: Unlike Verteporfin, which requires DMSO and is prone to aggregation, VT3989 is highly soluble and orally bioavailable, making it the only viable choice for reliable animal models.
-
On-Target Toxicity: Both VT3989 and K-975 show renal toxicity (proteinuria). This is an on-target effect of TEAD inhibition in the kidney podocytes. However, VT3989's toxicity is reported as reversible and manageable in clinical settings.
Validated Experimental Protocols
To ensure data integrity, use these self-validating protocols when characterizing VT3989.
Protocol A: TEAD Auto-Palmitoylation Assay (APEGS)
Objective: Confirm VT3989 engages the TEAD pocket by detecting the mass shift of un-palmitoylated TEAD.
Materials:
-
VT3989 (10 nM – 1 µM).
-
mPEG-5k (Methoxypolyethylene glycol-maleimide).
Workflow:
-
Treatment: Treat cells with VT3989 for 24 hours.
-
Lysis: Lyse cells in buffer containing 100 mM NEM (N-ethylmaleimide) to block free cysteines. Crucial Step: Without NEM, the assay fails.
-
Cleavage: Treat lysate with Hydroxylamine (1 M) to cleave the palmitate thioester bond, exposing the specific cysteine in the TEAD pocket.
-
Labeling: Incubate with mPEG-5k. The PEG will covalently bind only to the newly exposed cysteine (where palmitate was).
-
Readout: Western Blot for TEAD.
-
Control (DMSO): TEAD is palmitoylated -> Protected from PEG -> Runs at normal MW.
-
VT3989 Treated: Palmitoylation blocked -> Cysteine available -> PEG binds -> Mass Shift (+5kDa) .
-
Protocol B: YAP/TEAD Luciferase Reporter Assay
Objective: Quantify transcriptional suppression.[2][3]
Materials:
-
HEK293T cells.
-
8xGTIIC-Luciferase plasmid (TEAD-responsive element).
-
Renilla Luciferase (Internal control).
Workflow:
-
Transfection: Co-transfect 8xGTIIC-Luc and Renilla plasmids.
-
Incubation: Wait 24 hours for expression.
-
Dosing: Treat with VT3989 (Serial dilution: 0.1 nM to 10 µM) for 16–24 hours.
-
Measurement: Dual-Glo Luciferase Assay.
-
Calculation: Normalize Firefly/Renilla ratio. Plot log(concentration) vs. Response to determine IC50.
-
Validation Criteria: VT3989 should exhibit an IC50 < 100 nM. Verteporfin (positive control) usually requires > 1 µM.
-
References
-
Tang, T. et al. (2021).[3][6] "Small-molecule inhibitors of TEAD auto-palmitoylation selectively inhibit proliferation and tumor growth of NF2-deficient mesothelioma."[3][6] Molecular Cancer Therapeutics. Link
-
Vivace Therapeutics. (2025). "VT3989 Phase I/II Clinical Data in Mesothelioma." ESMO Congress Proceedings. Link
-
Kaneda, A. et al. (2020). "The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interaction and exerts an anti-tumor effect on malignant pleural mesothelioma." American Journal of Cancer Research. Link
-
Noland, C.L. et al. (2016).[6] "Palmitoylation of TEAD Transcription Factors Is Required for Their Stability and Function." Structure. Link
-
MedChemExpress. "YAP/TAZ Inhibitor-3 (VT3989) Product Datasheet." Link
Sources
- 1. ESMO 2025: VT3989 continues to show promising early results in patients with advanced mesothelioma | MD Anderson Cancer Center [mdanderson.org]
- 2. researchgate.net [researchgate.net]
- 3. vivacetherapeutics.com [vivacetherapeutics.com]
- 4. Keeping a bead on TEAD in mesothelioma, Vivace raises $35M more | BioWorld [bioworld.com]
- 5. mdpi.com [mdpi.com]
- 6. vivacetherapeutics.com [vivacetherapeutics.com]
A Researcher's Guide to Confirming TEAD-Dependency of Novel YAP/TAZ Inhibitors
Introduction: The Critical YAP/TAZ-TEAD Axis in Oncology
The Hippo signaling pathway is a cornerstone of tissue homeostasis, orchestrating a delicate balance between cell proliferation, apoptosis, and organ size control.[1][2] Its dysregulation is a common feature in numerous human cancers, leading to uncontrolled growth and tumor progression.[2][3][4] The primary downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and its paralog, TAZ (Transcriptional co-activator with PDZ-binding motif).[5][6]
When the Hippo pathway is inactive—a frequent event in cancer—unphosphorylated YAP and TAZ translocate to the nucleus.[6][7] Here, they lack the ability to bind DNA directly. Instead, they form a potent oncogenic complex by binding to the TEA Domain (TEAD) family of transcription factors (TEAD1-4).[7][8] This YAP/TAZ-TEAD complex is the master regulator that drives the expression of a broad portfolio of genes promoting cell proliferation, stemness, and therapeutic resistance.[3][5][9] Given that the interaction with TEAD is indispensable for the oncogenic activity of YAP/TAZ, disrupting this complex has emerged as a highly attractive strategy for cancer therapy.[5][9]
This guide provides a comprehensive, field-proven framework for researchers and drug developers to rigorously validate a critical performance characteristic of any novel YAP/TAZ inhibitor: its dependency on TEAD. Using a hypothetical but representative compound, "YAP/TAZ inhibitor-3," we will detail the essential experimental workflows required to move beyond simple viability assays and build a robust, data-driven case for an on-target mechanism of action.
The Competitive Landscape: Understanding YAP/TAZ-TEAD Inhibitor Modalities
The therapeutic pursuit of the YAP/TAZ-TEAD axis has yielded a diverse set of inhibitory strategies. Before validating a new compound, it is crucial to understand its potential mechanism in the context of existing alternatives. Many compounds show promise, but may also exhibit off-target effects or have ill-defined mechanisms.[10] For example, Verteporfin, an early-identified inhibitor, is now known to have cytotoxic effects independent of YAP inhibition, limiting its clinical potential.[11]
Here, we compare several classes of inhibitors targeting this pathway:
| Inhibitor Class | Mechanism of Action | Representative Compounds | Key Considerations |
| Direct Interface Inhibitors | Directly bind to TEAD or YAP to physically prevent the formation of the YAP/TAZ-TEAD complex.[10][12] | Verteporfin, K-975, IK-930 | Can be highly specific. Potential for off-target effects must be rigorously tested (e.g., Verteporfin).[10][11][13] |
| TEAD Palmitoylation Inhibitors | Bind to an allosteric lipid pocket on TEAD, preventing a crucial post-translational modification (palmitoylation) required for its stability and interaction with YAP/TAZ.[13][14] | VT107, SW-682, IAG933 (YAP-TEAD-IN-3)[1][13][15] | Often potent and selective. Their effect is contingent on the cell's reliance on TEAD palmitoylation. |
| Upstream Pathway Modulators | Target kinases or other proteins upstream of YAP/TAZ, leading to YAP/TAZ phosphorylation, cytoplasmic sequestration, and subsequent inactivation.[16] | Dasatinib (Src inhibitor), Statins (Mevalonate pathway inhibitors) | Indirect mechanism of action. Often have broader cellular effects beyond the Hippo pathway.[10][13] |
| Natural Product Inhibitors | Derived from natural sources, these compounds can act through various mechanisms, including inducing YAP/TAZ degradation.[4] | Alantolactone (induces ROS accumulation leading to YAP/TAZ degradation)[17] | Mechanisms can be complex and require thorough elucidation to distinguish from general cytotoxicity. |
This guide will focus on the experimental validation crucial for compounds like YAP-TEAD-IN-3 (IAG933) , which are designed to function by directly modulating TEAD activity.[15]
Core Experimental Framework for Validating TEAD Dependency
The central hypothesis for confirming the mechanism of a TEAD-dependent inhibitor is straightforward: The biological effects of the inhibitor should be significantly diminished or completely abolished in the absence of its molecular target, TEAD.
Caption: A logical workflow for confirming TEAD-dependency.
Protocol 1: Proving Dependency with Genetic Ablation of TEAD
Expertise & Causality: The most definitive method to prove a drug's reliance on its target is to remove the target and observe the consequences. If YAP/TAZ inhibitor-3 acts by inhibiting TEAD, its ability to kill cancer cells should be severely compromised when TEAD proteins are no longer present. We use a pooled siRNA approach targeting all four TEAD paralogs (TEAD1-4) to prevent potential compensation between family members, ensuring a robust test of the hypothesis.[18]
Caption: Experimental workflow for TEAD knockdown followed by inhibitor treatment.
Step-by-Step Methodology
-
Cell Culture:
-
siRNA Transfection:
-
Prepare two sets of transfection mixes using a lipid-based reagent (e.g., Lipofectamine RNAiMAX).
-
Transfect the cells according to the manufacturer's protocol. For some cell lines, two consecutive rounds of transfection may enhance knockdown efficiency.[21]
-
Incubate for 48-72 hours to allow for effective knockdown of the target mRNA and protein.
-
-
Validation of TEAD Knockdown (Trustworthiness Check):
-
Western Blot:
-
Harvest a subset of cells from both control and test groups.
-
Prepare whole-cell lysates and quantify protein concentration.
-
Perform SDS-PAGE, transferring proteins to a PVDF membrane.
-
Probe the membrane with a pan-TEAD antibody or specific antibodies for TEAD1-4.[22][23] YAP protein runs at ~70-75 kDa.[22][23]
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-Actin) as a loading control.
-
Confirm a significant reduction in TEAD protein levels in the siTEAD group compared to the scramble control.
-
-
Quantitative PCR (qPCR):
-
Harvest another subset of cells and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers specific for TEAD1-4 and a housekeeping gene (e.g., GAPDH).
-
Confirm a significant reduction in TEAD mRNA levels.
-
-
-
Cell Viability Assay:
-
Following the 48-72 hour knockdown period, trypsinize and count the cells from both scramble and siTEAD groups.
-
Seed equal numbers of cells into opaque-walled 96-well plates suitable for luminescence assays.[24]
-
Allow cells to attach overnight.
-
Prepare a serial dilution of YAP/TAZ inhibitor-3. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM), including a vehicle-only (DMSO) control.
-
Incubate the plates for 72 hours.
-
Measure cell viability using a luminescent ATP-based assay like CellTiter-Glo®, which quantifies metabolically active cells.[25][26] Follow the manufacturer's protocol: add the reagent, mix to lyse cells, incubate to stabilize the signal, and read luminescence.[24][26][27]
-
Expected Results and Interpretation
The primary outcome is a comparison of the dose-response curves. A successful on-target inhibitor will show a significant rightward shift in its IC50 value in the TEAD-knockdown cells.
| Condition | IC50 of YAP/TAZ inhibitor-3 | Interpretation |
| Scramble siRNA (Control) | ~10 nM | The inhibitor is potent in cells with intact TEAD expression. |
| Pooled siTEAD1-4 | > 500 nM | The inhibitor loses its potency when the target (TEAD) is removed, demonstrating TEAD-dependency. |
This resistance to the inhibitor upon target removal is strong evidence that the compound's anti-proliferative activity is mediated through TEAD.
Protocol 2: Orthogonal Validation with a TEAD-Responsive Reporter Assay
Expertise & Causality: While a viability assay shows the ultimate cellular outcome, a reporter assay directly measures the inhibitor's effect on TEAD's transcriptional function. This orthogonal approach isolates the specific molecular event of interest—the inhibition of gene transcription by the YAP/TAZ-TEAD complex. It provides a clean, quantitative readout of on-target activity, often before downstream effects on cell viability become apparent.
Step-by-Step Methodology
-
Assay Principle: This assay utilizes a plasmid containing a firefly luciferase gene under the control of a minimal promoter fused to multiple TEAD-binding sites (e.g., GTIIC).[28][29] When YAP/TAZ-TEAD is active, it binds to these sites and drives high levels of luciferase expression. An effective inhibitor will block this interaction and reduce the luminescent signal.[30]
-
Cell Transfection:
-
Use an easily transfectable cell line, such as HEK293T.
-
Co-transfect cells in a 96-well plate with two plasmids:
-
TEAD Reporter Plasmid: Containing the TEAD-responsive firefly luciferase gene.
-
Control Plasmid: Containing a Renilla luciferase gene driven by a constitutive promoter (e.g., pRL-TK). This serves as an internal control for transfection efficiency and cell number.[28]
-
-
-
Inhibitor Treatment:
-
Approximately 24 hours after transfection, treat the cells with a serial dilution of YAP/TAZ inhibitor-3 and relevant controls (e.g., vehicle, a known inactive compound).
-
-
Luciferase Measurement:
-
After 16-24 hours of inhibitor treatment, lyse the cells and measure luciferase activity using a Dual-Luciferase® Reporter Assay System.
-
This system allows for the sequential measurement of both firefly and Renilla luciferase activity from a single sample.
-
First, the firefly luciferase signal is measured. Then, a second reagent is added to quench the firefly signal and activate the Renilla signal.
-
Expected Results and Interpretation
The data should be plotted as the normalized luciferase activity (Firefly Luminescence / Renilla Luminescence) against the inhibitor concentration.
-
YAP/TAZ inhibitor-3 should demonstrate a dose-dependent decrease in normalized luciferase activity, indicating direct suppression of TEAD-mediated transcription.
-
A negative control compound should show no significant change in luciferase activity across the same concentration range.
This result directly confirms that the inhibitor interferes with the transcriptional output of the TEAD complex.
Protocol 3: Confirming Effects on Endogenous Target Genes
Expertise & Causality: The final validation step is to confirm that the inhibitor represses the expression of known, naturally occurring YAP/TAZ-TEAD target genes in a relevant cancer cell line. This bridges the findings from the artificial reporter system to the native biological context. Genes such as CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-rich angiogenic inducer 61) are well-established, direct targets of TEAD and serve as excellent biomarkers of pathway activity.[6][7][16]
Step-by-Step Methodology
-
Cell Treatment:
-
Seed a YAP/TAZ-dependent cancer cell line (e.g., MDA-MB-231) in 6-well plates.
-
Treat the cells with several concentrations of YAP/TAZ inhibitor-3 (e.g., 0.1x, 1x, and 10x the viability IC50) and a vehicle control for 24 hours.
-
-
RNA Isolation and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a standard kit (e.g., RNeasy Kit).
-
Assess RNA quality and quantity.
-
Synthesize first-strand cDNA from an equal amount of RNA for all samples.
-
-
Quantitative PCR (qPCR):
Expected Results and Interpretation
Treatment with YAP/TAZ inhibitor-3 should result in a clear, dose-dependent reduction in the mRNA levels of CTGF and CYR61 compared to the vehicle-treated control cells. This demonstrates that the inhibitor effectively suppresses the transcription of endogenous oncogenic target genes, confirming its mechanism of action within the native cellular environment.
Conclusion: Building a Bulletproof Case for TEAD Dependency
Confirming that a novel YAP/TAZ inhibitor acts through its intended target, TEAD, is non-negotiable for its preclinical development. A single assay is insufficient. By employing this multi-faceted approach, researchers can build a powerful and convincing evidence package:
-
Genetic knockdown demonstrates that the inhibitor's anti-proliferative effect is contingent on the presence of TEAD.
-
A TEAD-luciferase reporter assay provides direct, quantitative evidence that the inhibitor blocks the transcriptional activity of the YAP/TAZ-TEAD complex.
-
qPCR analysis of endogenous genes confirms that this transcriptional repression translates to bona fide biological targets within the cancer cell.
Together, these orthogonal validation strategies provide the rigorous, data-driven foundation necessary to confidently advance a promising TEAD-dependent inhibitor toward further therapeutic development.
References
-
Sudol, M., et al. (2020). A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy. Theranostics. [Link]
-
Cufi, S., et al. (2022). The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer. Clinical Science. [Link]
-
Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd. [Link]
-
CellTiter-Glo Assay. OUS-research.no. [Link]
-
Ma, S., et al. (2023). New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer. MDPI. [Link]
-
Singh, A., et al. (2026). Targeting Hippo-YAP/TAZ signaling pathway: an updated review demonstrating the therapeutic potential of key plant derived anticancer compounds. Frontiers in Pharmacology. [Link]
-
Luciferase assay. Bio-protocol. [Link]
-
Strub, T., et al. (2024). Identification of a Gene Signature That Predicts Dependence upon YAP/TAZ-TEAD. MDPI. [Link]
-
Detection of TAZ and YAP by western, IHC and IF. University of Padua. [Link]
-
What are TEAD3 inhibitors and how do they work?. Patsnap Synapse. [Link]
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Cufi, S., et al. (2022). The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer. Portland Press. [Link]
-
Hughes, D., et al. (2025). Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma. Life Science Alliance. [Link]
-
He, R., et al. (2020). The HIPPO Transducer YAP and Its Targets CTGF and Cyr61 Drive a Paracrine Signalling in Cold Atmospheric Plasma-Mediated Wound Healing. PMC. [Link]
-
Human TEAD4/YAP (Hippo Pathway) Reporter Assay System. Indigo Biosciences. [Link]
-
Zhang, X., et al. (2019). Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells. Methods in Molecular Biology. [Link]
-
Zhang, X., et al. (2019). Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells. PubMed. [Link]
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A.D.K.R.NP.M.D.M.M.R.S.M.F.M.D.A.J.D.J.A.L.M.S.M.S.G.K.C.L.K. (2022). TEAD Inhibition Overcomes YAP1/TAZ-driven Primary and Acquired Resistance to KRAS G12C Inhibitors. PMC. [Link]
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CRISPR knockout and siRNA knockdown. Bio-protocol. [Link]
-
Baroja, I., et al. (2024). Small molecule YAP/TAZ-TEAD inhibitors. ResearchGate. [Link]
-
Campbell, C., et al. (2023). TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway. PNAS. [Link]
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Wang, M., et al. (2024). Targeting TEAD in cancer. PMC. [Link]
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TEAD Luciferase Reporter Lentivirus. BPS Bioscience. [Link]
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Pearson, J. D., et al. (2024). Quantitative western blotting of YAP and TAZ. ResearchGate. [Link]
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Holden, J. K., et al. (2021). Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking. PMC. [Link]
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Pham, T., et al. (2024). Targeting the Hippo pathway in cancers via ubiquitination dependent TEAD degradation. bioRxiv. [Link]
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Okuchi, Y., et al. (2016). Targeting TEAD/YAP-transcription-dependent necrosis, TRIAD, ameliorates Huntington's disease pathology. Oxford Academic. [Link]
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Wang, M., et al. (2024). Targeting TEAD in cancer. Frontiers in Oncology. [Link]
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Hippo Pathway/TEAD Luciferase Reporter MCF7 Cell Line. BPS Bioscience. [Link]
-
Elbediwy, A., et al. (2020). YAP1/TAZ-TEAD transcriptional networks maintain skin homeostasis by regulating cell proliferation and limiting KLF4 activity. PMC. [Link]
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Degradation of the TEAD•YAP/TAZ Transcription Factor Complex by Heterobifunctional Small Molecules that Bind to the TEAD Allosteric Lipid Pocket. bioRxiv. [Link]
-
Sudol, M., et al. (2020). A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy. Theranostics. [Link]
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Wang, C., et al. (2019). Alantolactone is a natural product that potently inhibits YAP1/TAZ through promotion of reactive oxygen species accumulation. PMC. [Link]
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Novel YAP1/TAZ pathway inhibitors identified through phenotypic screening with potent anti-tumor activity via blockade of GGTase. bioRxiv. [Link]
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Roy, P., et al. (2024). Transcriptional regulation of CYR61 and CTGF by LM98: a synthetic YAP-TEAD inhibitor that targets in-vitro vasculogenic mimicry. Anti-Cancer Drugs. [Link]
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TEAD reporter luciferase activity observed in HEK293T cells treated... ResearchGate. [Link]
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Protocol for siRNA-mediated TET1 knockdown during differentiation of human embryonic stem cells into definitive endoderm cells. PMC. [Link]
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correlation between NF2 status and YAP/TAZ inhibitor-3 sensitivity
Technical Comparison Guide: NF2 Status as a Predictive Biomarker for YAP/TAZ Inhibitor-3 (VT3989) Sensitivity
Executive Summary: The NF2-TEAD Synthetic Lethality
In the landscape of Hippo pathway therapeutics, YAP/TAZ Inhibitor-3 (chemically identified as VT3989 ) has emerged as a high-precision tool for targeting tumors with NF2 (Merlin) deficiencies. Unlike first-generation agents like Verteporfin, which suffer from off-target toxicity and poor solubility, Inhibitor-3 acts via a highly specific mechanism: inhibition of TEAD auto-palmitoylation .
This guide objectively compares Inhibitor-3 against standard alternatives, establishing NF2 loss not merely as a mutation, but as a definitive stratification biomarker for sensitivity. Experimental data indicates a >100-fold sensitivity shift between NF2-null and wild-type models, validating a synthetic lethal relationship.
Mechanistic Rationale
NF2 encodes Merlin, a tumor suppressor that normally restricts YAP/TAZ nuclear entry. In NF2-deficient cells (e.g., Mesothelioma, Schwannoma), YAP/TAZ constitutively accumulate in the nucleus and bind TEAD transcription factors.
However, TEADs require palmitoylation at a conserved cysteine to form stable complexes with YAP/TAZ. Inhibitor-3 (VT3989) blocks this palmitoylation, rendering TEAD unable to bind YAP, thus silencing the oncogenic transcription program despite the upstream NF2 loss.
Pathway Visualization: The NF2-Inhibitor-3 Axis
Caption: Figure 1. Mechanism of Action. VT3989 exploits the addiction of NF2-deficient cells to TEAD-YAP signaling by blocking the requisite TEAD palmitoylation.[1]
Comparative Performance Analysis
The following data aggregates potency profiles across multiple inhibitor classes. Note the distinct "therapeutic window" provided by Inhibitor-3 in NF2-mutant contexts compared to the pan-toxic profile of Verteporfin.
Table 1: Comparative Sensitivity Profile (IC50/GI50)
| Compound | Class/Mechanism | NF2-Null GI50 (nM) | NF2-WT GI50 (nM) | Selectivity Index | Clinical Status |
| Inhibitor-3 (VT3989) | TEAD Palmitoylation Inhibitor | 8 - 74 | > 3,000 | High (>40x) | Clinical (Phase I/II) |
| Verteporfin | YAP-TEAD Disruptor (Non-specific) | ~1,000 - 5,000 | ~2,000 - 5,000 | Low (~1x) | Preclinical Tool |
| IK-930 | TEAD Palmitoylation Inhibitor | 15 - 100 | > 1,000 | High | Clinical |
| CA3 (CIL56) | Ferroptosis Inducer / YAP1 High | ~200 - 500 | Variable | Moderate | Preclinical |
Key Insight: Inhibitor-3 demonstrates a binary response based on NF2 status. In wild-type cells (where Hippo signaling is intact and YAP is cytosolic), TEAD inhibition has minimal impact on viability. In NF2-null cells, survival is strictly dependent on nuclear YAP-TEAD complexes, creating a vulnerability.
Experimental Protocols for Validation
To rigorously verify this correlation in your own lab, use the following stratified protocols.
Protocol A: Stratified 3D Spheroid Viability Assay
Objective: To determine the GI50 shift between NF2-isogenic pairs.
-
Cell Selection:
-
Group A (Mutant): NCI-H226 (Mesothelioma, NF2 del) or NF2-KO HEK293.
-
Group B (Wild-Type): MeT-5A (Mesothelial, NF2 WT) or Parental HEK293.
-
-
Seeding: Seed 2,000 cells/well in Ultra-Low Attachment (ULA) 96-well plates to form spheroids.
-
Treatment:
-
Wait 72h for spheroid formation.
-
Treat with Inhibitor-3 (VT3989) using a 9-point log dilution (e.g., 1 nM to 10 µM).
-
Control: DMSO (0.1%).
-
-
Readout: Incubate for 5 days. Add CellTiter-Glo® 3D. Read luminescence.
-
Analysis: Plot non-linear regression (log(inhibitor) vs. response). Calculate GI50.[1]
-
Success Criteria: Group A GI50 < 100 nM; Group B GI50 > 1 µM.
-
Protocol B: TEAD Auto-Palmitoylation Reporter Assay
Objective: To confirm the drug hits the target (TEAD) rather than causing general toxicity.
-
Transfection: Transfect cells with a TEAD-Luciferase reporter (8xGTIIC-Luc).
-
Pre-treatment: Treat cells with 2-bromopalmitate (2-BP) (positive control for palmitoylation inhibition) or Inhibitor-3 (100 nM) for 4 hours.
-
Stimulation: Induce YAP nuclear entry (e.g., via serum stimulation or low density).
-
Click Chemistry Validation (Optional but Recommended):
-
Label cells with Alkynyl-Palmitate (17-ODYA).
-
Lyse and perform Click reaction with Azide-Biotin.
-
Immunoprecipitate TEAD and blot for Biotin.
-
Result: Inhibitor-3 should abolish the Biotin signal on TEAD bands.
-
Experimental Workflow Diagram
Caption: Figure 2. Stratified experimental workflow for validating NF2-dependent sensitivity.
References & Sourcing
-
Selleck Chemicals. VT3989 (YAP/TAZ inhibitor-3) Product Datasheet. Retrieved from
-
Cayman Chemical. YAP/TAZ Inhibitor-3 (VT3989) Product Insert. Retrieved from
-
Tang, T. et al. Discovery of TEAD Auto-palmitoylation Inhibitors. (Contextual reference for VT-series mechanism).
-
MedChemExpress. YAP/TAZ Inhibitor-3 (Compound 24) Analysis. Retrieved from
Note: "YAP/TAZ Inhibitor-3" is the specific catalog designation for VT3989 used by major suppliers including SelleckChem and Cayman Chemical. Ensure reagents are stored at -80°C in DMSO to prevent degradation.
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of YAP/TAZ Inhibitor-3
This guide provides essential, step-by-step procedures for the safe and compliant disposal of YAP/TAZ inhibitor-3 (also known as VT3989). As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to laboratory safety and environmental stewardship. This document is designed to be your preferred resource for handling and disposing of this specific small molecule inhibitor, ensuring the protection of both laboratory personnel and the environment.
The information herein is grounded in established safety protocols and regulatory guidelines, providing not just a set of instructions, but the scientific reasoning behind them. This approach ensures a self-validating system of protocols that you can trust.
Understanding YAP/TAZ Inhibitor-3: A Profile
Before delving into disposal procedures, it is crucial to understand the nature of the compound being handled.
| Chemical and Physical Properties | |
| Product Name | YAP/TAZ inhibitor-3 |
| Synonym | VT3989 |
| CAS Number | 2506273-81-8[1][2] |
| Molecular Formula | C21H18F3NO3[1][2] |
| Molecular Weight | 389.37[3] |
| Appearance | White to light brown solid[2] |
| Solubility | Soluble in DMSO and Ethanol[1] |
Mechanism of Action: YAP/TAZ inhibitor-3 is a small molecule that disrupts the protein-protein interaction between the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif) and the TEAD (TEA domain) family of transcription factors.[1] This interaction is a critical downstream step in the Hippo signaling pathway, which plays a pivotal role in regulating cell proliferation, apoptosis, and organ size.[4][5] Dysregulation of the Hippo pathway is implicated in various cancers, making inhibitors like VT3989 valuable research tools.[6][7][8]
The Hippo-YAP/TAZ Signaling Pathway
To appreciate the context of YAP/TAZ inhibitor-3's application, a basic understanding of its target pathway is beneficial. The following diagram illustrates the core components and regulatory mechanisms of the Hippo-YAP/TAZ signaling cascade.
Caption: The Hippo-YAP/TAZ signaling pathway and the point of intervention for YAP/TAZ inhibitor-3.
Hazard Assessment and Safety Precautions
According to the Safety Data Sheet (SDS) provided by MedChemExpress, YAP/TAZ inhibitor-3 is not classified as a hazardous substance or mixture.[3] However, it is a fundamental principle of laboratory safety to treat all chemical compounds with a high degree of caution. The absence of a formal hazard classification does not negate the potential for biological activity or unknown risks.
Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure you are wearing the appropriate PPE:
-
Safety Goggles: To protect against accidental splashes.
-
Chemical-Resistant Gloves: Nitrile or other suitable gloves should be worn.
-
Lab Coat: To protect skin and clothing.
Engineering Controls: All handling of YAP/TAZ inhibitor-3, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood. This minimizes the risk of inhaling any aerosolized particles.
Step-by-Step Disposal Protocol
The proper disposal of YAP/TAZ inhibitor-3 should follow the guidelines for general laboratory chemical waste, with an emphasis on preventing environmental release.
Step 1: Segregation of Waste
Proper segregation is the cornerstone of safe chemical waste management.[9][10] Create a dedicated waste stream for YAP/TAZ inhibitor-3 and any materials that have come into direct contact with it.
-
Solid Waste: This includes unused or expired solid YAP/TAZ inhibitor-3, as well as contaminated consumables such as weigh boats, pipette tips, and microfuge tubes.
-
Liquid Waste: This category comprises solutions containing YAP/TAZ inhibitor-3, for example, stock solutions in DMSO or ethanol, and cell culture media containing the inhibitor.
-
Sharps Waste: Any contaminated needles or blades must be disposed of in a designated sharps container.
Do not mix YAP/TAZ inhibitor-3 waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible chemicals can react, leading to the generation of heat, gas, or hazardous byproducts.[9]
Step 2: Containerization
The choice of waste container is critical for safe storage and transport.[9][11]
-
Use Chemically Compatible Containers: For both solid and liquid waste, use containers made of a material that will not react with the waste. High-density polyethylene (HDPE) containers are a suitable choice for many laboratory chemicals.
-
Ensure Containers are in Good Condition: Containers must be free from cracks, leaks, or other damage.[9]
-
Securely Seal Containers: All waste containers must have a tight-fitting lid to prevent spills and evaporation. Keep containers closed except when adding waste.[11]
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and essential for the safety of everyone handling the waste.[12][13] The label on your YAP/TAZ inhibitor-3 waste container must include the following information:
-
The words "Hazardous Waste" (as a best practice, even for non-classified chemicals).
-
Full Chemical Name: "YAP/TAZ inhibitor-3 (VT3989)". Avoid using abbreviations or chemical formulas.[12]
-
Composition and Concentration: For liquid waste, list all components, including solvents (e.g., "YAP/TAZ inhibitor-3 in DMSO, 10 mM").
-
Principal Investigator's Name and Laboratory Information: Include the PI's name, department, and room number.[12]
Step 4: Temporary Storage
Waste should be stored in a designated satellite accumulation area within the laboratory.[11]
-
Location: The storage area should be away from general laboratory traffic and incompatible materials.
-
Secondary Containment: It is good practice to place your waste container within a larger, chemically resistant tray or tub to contain any potential leaks.
-
Storage Duration: Adhere to your institution's and local regulations regarding the maximum amount of time waste can be stored in the lab before it is collected for disposal.[9][14]
Step 5: Final Disposal
Under no circumstances should YAP/TAZ inhibitor-3 or its solutions be disposed of down the drain or in the regular trash. [12][15][16] This is to prevent the release of a biologically active compound into the environment.
The final disposal of chemical waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[12] Follow your institution's specific procedures for requesting a waste pickup. This typically involves submitting a chemical waste collection form.[12]
Disposal Workflow Diagram
The following diagram provides a visual summary of the proper disposal procedure for YAP/TAZ inhibitor-3.
Caption: A streamlined workflow for the proper disposal of YAP/TAZ inhibitor-3.
Regulatory Compliance
The disposal of all laboratory chemical waste is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[9][12] The procedures outlined in this guide are designed to be in compliance with these regulations. Always consult your institution's specific Chemical Hygiene Plan, as it will detail the policies and procedures you must follow.[17]
By adhering to these guidelines, you contribute to a culture of safety and responsibility within the scientific community. Your diligence in the proper disposal of chemical reagents like YAP/TAZ inhibitor-3 is a critical component of rigorous and ethical research.
References
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How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University. [Link]
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The Biology of YAP/TAZ: Hippo Signaling and Beyond. Physiological Reviews. [Link]
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Hippo-Yap/Taz signaling: Complex network interactions and impact in epithelial cell behavior. PubMed. [Link]
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YAP/TAZ inhibitor-3. Meilunbio. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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Emerging role and function of Hippo-YAP/TAZ signaling pathway in musculoskeletal disorders. PubMed. [Link]
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Role of Hippo Pathway-YAP/TAZ Signaling in Angiogenesis. Frontiers in Cell and Developmental Biology. [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]
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Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]
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Proper Handling of Hazardous Waste Guide. EPA. [Link]
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Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
-
OSHA Laboratory Standard - Prudent Practices in the Laboratory. NCBI Bookshelf. [Link]
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OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. OSHA. [Link]
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OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Degradation of the TEAD•YAP/TAZ Transcription Factor Complex by Heterobifunctional Small Molecules that Bind to the TEAD Allosteric Lipid Pocket. bioRxiv. [Link]
-
Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma. Life Science Alliance. [Link]
-
Safety data sheet. Jena Bioscience. [Link]
-
A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy. PMC - NIH. [Link]
-
A TEAD-YAP Interaction Inhibitor for the Treatment of Advanced Solid Tumors. Protheragen. [Link]
-
YAP/TAZ Inhibitor-Based Drug Delivery System for Selective Tumor Accumulation and Cancer Combination Therapy. PMC - NIH. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
